preQ1 Dihydrochloride
Descripción
Propiedades
IUPAC Name |
2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMBRQKOLVTYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86694-45-3 | |
| Record name | 86694-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Architect of Bacterial Gene Regulation: A Technical Guide to preQ1 Dihydrochloride's Biological Function and Significance
For Immediate Release
[City, State] – [Date] – In the intricate world of bacterial genetics, the small molecule preQ1 dihydrochloride (B599025) emerges as a pivotal regulator, orchestrating gene expression with remarkable precision. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological function and significance of preQ1 dihydrochloride, focusing on its interaction with preQ1 riboswitches. This interaction represents a critical control point in bacterial metabolism and presents a promising avenue for the development of novel antimicrobial agents.
This compound is the salt form of pre-queuosine1 (preQ1), a modified guanine-derived nucleobase.[1][2][3] It serves as a crucial precursor in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the wobble position of specific transfer RNAs (tRNAs) in both bacteria and eukaryotes.[4][5][6] Queuosine plays a vital role in ensuring translational fidelity and efficiency.[5][6][7] The biosynthesis and transport of preQ1 are tightly regulated in many bacteria through a fascinating mechanism involving a class of non-coding RNA elements known as riboswitches.[4][8]
The preQ1 Riboswitch: A Molecular Switch for Gene Control
The preQ1 riboswitch is a structured RNA element typically located in the 5'-untranslated region (5'-UTR) of bacterial messenger RNAs (mRNAs) that code for proteins involved in queuosine biosynthesis or transport.[8][9][10] It functions as a direct sensor for preQ1. The binding of this compound to the riboswitch's aptamer domain induces a conformational change in the RNA structure.[8][9] This structural rearrangement, in turn, modulates the expression of the downstream genes through two primary mechanisms: transcription termination and translation inhibition.[8][9]
Three distinct classes of preQ1 riboswitches have been identified: preQ1-I, preQ1-II, and preQ1-III, with preQ1-I being the most prevalent and smallest known riboswitch aptamer.[4][8][11] While all three classes bind preQ1, they possess different secondary and tertiary structures, highlighting a remarkable example of convergent evolution.[4]
Signaling Pathways: Mechanisms of Gene Regulation
The binding of this compound to its cognate riboswitch triggers a cascade of events that ultimately represses gene expression.
1. Transcriptional Regulation: In some bacteria, such as Bacillus subtilis, the preQ1 riboswitch controls gene expression at the transcriptional level.[8][12] In the absence of preQ1, the riboswitch folds into a structure that includes an antiterminator hairpin, allowing RNA polymerase to transcribe the downstream genes.[8] Upon binding of preQ1, the riboswitch refolds into a more stable conformation that includes a terminator hairpin. This structure causes the RNA polymerase to dissociate from the DNA template, prematurely terminating transcription.[8]
2. Translational Regulation: In other bacteria, such as Thermoanaerobacter tengcongensis, the preQ1 riboswitch regulates gene expression at the translational level.[8][12] In the absence of preQ1, the Shine-Dalgarno (SD) sequence, a ribosomal binding site, is accessible, allowing for the initiation of translation.[8] When preQ1 binds to the riboswitch, the resulting conformational change sequesters the SD sequence within the folded RNA structure, preventing the ribosome from binding and thereby inhibiting translation.[8][13]
Significance in Bacterial Physiology and Virulence
The precise regulation of queuosine biosynthesis by the preQ1 riboswitch is crucial for bacterial fitness. Queuosine deficiency has been linked to growth defects, diminished virulence, and reduced viability under stress conditions in some pathogenic bacteria.[14] For instance, the availability of queuosine is a determinant of virulence for Shigella flexneri.[4] This makes the preQ1 riboswitch a compelling target for the development of novel antibacterial drugs.[4] Since preQ1 is synthesized by bacteria and the riboswitch is absent in humans, targeting this system offers a high degree of selectivity.[4]
Quantitative Data on preQ1-Riboswitch Interactions
The binding affinity of preQ1 for its riboswitch aptamer has been quantified using various biophysical techniques, most notably Isothermal Titration Calorimetry (ITC). These studies provide crucial data for understanding the thermodynamics of the interaction and for the design of synthetic ligands.
| Riboswitch Class & Organism | Method | Dissociation Constant (KD) | Binding Stoichiometry (N) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Reference |
| preQ1-II (Lactobacillus rhamnosus) | ITC | 17.9 ± 0.6 nM | - | - | - | [15] |
| preQ1-I type III (mutant) | ITC | 71.9 nM (KA = 1.39 x 107 M-1) | 0.93 | -25.39 | -52.4 | [15] |
| preQ1-I (Thermoanaerobacter tengcongensis) | Fluorescence | ~50 nM | - | - | - | [12] |
| preQ1-I (Bacillus subtilis) | Fluorescence | ~50 nM | - | - | - | [12] |
Experimental Protocols
The study of this compound and its interaction with riboswitches employs a range of sophisticated experimental techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful method for the label-free quantification of binding affinity, stoichiometry, and thermodynamic parameters of biomolecular interactions.[15][16]
Methodology:
-
Sample Preparation: A solution of the preQ1 riboswitch RNA is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe at a concentration typically 10-fold higher than the RNA.[15] Both solutions are prepared in the same degassed buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 6 mM MgCl2).[15]
-
Titration: A series of small, precise injections of the this compound solution are made into the RNA solution.
-
Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a large heat change as most of the ligand binds to the RNA. As the RNA becomes saturated, the heat change diminishes.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to RNA. This binding isotherm is then fitted to a suitable binding model (e.g., "One Set of Sites") to determine the equilibrium association constant (KA) or dissociation constant (KD), binding stoichiometry (N), and the changes in enthalpy (ΔH) and entropy (ΔS).[15]
In Vitro Transcription Assay
This assay is used to study the effect of preQ1 on transcriptional regulation by the riboswitch.[17]
Methodology:
-
Template Preparation: A linear DNA template containing a promoter (e.g., T7A1) followed by the preQ1 riboswitch sequence and a terminator region is generated, often by PCR.[17]
-
Transcription Reaction: A single-round transcription reaction is set up containing the DNA template, RNA polymerase, and ribonucleotides (NTPs), including a radiolabeled NTP (e.g., [α-³²P]UTP) for visualization.
-
Ligand Addition: The reaction is carried out in the presence and absence of this compound at various concentrations.
-
Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts. The presence of preQ1 will lead to an increase in the amount of the shorter, terminated transcript and a decrease in the full-length "read-through" transcript.
Filter Binding Assay
This is a simple and effective method to detect and quantify RNA-ligand interactions.[18][19]
Methodology:
-
RNA Labeling: The preQ1 riboswitch RNA is radiolabeled, typically at the 5' or 3' end.[18]
-
Binding Reaction: A fixed amount of the labeled RNA is incubated with varying concentrations of this compound in a suitable binding buffer.
-
Filtration: The binding reactions are passed through a nitrocellulose membrane under vacuum. Proteins and some structured RNAs bind to nitrocellulose, while small molecules and unstructured RNAs pass through. In the context of a small molecule like preQ1, this assay is often adapted, for instance, by using a protein that binds the RNA-ligand complex or by using a double-filter method where a charged membrane below the nitrocellulose captures the free RNA.[18]
-
Washing: The membrane is washed to remove any unbound RNA.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter or phosphorimager. The fraction of bound RNA is plotted against the ligand concentration to determine the dissociation constant.
Future Directions and Drug Development
The unique mechanism of the preQ1 riboswitch and its importance in bacterial physiology make it a prime target for the development of novel antibiotics.[4] Efforts are underway to design and synthesize preQ1 analogs that can bind to the riboswitch and lock it in the "off" state, thereby inhibiting bacterial growth.[5][20] These synthetic ligands could pave the way for a new class of antibiotics that are less susceptible to existing resistance mechanisms. Furthermore, engineered preQ1 riboswitches are being explored as tools for inducible gene regulation in synthetic biology applications.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Preq1-Dihydrochloride - Immunomart [immunomart.com]
- 4. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 9. Molecular Mechanism of preQ1 Riboswitch Action: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. PreQ<sub>1</sub> [riboswitch.ribocentre.org]
- 12. Single transcriptional and translational preQ1 riboswitches adopt similar pre-folded ensembles that follow distinct folding pathways into the same ligand-bound structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ITC analysis of ligand binding to preQ₁ riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and History of preQ1 Dihydrochloride (B599025)
Introduction
Pre-queuosine1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the wobble position of specific tRNAs in most bacteria and eukaryotes.[1][2][3][4] The presence of queuosine is vital for translational fidelity.[1][2][5] The regulation of preQ1 biosynthesis and transport is often controlled by a class of cis-acting regulatory elements in mRNA known as riboswitches. PreQ1 dihydrochloride is the salt form of preQ1 commonly used in research due to its stability and solubility. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to preQ1 and its dihydrochloride form.
Discovery and Historical Timeline
The journey of understanding preQ1 began with the discovery of its downstream product, queuosine, and has since expanded to reveal a complex system of RNA-based gene regulation.
-
1972: The story begins with the discovery of preQ1 as a modified nucleobase in the anticodon sequence of tRNAs from E. coli.[1][6]
-
2004: The first preQ1 riboswitch was identified in the leader sequence of the Bacillus subtilis ykvJKLM (queCDEF) operon, which contains genes essential for queuosine production.[6]
-
2007: The discovery of the preQ1-I riboswitch class was formally reported.[7]
-
2008: A second distinct class of preQ1 riboswitches, termed preQ1-II, was discovered, indicating that different RNA structures can recognize the same metabolite.[1]
-
2009: The first crystal structures of the preQ1-I riboswitch bound to preQ1 were solved, revealing the molecular details of their interaction.[7][8]
-
2014: A third class, the preQ1-III riboswitch, was identified through bioinformatics searches of microbial genomic data.[5][7]
Physicochemical Properties of this compound
This compound is the preferred form for in vitro studies due to its stability and solubility in aqueous solutions.
| Property | Value | References |
| Synonyms | 2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one dihydrochloride, 7-Aminomethyl-7-deazaguanine dihydrochloride, Pre-queuosine1 dihydrochloride | |
| Molecular Formula | C₇H₉N₅O · 2HCl | [9][10] |
| Molecular Weight | 252.10 g/mol | [9][11] |
| CAS Number | 86694-45-3 | [9][11] |
| Appearance | White to light brown crystalline solid/powder | [11] |
| Purity | ≥90-98% (HPLC) | [9][10] |
| Solubility | DMSO: ~10-125 mg/mLWater/PBS (pH 7.2): ~10-15 mg/mL | [9][10][11][12] |
| Storage | 2-8°C or -20°C, desiccated, away from light | [10][11] |
Biological Role and Signaling Pathways
PreQ1 is an intermediate in the de novo synthesis of queuosine from GTP.[1][13][14] This pathway is essential for proper tRNA function. The concentration of preQ1 is regulated by riboswitches, which are structured non-coding RNA elements typically found in the 5'-untranslated regions (5' UTRs) of messenger RNAs.[5]
The preQ1 Riboswitch: A Molecular Sensor
The preQ1 riboswitch functions as a genetic control element. It consists of two main domains: an aptamer domain that specifically binds to the preQ1 ligand, and an expression platform that modulates gene expression.[5] Upon binding preQ1, the aptamer domain undergoes a conformational change, which in turn alters the structure of the expression platform, leading to regulation of downstream genes.[6][15]
There are three known classes of preQ1 riboswitches, each with a distinct structure but all binding the same ligand.[6][7]
-
preQ1-I: The smallest known riboswitch aptamer, typically 25-45 nucleotides long.[6][7]
-
preQ1-II: Found only in Lactobacillales, with a larger and more complex structure (around 58 nucleotides).[6][7]
-
preQ1-III: Structurally distinct and larger than preQ1-I, ranging from 33 to 58 nucleotides.[6][7]
Mechanisms of Gene Regulation
PreQ1 riboswitches control gene expression through two primary mechanisms: transcriptional termination and translation inhibition.
Transcriptional Regulation: In the presence of high concentrations of preQ1, the ligand binds to the riboswitch aptamer. This binding stabilizes a conformational state in the expression platform that forms a terminator hairpin. This structure causes the RNA polymerase to dissociate from the DNA template, prematurely halting transcription. In the absence of preQ1, an alternative anti-terminator hairpin forms, allowing transcription to proceed.[6][13]
Translational Regulation: In this mechanism, preQ1 binding to the aptamer induces a structural change that sequesters the Shine-Dalgarno (SD) sequence, which is the ribosomal binding site in prokaryotes.[6][13] With the SD sequence blocked, the 30S ribosomal subunit cannot initiate translation, effectively turning off protein synthesis.[6] When preQ1 levels are low, the SD sequence is accessible, allowing for translation to occur.
Key Experimental Protocols
The study of preQ1 and its interaction with riboswitches relies on several key experimental techniques.
Synthesis of this compound
A common method for synthesizing this compound is a three-step protocol that avoids protecting groups.[3]
-
Cyclocondensation: The synthesis starts with the cyclocondensation reaction between 2-chloro-3-cyanopropan-1-al and 2,6-diaminopyrimidin-4(3H)-one to produce preQ0 (7-cyano-7-deazaguanine).[3]
-
Nitrile Reduction: The critical step is the reduction of the nitrile group in preQ0. This is often achieved through hydrogenation under strongly acidic conditions and elevated pressure (e.g., 30 bar).[3][16]
-
Isolation: The resulting preQ1 is isolated in its pure dihydrochloride salt form through a simple filtration step, yielding a product with >98% purity.[3]
In-line Probing Assay
In-line probing is a technique used to analyze the structure of RNA and its interaction with ligands. It relies on the principle that unstructured regions of an RNA molecule are more susceptible to spontaneous cleavage.
-
RNA Labeling: The RNA of interest (the riboswitch) is first 5'-end-labeled with a radioactive isotope, typically ³²P.
-
Incubation: The labeled RNA is incubated under specific buffer conditions with varying concentrations of the ligand (this compound).
-
Spontaneous Cleavage: During incubation, phosphodiester bonds in flexible, unstructured regions of the RNA undergo spontaneous cleavage. Ligand binding stabilizes specific structures, protecting them from cleavage and altering the cleavage pattern.
-
Gel Electrophoresis: The resulting RNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The cleavage patterns are visualized by autoradiography. By comparing the patterns in the presence and absence of preQ1, researchers can identify regions of the RNA that undergo structural changes upon ligand binding and determine the dissociation constant (K_D).[5]
Conclusion and Future Directions
The discovery of preQ1 and the subsequent elucidation of the preQ1 riboswitch have provided profound insights into RNA-based gene regulation. The small size and well-defined structure of the preQ1-I riboswitch, in particular, make it an excellent model system for studying RNA folding and ligand recognition.[17] As the lack of queuosine can impair bacterial virulence, the preQ1 riboswitch has emerged as a promising target for the development of novel antibiotics.[4][13] Future research will likely focus on screening for and designing small molecules that can modulate riboswitch function, offering a new avenue for therapeutic intervention. The use of this compound as a stable and soluble research tool will continue to be indispensable in these efforts.
References
- 1. Confirmation of a second natural preQ1 aptamer class in Streptococcaceae bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural, Functional, and Taxonomic Diversity of Three PreQ1 Riboswitch Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 7. PreQ<sub>1</sub> [riboswitch.ribocentre.org]
- 8. PreQ1 riboswitch [subtiwiki.uni-goettingen.de]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PreQ1 = 98 HPLC 86694-45-3 [sigmaaldrich.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. BJOC - Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA [beilstein-journals.org]
- 17. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to preQ1 Dihydrochloride: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pre-queuosine1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon of specific tRNAs in many bacteria. As a dihydrochloride (B599025) salt, this small molecule is amenable to a variety of biochemical and biophysical studies. Its primary biological relevance lies in its function as a ligand for preQ1 riboswitches, which are cis-acting regulatory RNA elements that control the expression of genes involved in queuosine biosynthesis and transport. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological function of preQ1 dihydrochloride. Detailed experimental protocols for its synthesis and for studying its interaction with riboswitches are provided to facilitate further research and drug development efforts targeting this unique regulatory system.
Chemical Structure and Properties
This compound is the salt form of 7-aminomethyl-7-deazaguanine. The dihydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| Formal Name | 2-amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, dihydrochloride |
| Synonyms | Pre-Queuosine 1 dihydrochloride, 7-Aminomethyl-7-deazaguanine dihydrochloride |
| Molecular Formula | C₇H₉N₅O · 2HCl |
| Molecular Weight | 252.10 g/mol |
| CAS Number | 86694-45-3 |
| Appearance | White to light brown crystalline solid/powder |
| Purity | ≥98% (HPLC) |
| SMILES | Cl.Cl.[nH]1c2nc([nH]--INVALID-LINK--=O)N |
| InChI Key | WUMBRQKOLVTYTB-UHFFFAOYSA-N |
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Storage Conditions | Stability |
| DMSO | ~5 mg/mL (warmed) | 2-8°C, desiccated | ≥ 4 years at -20°C |
| Water | Soluble | ||
| PBS (pH 7.2) | ~10 mg/mL | Aqueous solutions are not recommended for long-term storage. |
Biological Role: The preQ1 Riboswitch
preQ1 is a key signaling molecule in a negative feedback loop that regulates its own synthesis and transport in many bacteria. This regulation is primarily achieved through preQ1 riboswitches. These are structured non-coding RNA elements typically found in the 5' untranslated region (5'-UTR) of messenger RNAs (mRNAs) that code for proteins involved in the queuosine biosynthetic pathway.
Binding of preQ1 to its cognate riboswitch induces a conformational change in the RNA structure. This structural rearrangement can affect gene expression at either the transcriptional or translational level.
-
Transcriptional Regulation: In some bacteria, such as Bacillus subtilis, the preQ1-bound riboswitch forms a terminator hairpin, leading to premature termination of transcription.[1][2]
-
Translational Regulation: In other bacteria, like Thermoanaerobacter tengcongensis, the conformational change upon preQ1 binding sequesters the Shine-Dalgarno sequence, preventing ribosome binding and inhibiting translation initiation.[2]
There are three main classes of preQ1 riboswitches (Class I, II, and III), each with a distinct structural fold, although they all recognize the same ligand.[3] The high specificity and essential role of the preQ1-riboswitch system in bacteria make it an attractive target for the development of novel antimicrobial agents.
Experimental Protocols
This section provides detailed methodologies for the synthesis of preQ1 and for conducting key experiments to study its interaction with riboswitches.
Synthesis of this compound
An optimized, three-step protocol that avoids protecting groups and extensive purification can be used to synthesize preQ1 with a high yield and purity.
Protocol:
-
Synthesis of 2-chloro-3-cyanopropan-1-al: This intermediate is prepared from chloroacetonitrile and methyl formate.
-
Cyclocondensation to form preQ0: The synthesized 2-chloro-3-cyanopropan-1-al is reacted with 2,6-diaminopyrimidin-4(3H)-one in a cyclocondensation reaction to yield pre-queuosine0 (preQ0).
-
Hydrogenation to this compound: The nitrile group of preQ0 is reduced via hydrogenation under strongly acidic conditions and increased pressure (e.g., 30 bar). This step results in the nearly quantitative conversion to preQ1, which precipitates as the dihydrochloride salt and can be isolated by simple filtration.
Spectroscopic Analysis
Standard spectroscopic methods are employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Spectra are recorded on a 300 or 500 MHz instrument. Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts are reported in ppm relative to a TMS standard.[4] These spectra are used to confirm the proton and carbon framework of the molecule.
-
-
UV-Visible Spectroscopy:
-
Mass Spectrometry (MS):
In Vitro Riboswitch Binding Assays
Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.
Protocol:
-
RNA Immobilization:
-
Binding Analysis:
-
This compound solutions of varying concentrations (e.g., 12.5 nM to 400 nM) are prepared in a running buffer (e.g., 10 mM Na-HEPES pH 7.4, 0.10 M NaCl, 3 mM MgCl₂).[9]
-
The preQ1 solutions are injected over the sensor surface at a constant flow rate (e.g., 100 µL/min) for a defined association time (e.g., 180 s), followed by a dissociation phase with running buffer (e.g., 600 s).[9]
-
-
Regeneration:
-
The sensor surface is regenerated between cycles using a short injection of a denaturing solution (e.g., 3 M guanidine-HCl).[9]
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Table 3: Kinetic and Affinity Data for preQ1 Binding to E. coli preQ1-I Riboswitch (SPR)
| Parameter | Value |
| k_on (M⁻¹s⁻¹) | 66.1 x 10³ |
| k_off (s⁻¹) | 7.9 x 10⁻³ |
| K_D (nM) | 120 ± 6 |
(Data from a study on the E. coli preQ1-I riboswitch)
In Vivo Gene Regulation Assay
Reporter gene assays in a bacterial system can be used to assess the functionality of a preQ1 riboswitch in a cellular context.
Protocol:
-
Strain and Plasmid Construction:
-
Cell Culture and Induction:
-
The engineered E. coli strain is transformed with the reporter plasmid.
-
Cells are grown in a defined medium to a specific optical density.[12]
-
The culture is then treated with varying concentrations of this compound.
-
-
Reporter Gene Measurement:
-
After a suitable incubation period, the expression of the reporter gene is measured (e.g., fluorescence for GFP, luminescence for luciferase).[13]
-
-
Data Analysis:
-
The reporter gene expression levels are plotted against the concentration of preQ1 to determine the dose-response curve and the half-maximal effective concentration (EC₅₀).
-
X-ray Crystallography
Determining the three-dimensional structure of a preQ1-riboswitch complex provides invaluable insights into the molecular basis of ligand recognition.
Protocol:
-
RNA Preparation:
-
The preQ1 riboswitch RNA is prepared by in vitro transcription and purified by denaturing PAGE.[14]
-
-
Complex Formation:
-
Crystallization:
-
Structure Determination:
-
Crystals are cryo-protected and diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement or anomalous diffraction methods.
-
Conclusion
This compound is a vital tool for studying a fundamental gene regulatory mechanism in bacteria. Its well-defined chemical properties and the availability of robust experimental protocols make it an excellent model system for investigating RNA-ligand interactions. The detailed structural and functional understanding of the preQ1-riboswitch system opens avenues for the rational design of novel antibacterial agents that can disrupt this essential pathway. This guide provides a solid foundation for researchers and drug development professionals to explore the intricacies of this compound and its biological implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. ajptonline.com [ajptonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An in vivo high-throughput screening for riboswitch ligands using a reverse reporter gene system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of preQ1 Dihydrochloride in tRNA Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of transfer RNA (tRNA) is a critical process across all domains of life, ensuring translational fidelity and efficiency. Among the myriad of modifications, the synthesis and incorporation of queuosine (B110006) (Q), a hypermodified 7-deazaguanosine (B17050) nucleoside, is of particular interest due to its intricate biosynthetic pathway and significant biological roles. This technical guide provides an in-depth exploration of pre-queuosine1 (preQ1), a key intermediate in the queuosine pathway. We will detail its biosynthesis, enzymatic incorporation into tRNA, subsequent modifications, and the regulatory mechanisms that govern its cellular levels. This document also provides detailed experimental protocols for the analysis of preQ1-related tRNA modifications and summarizes key quantitative data to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development.
Introduction: The Significance of Queuosine and its Precursor, preQ1
Transfer RNAs are not merely passive carriers of amino acids; they are active participants in protein synthesis, and their function is finely tuned by a vast array of over 100 distinct chemical modifications. These modifications, particularly in the anticodon loop, are crucial for maintaining the structural integrity of the tRNA, ensuring accurate codon recognition, and preventing frameshifting errors during translation.[1]
Queuosine (Q) is a universally conserved hypermodified nucleoside found at the wobble position (position 34) of tRNAs specific for asparagine, aspartic acid, histidine, and tyrosine, all of which possess a GUN anticodon sequence.[2][3] The presence of queuosine enhances translational fidelity and efficiency.[4] Unlike most tRNA modifications that occur on the nascent tRNA transcript, the pathway to queuosine is unique. It involves the de novo synthesis of a modified base precursor, 7-aminomethyl-7-deazaguanine, commonly known as pre-queuosine1 (preQ1).[1] This preQ1 base is then inserted into the tRNA, replacing a genetically encoded guanine (B1146940) in a transglycosylation reaction.[1]
Bacteria synthesize preQ1 de novo from GTP.[2][3] Eukaryotes, however, cannot synthesize the queuine (B138834) base (the nucleobase of queuosine) and must obtain it as a micronutrient from their diet or gut microflora, highlighting an interesting intersection between metabolism, the microbiome, and host cellular processes.[5] The central role of preQ1 as the final soluble metabolite before tRNA incorporation makes it a critical node in this pathway and a subject of intense research.
The Bacterial de Novo Biosynthesis of preQ1
In bacteria, the journey from Guanosine-5'-triphosphate (GTP) to preQ1 is a multi-step enzymatic cascade. This pathway is essential for providing the necessary precursor for queuosine modification.
-
GTP to preQ0: The pathway begins with GTP, which is converted through the action of several enzymes, including GTP cyclohydrolase I (FolE/Gch1), QueD, and QueE, into 7-carboxy-7-deazaguanine (B3361655) (CDG).[3][6] The enzyme QueC then catalyzes the formation of 7-cyano-7-deazaguanine (preQ0), the immediate precursor to preQ1.[6][7]
-
preQ0 to preQ1: The final step in the synthesis of the free base is the reduction of the nitrile group of preQ0 to a primary amine, yielding preQ1 (7-aminomethyl-7-deazaguanine). This biologically unprecedented four-electron reduction is catalyzed by the NADPH-dependent nitrile reductase, QueF.[8][9]
tRNA Modification Pathway: From preQ1 to Queuosine
Once synthesized, preQ1 is incorporated into tRNA and further modified to become the mature queuosine nucleoside.
-
Incorporation by tRNA-Guanine Transglycosylase (TGT): The enzyme tRNA-guanine transglycosylase (TGT), also known as queuine tRNA-ribosyltransferase, is responsible for inserting preQ1 into the wobble position of target tRNAs.[1][10] TGT catalyzes a base-exchange reaction, removing the encoded guanine at position 34 and inserting the preQ1 base.[10]
-
Conversion to Epoxyqueuosine (oQ): After its incorporation into the tRNA, the exocyclic amine of the preQ1 moiety is modified by S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA). This enzyme transfers a ribosyl group from S-adenosylmethionine (AdoMet) to form epoxyqueuosine (oQ).[1][11]
-
Final Reduction to Queuosine (Q): The final step is the reduction of epoxyqueuosine to queuosine. This reaction is catalyzed by the epoxyqueuosine reductase (QueG).[1]
Regulation of the Pathway: The preQ1 Riboswitch
To prevent the wasteful production of preQ1, many bacteria employ a sophisticated regulatory mechanism known as a riboswitch. The preQ1 riboswitch is a structured RNA element located in the 5'-untranslated region of mRNAs that code for proteins involved in preQ1 biosynthesis or transport.[12] When preQ1 binds to the riboswitch aptamer domain, it induces a conformational change in the RNA structure.[12] This change typically sequesters the ribosome-binding site (Shine-Dalgarno sequence) or forms a transcriptional terminator stem, leading to the downregulation of the downstream genes.[7][12] This feedback mechanism allows the cell to sense and respond to the intracellular concentration of preQ1, ensuring metabolic efficiency.
The Archaeal Archaeosine (B114985) Pathway: A Comparative View
Archaea possess a related but distinct tRNA modification called archaeosine (G+), which is also a 7-deazaguanine (B613801) derivative. While sharing the initial biosynthetic steps from GTP to preQ0 with bacteria, the archaeal pathway diverges.[13] In archaea, the preQ0 base is directly inserted into tRNA at position 15 in the D-loop by an archaeal TGT (ArcTGT).[13] This preQ0-modified tRNA is then converted to archaeosine by the enzyme archaeosine synthase (ArcS).[13] This highlights an evolutionary divergence where a common precursor is utilized for different modifications at different locations within the tRNA molecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for enzymes and molecular interactions within the preQ1 tRNA modification pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate(s) | KM (µM) | kcat (s-1) | Reference(s) |
| QueF | Bacillus subtilis | preQ0 | 0.237 ± 0.045 | 0.011 ± 0.0007 | [9][14] |
| NADPH | 19.2 ± 1.1 | [9][14] | |||
| QueF | Escherichia coli | preQ0 | < 1.5 | 0.1268 | [15] |
| NADPH | 6 - 36 | [15] | |||
| QueA | Escherichia coli | AdoMet | 101.4 | 0.042 | [11] |
| preQ1-tRNATyr | 1.5 | [11] | |||
| preQ1-minihelix | 37.7 | 0.245 | [11] |
Table 2: preQ1 Riboswitch Binding Affinities
| Riboswitch | Organism | Ligand | KD | Method | Reference(s) |
| preQ1-I | Thermoanaerobacter tengcongensis | preQ1 | 2.1 ± 0.3 nM | SPR | [16] |
| preQ0 | 35.1 ± 6.1 nM | SPR | [16] | ||
| preQ1 | 2.5 ± 1.0 nM (in Mn2+) | ITC | [17] | ||
| preQ1 | 8.1 ± 0.9 nM (in Mg2+) | ITC | [17] | ||
| preQ1-I | Bacillus subtilis | preQ1 | 50 nM | [18] | |
| preQ1 | 4.1 ± 0.6 nM | Fluorescence | [7] | ||
| preQ1-III | Faecalibacterium prausnitzii | preQ1 | 17.4 ± 5.7 nM | ITC | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of preQ1 and queuosine tRNA modifications.
tRNA Isolation for Modification Analysis
Objective: To isolate total tRNA from bacterial or yeast cells, suitable for subsequent modification analysis by HPLC or mass spectrometry.
Materials:
-
Cell pellet (from bacterial or yeast culture)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 4.5
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Isopropanol (B130326), ice-cold
-
Ethanol (70%), ice-cold
-
Nuclease-free water
-
DEAE-cellulose or similar anion-exchange chromatography matrix
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Perform lysis by a suitable method (e.g., bead beating for yeast, sonication for bacteria).
-
Phenol Extraction: Add an equal volume of acid phenol:chloroform and vortex vigorously. Centrifuge to separate the phases. The RNA will remain in the upper aqueous phase.[6][20]
-
Repeat Extraction: Carefully transfer the aqueous phase to a new tube and repeat the phenol:chloroform extraction to remove residual proteins.
-
Isopropanol Precipitation: Transfer the final aqueous phase to a new tube and add 1 volume of ice-cold isopropanol to precipitate the total nucleic acids. Incubate at -20°C for at least 1 hour.[20]
-
Pelleting and Washing: Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the nucleic acids. Discard the supernatant, wash the pellet with 70% ice-cold ethanol, and centrifuge again.[6]
-
Separation of tRNA: Resuspend the air-dried pellet in a low-salt buffer. High molecular weight RNA (rRNA, mRNA) and DNA can be precipitated by adding a high concentration of salt (e.g., 1 M NaCl), leaving the smaller tRNAs in solution. Alternatively, use anion-exchange chromatography (e.g., DEAE column) to separate tRNA from other nucleic acids based on size.[6][21]
-
Final Precipitation: Precipitate the purified tRNA from the supernatant/eluate with ethanol. Wash, dry, and resuspend the final tRNA pellet in nuclease-free water.
-
Quantification: Determine the concentration and purity of the tRNA using a spectrophotometer (A260/A280 ratio) or a Qubit fluorometer.
Analysis of tRNA Modifications by HPLC
Objective: To digest purified tRNA into individual nucleosides and quantify the levels of modified nucleosides, including queuosine.
Materials:
-
Purified total tRNA (5-50 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)
-
Digestion Buffer (e.g., 10 mM NH₄OAc, pH 5.3)
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector.
-
Mobile Phase Solvents (e.g., Solvent A: Ammonium phosphate (B84403) buffer; Solvent B: Acetonitrile/water mixture).[13]
Procedure:
-
tRNA Digestion:
-
In a microcentrifuge tube, combine 5-50 µg of purified tRNA with Nuclease P1 in the appropriate digestion buffer.[6][22]
-
Incubate at 37°C for 2-16 hours to digest the tRNA into 5'-mononucleotides.
-
Add alkaline phosphatase and adjust the buffer pH if necessary. Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.[22]
-
-
Sample Preparation: Centrifuge the digest to pellet any undigested material or enzyme. Filter the supernatant through a 0.22 µm filter before injection into the HPLC.
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject the prepared sample.
-
Run a gradient program, typically increasing the percentage of the organic solvent (Solvent B), to separate the nucleosides.
-
Monitor the elution profile at 254 nm or 260 nm using the PDA detector.
-
-
Quantification and Identification:
-
Identify nucleosides by comparing their retention times and UV-Vis spectra to those of known standards.
-
Quantify the amount of each nucleoside by integrating the area under the corresponding peak. The relative abundance of a modified nucleoside is calculated as a percentage of the total canonical nucleosides.
-
Mass Spectrometry (MS) for Modification Characterization
Objective: To precisely identify and quantify tRNA modifications using LC-MS/MS.
Materials:
-
Purified tRNA
-
Enzymes for digestion (as in HPLC protocol)
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Isolate and digest tRNA to single nucleosides as described in the HPLC protocol (7.2).[23]
-
LC Separation: The digested nucleoside mixture is first separated by liquid chromatography using a reverse-phase column, similar to the HPLC method. This step separates the complex mixture of nucleosides before they enter the mass spectrometer.[22]
-
MS Analysis:
-
The eluent from the LC is directed into the ESI source of the mass spectrometer, where the nucleosides are ionized.
-
The mass spectrometer is operated in a mode to detect the precise mass-to-charge (m/z) ratio of the parent ions corresponding to expected modified and unmodified nucleosides.
-
-
MS/MS Fragmentation (for identification):
-
For unambiguous identification, parent ions are selected and fragmented (e.g., by collision-induced dissociation).
-
The resulting fragmentation pattern, which is characteristic of the specific nucleoside structure (base + ribose), is analyzed to confirm the identity of the modification.
-
-
Quantification: Quantification is typically performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or by measuring the area of the extracted ion chromatogram for the specific m/z of each nucleoside on a high-resolution instrument.[22][23] This provides highly sensitive and specific quantification of each modification.
tRNA-Guanine Transglycosylase (TGT) Activity Assay
Objective: To measure the activity of TGT by monitoring the incorporation of a labeled preQ1 analog into a tRNA substrate.
Materials:
-
Purified TGT enzyme
-
tRNA substrate (e.g., in vitro transcribed tRNATyr)
-
Radiolabeled substrate (e.g., [³H]-preQ1 or a suitable analog)
-
Reaction Buffer (e.g., 50 mM HEPES or Bicine, pH ~8.0, 20 mM MgCl₂, 5 mM DTT)[24]
-
Trichloroacetic acid (TCA), 5% and 10%
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, tRNA substrate, and radiolabeled preQ1. Pre-incubate at 37°C.[24]
-
Initiate Reaction: Start the reaction by adding the purified TGT enzyme.
-
Time Points: At various time intervals, remove aliquots of the reaction mixture and quench the reaction. Quenching can be done by adding the aliquot to ice-cold 10% TCA.[25][26]
-
Precipitation and Filtration: Incubate the quenched reactions on ice for at least 30 minutes to allow the tRNA to precipitate. Collect the precipitated tRNA by vacuum filtration through a glass fiber filter. The small, unincorporated [³H]-preQ1 will pass through the filter.[24]
-
Washing: Wash the filters extensively with cold 5% TCA to remove any non-specifically bound radioactivity, followed by a wash with cold ethanol.[25][26]
-
Scintillation Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity (counts per minute, CPM) against time to determine the initial reaction velocity. Kinetic parameters (KM, Vmax) can be determined by performing the assay at varying substrate concentrations.
Visualizations of Key Pathways and Workflows
Diagram 1: Bacterial Queuosine Biosynthesis Pathway
Caption: The bacterial de novo biosynthesis pathway of queuosine from GTP.
Diagram 2: preQ1 Riboswitch Translational Regulation
Caption: Mechanism of translational repression by a preQ1 riboswitch.
Diagram 3: General Workflow for tRNA Modification Analysis
Caption: A generalized experimental workflow for tRNA modification analysis.
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Queuosine Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Analysis and Probing with Substrate Analogues of the Reaction Pathway of the Nitrile Reductase QueF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic studies of Bacillus subtilis QueF, the nitrile oxidoreductase involved in queuosine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRNA-guanine transglycosylase - Proteopedia, life in 3D [proteopedia.org]
- 11. tRNA modification by S-adenosylmethionine:tRNA ribosyltransferase-isomerase. Assay development and characterization of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 13. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
- 16. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 24. IDENTIFICATION OF THE RATE-DETERMINING STEP OF tRNA-GUANINE TRANSGLYCOSYLASE FROM E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 25. azadyne.com [azadyne.com]
- 26. academic.oup.com [academic.oup.com]
The Crucial Role of preQ1 Dihydrochloride in the Biosynthesis of Queuosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Queuosine (B110006) (Q), a hypermodified nucleoside found in the anticodon of specific tRNAs, plays a critical role in translational fidelity and efficiency. Its biosynthesis is a complex enzymatic pathway that is absent in higher eukaryotes, making it an attractive target for novel antimicrobial drug development. This technical guide provides an in-depth exploration of the biosynthesis of queuosine, with a particular focus on the pivotal role of its precursor, 7-aminomethyl-7-deazaguanine, commonly available as preQ1 dihydrochloride (B599025). We will detail the enzymatic cascade that transforms preQ1 into queuosine within the tRNA molecule, present relevant quantitative data, and provide comprehensive experimental protocols for key steps in this pathway. Furthermore, this guide will feature visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the molecular processes involved.
Introduction
Queuosine is a 7-deazaguanosine (B17050) derivative that occupies the wobble position (position 34) of tRNAs for asparagine, aspartic acid, histidine, and tyrosine in most bacteria and eukaryotes.[1] This modification enhances the accuracy of codon recognition and prevents frameshifting during protein synthesis.[2] Unlike bacteria, which can synthesize queuosine de novo, eukaryotes rely on salvaging queuine (B138834) (the base of queuosine) from their diet and gut microbiota.[2] The bacterial-exclusive synthesis of preQ1, a key intermediate, makes the enzymes in this pathway promising targets for the development of new antibiotics.[3]
The biosynthesis of queuosine begins with guanosine (B1672433) triphosphate (GTP) and proceeds through several enzymatic steps to produce preQ1.[4] This precursor is then incorporated into the target tRNA in a transglycosylation reaction catalyzed by tRNA-guanine transglycosylase (TGT).[1] Subsequent enzymatic modifications of the preQ1-tRNA adduct lead to the final queuosine-modified tRNA. The entire process is tightly regulated, in many bacteria by a preQ1-responsive riboswitch located in the 5' untranslated region of the mRNA encoding the biosynthetic enzymes.[2]
This guide will provide a detailed technical overview of the conversion of preQ1 dihydrochloride to queuosine, offering valuable information for researchers studying tRNA modification, protein synthesis, and those engaged in the discovery of novel antibacterial agents.
The Biosynthetic Pathway from preQ1 to Queuosine
The conversion of preQ1 to queuosine within the tRNA molecule is a two-step enzymatic process in many bacteria, following the initial incorporation of preQ1 into the tRNA by tRNA-guanine transglycosylase (TGT).
Step 1: Incorporation of preQ1 into tRNA
The enzyme tRNA-guanine transglycosylase (TGT) catalyzes the exchange of the guanine (B1146940) at the wobble position of the target tRNA with preQ1. This reaction is a crucial control point in the pathway.
Step 2: Maturation of preQ1-tRNA to Queuosine-tRNA
Once incorporated into the tRNA, the preQ1 moiety is further modified by two enzymes:
-
QueA (S-adenosylmethionine:tRNA ribosyltransferase-isomerase): This enzyme utilizes S-adenosylmethionine (SAM) to transfer a ribosyl group to the aminomethyl side chain of preQ1, forming epoxyqueuosine (oQ).
-
QueG (epoxyqueuosine reductase): This enzyme, often a cobalamin-dependent protein, catalyzes the reduction of the epoxide ring of oQ to form the final cyclopentenediol ring of queuosine.
Below is a diagram illustrating this biosynthetic cascade.
Quantitative Data
This section summarizes key quantitative data related to the interaction of preQ1 with its regulatory elements and the synthesis of queuosine.
Table 1: Binding Affinities of preQ1 to Riboswitches
| Riboswitch Source Organism | Ligand | Apparent Dissociation Constant (KD) | Method |
| Thermoanaerobacter tengcongensis | preQ1 | 2.1 ± 0.3 nM | Surface Plasmon Resonance |
| Thermoanaerobacter tengcongensis | preQ0 | 35.1 ± 6.1 nM | Surface Plasmon Resonance |
| Bacillus subtilis | preQ1 | 4.1 ± 0.6 nM | Fluorescence Titration |
| Staphylococcus saprophyticus | Synthetic Ligand 4 | 21.9 ± 2.25 µM | Fluorescence Intensity Assay |
| Thermoanaerobacter tengcongensis | Synthetic Ligand 4 | 29.0 ± 2.4 µM | Fluorescence Intensity Assay |
| Fusobacterium nucleatum | preQ1 | 0.28 ± 0.05 µM | Microscale Thermophoresis |
| Bacillus subtilis | preQ1 | 50 nM | Not specified |
| Faecalibacterium prausnitzii (WT) | preQ1 | 17.4 ± 5.7 nM | Isothermal Titration Calorimetry |
| Faecalibacterium prausnitzii (A52G mutant) | preQ1 | 9.8 ± 2.0 nM | Isothermal Titration Calorimetry |
| Faecalibacterium prausnitzii (A84G mutant) | preQ1 | 27.4 ± 7.4 nM | Isothermal Titration Calorimetry |
Table 2: Chemical Synthesis and Cellular Concentrations
| Parameter | Value | Organism/Conditions | Method |
| Chemical Synthesis | |||
| Overall yield of preQ1 | 43% | Three-step protocol | Chemical Synthesis |
| Cellular Concentrations | |||
| Queuine for quantitative tRNAHis modification | 20 nM | HeLa cells | APB gel northern blot |
| Queuine for quantitative tRNAHis modification | 200 nM | HCT116 cells | APB gel northern blot |
| Plasma Queuine Concentration (male volunteers) | 0.0068 µM (mean) | Human | LC-MS/MS |
| Plasma Queuine Concentration (female volunteers) | 0.0080 µM (mean) | Human | LC-MS/MS |
| Plasma Queuosine Concentration | Not detected | Human | LC-MS/MS |
| Enzyme Kinetics | |||
| Km (guanine) for murine TGT | 1.8 µM | Mus musculus | Radiochemical assay |
| Km (tRNATyr) for murine TGT | 2.0 µM | Mus musculus | Radiochemical assay |
| Km (guanine) for human TGT | 0.41 µM | Homo sapiens | Not specified |
| Km (tRNATyr) for human TGT | 0.34 µM | Homo sapiens | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of queuosine.
Chemical Synthesis of this compound
An optimized three-step protocol can provide preQ1 in a 43% overall yield with over 98% purity. The synthesis is based on the cyclocondensation reaction between 2-chloro-3-cyanopropan-1-al and 2,6-diaminopyrimidin-4(3H)-one to yield preQ0. The critical step is the reduction of the nitrile group of preQ0 to the aminomethyl group of preQ1.
Protocol:
-
Synthesis of preQ0: React 2-chloro-3-cyanopropan-1-al with 2,6-diaminopyrimidin-4(3H)-one.
-
Reduction of preQ0 to preQ1: The reduction of the nitrile moiety is achieved by hydrogenation under strongly acidic protic conditions at an elevated pressure (30 bar).
-
Isolation: The resulting this compound can be isolated by simple filtration.
Enzymatic Synthesis of Queuosine-tRNA in vitro
This protocol describes the reconstitution of the queuosine biosynthesis pathway starting from preQ1-modified tRNA.
Materials:
-
Purified preQ1-modified tRNA
-
Purified QueA enzyme
-
Purified QueG enzyme
-
S-adenosylmethionine (SAM)
-
Cobalamin (if QueG is cobalamin-dependent)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
NADPH (for some QueG variants)
Protocol:
-
QueA Reaction:
-
In a reaction tube, combine preQ1-tRNA, purified QueA, and SAM in the reaction buffer.
-
Incubate at the optimal temperature for QueA activity (e.g., 37°C) for a specified time.
-
The product of this reaction is epoxyqueuosine-tRNA (oQ-tRNA).
-
-
QueG Reaction:
-
To the reaction mixture containing oQ-tRNA, add purified QueG and its required cofactors (e.g., cobalamin, NADPH).
-
Incubate at the optimal temperature for QueG activity.
-
-
Analysis:
-
The final product, queuosine-tRNA (Q-tRNA), can be purified and analyzed by methods such as LC-MS/MS or specific gel electrophoresis techniques (e.g., APB gels).[1]
-
Quantification of preQ1 and Queuosine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of preQ1 and queuosine in biological samples.
Protocol:
-
Sample Preparation:
-
Isolate total RNA or small RNA from cells or tissues.
-
Hydrolyze the RNA to nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture into an LC-MS/MS system.
-
Separate the nucleosides by reverse-phase liquid chromatography.
-
Detect and quantify preQ1 and queuosine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using stable isotope-labeled internal standards for accurate quantification.
-
The following diagram outlines a general workflow for the quantification of queuosine-modified tRNA.
Conclusion and Future Directions
This compound is a central precursor in the bacterial biosynthesis of the vital tRNA modification, queuosine. The enzymatic pathway that converts preQ1 to queuosine is a validated target for the development of novel antibacterial drugs. This technical guide has provided a comprehensive overview of this pathway, including quantitative data and detailed experimental protocols, to aid researchers in this field.
Future research will likely focus on the high-resolution structural characterization of the enzymes involved, particularly in complex with their tRNA substrates and intermediates. Such studies will provide invaluable insights for the rational design of potent and specific inhibitors. Furthermore, the development of high-throughput screening assays for inhibitors of the queuosine biosynthesis pathway will be crucial for accelerating drug discovery efforts. The continued exploration of the biological roles of queuosine in both bacteria and eukaryotes will undoubtedly uncover new avenues for therapeutic intervention.
References
An In-depth Technical Guide to the Mechanism of preQ1 Riboswitch Regulation by its Ligand
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preQ1 riboswitch, detailing its regulatory mechanisms, the quantitative biophysical parameters governing its function, and the experimental protocols used for its study.
Introduction to the preQ1 Riboswitch
Riboswitches are structured non-coding RNA elements, predominantly found in the 5'-untranslated regions (5'-UTRs) of bacterial messenger RNAs (mRNAs), that regulate gene expression in response to binding specific small molecule metabolites.[1][2][3] The pre-queuosine1 (preQ1) riboswitch is a distinct class of these regulators that senses preQ1 (7-aminomethyl-7-deazaguanine), a precursor in the biosynthesis of queuosine (B110006) (Q).[4][5] Queuosine is a hypermodified nucleoside found in the anticodon wobble position of certain tRNAs, where it is crucial for translational fidelity.[5][6][7] Due to its prevalence in bacteria and its role in regulating an essential metabolic pathway, the preQ1 riboswitch is an attractive target for the development of novel antibacterial agents.[5][8]
The preQ1 riboswitch family is categorized into three main classes (preQ1-I, preQ1-II, and preQ1-III) based on structural and sequence differences.[1][4] The preQ1-I class is notable for having one of the smallest known natural aptamers (ligand-binding domains), often as short as 34 nucleotides.[4][5][7] Despite their diversity, all classes function by undergoing a significant conformational change upon ligand binding, which ultimately modulates the expression of downstream genes.[1][4]
Core Mechanism of Ligand-Mediated Regulation
The regulatory action of the preQ1 riboswitch is predicated on a ligand-induced conformational change that toggles the genetic switch between an "ON" and "OFF" state.[4][9] This is primarily achieved through two distinct mechanisms: transcription attenuation and inhibition of translation initiation.[4]
2.1. Conformational Change: The H-Type Pseudoknot
In the absence of its ligand, the preQ1 riboswitch aptamer exists in a dynamic, partially folded state.[3][4][5] Single-molecule Förster Resonance Energy Transfer (smFRET) studies have shown this apo-state to be an ensemble of conformations, including a major "pre-folded" state and a minor, more compact state.[3][5]
Upon binding preQ1, the aptamer domain undergoes a significant structural rearrangement, folding into a highly compact H-type pseudoknot.[4][5][7] This structure is characterized by two helical stems (P1 and P2) and three loop regions (L1, L2, and L3).[4][7] The preQ1 ligand is buried within the core of this pseudoknot, stabilized by a network of hydrogen bonds and stacking interactions with conserved nucleotides.[4][7][10] This ligand-induced folding is the critical event that transmits the regulatory signal to the downstream expression platform.
2.2. Transcriptional Attenuation
In transcriptionally-regulating preQ1 riboswitches, such as the one found in Bacillus subtilis (Bsu), the expression platform contains sequences that can form one of two mutually exclusive secondary structures: an anti-terminator hairpin or an intrinsic terminator hairpin.[4][7]
-
"ON" State (Low preQ1): In the absence or at low concentrations of preQ1, the riboswitch is in its partially folded state. This allows the nascent RNA to form the anti-terminator structure, which prevents the formation of the downstream terminator hairpin. The RNA polymerase can then proceed with transcription of the full-length mRNA.[7]
-
"OFF" State (High preQ1): When preQ1 binds to the aptamer, it stabilizes the pseudoknot structure. This conformational change promotes the formation of the intrinsic terminator hairpin in the expression platform.[4][7] This structure, typically a stable stem-loop followed by a U-rich tract, signals the RNA polymerase to halt transcription prematurely, thus turning gene expression "OFF".[11]
2.3. Translational Inhibition
Translational regulation is common for preQ1-I, -II, and -III riboswitches and relies on controlling ribosome access to the Shine-Dalgarno (SD) sequence, the ribosome binding site (RBS) on the mRNA.[2][4][10]
-
"ON" State (Low preQ1): Without the ligand, the SD sequence is typically accessible, allowing the 30S ribosomal subunit to bind and initiate translation.[4][12]
-
"OFF" State (High preQ1): Ligand binding induces the formation of the pseudoknot, which directly sequesters all or part of the SD sequence within the P2 stem of the aptamer domain.[4][10][13] This structural change blocks the RBS, preventing ribosome binding and thereby inhibiting translation initiation.[4][12]
Caption: General mechanism of preQ1 riboswitch gene regulation.
Quantitative Analysis of Ligand Interaction
The function of the preQ1 riboswitch is governed by the thermodynamics and kinetics of its interaction with the preQ1 ligand. Various biophysical techniques have been employed to quantify these parameters.
Table 1: Ligand Binding Affinities for preQ1 Riboswitches
| Riboswitch Aptamer | Ligand | Method | Dissociation Constant (KD) | Reference |
| B. subtilis (Bsu) preQ1-I | preQ1 | Equilibrium Dialysis | ~20 nM | [7] |
| B. subtilis (Bsu) preQ1-I | preQ1 | Isothermal Titration (ITC) | 4.1 ± 0.6 nM | [1] |
| T. tengcongensis (Tte) preQ1-I | preQ1 | Surface Plasmon Resonance | 2.1 ± 0.3 nM | [14] |
| T. tengcongensis (Tte) preQ1-I | preQ0 | Surface Plasmon Resonance | 35.1 ± 6.1 nM | [14] |
| T. tengcongensis (Tte) preQ1-I | Cmpd 4 | Fluorescence Intensity Assay | 29.0 ± 2.4 µM | [1] |
| S. saprophyticus (Ssa) preQ1-I | Cmpd 4 | Fluorescence Intensity Assay | 21.9 ± 2.2 µM | [1] |
| F. nucleatum (Fnu) preQ1-I | preQ1 | Fluorescence Spectroscopy | 283 nM | [5] |
| preQ1-I Type III (Wild Type) | preQ1 | Isothermal Titration (ITC) | 71.9 nM (KA = 1.39 x 107 M-1) | [15] |
Table 2: Thermodynamic Parameters of preQ1 Binding
| Riboswitch Aptamer | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (N) | Reference |
| preQ1-I Type III (Wild Type) | ITC | -9.7 | -25.4 | 15.7 | 0.93 | [15] |
Table 3: Single-Molecule FRET Conformational States
| Riboswitch Aptamer | Condition | State | FRET Efficiency | Population | Reference |
| B. subtilis (Bsu) preQ1-I | Ligand-free | Pre-folded | ~0.72 | ~91% | [3] |
| Folded-like | ~0.89 | ~9% | [3] | ||
| T. tengcongensis (Tte) preQ1-I | Ligand-free | Pre-folded | ~0.70 | ~89% | [3] |
| Folded-like | ~0.90 | ~11% | [3] |
Key Experimental Methodologies
Understanding the preQ1 riboswitch mechanism has been made possible by a suite of powerful biophysical and biochemical techniques.
4.1. In-line Probing
In-line probing is a technique that assesses RNA structure by measuring the rate of spontaneous phosphodiester bond cleavage.[16] Unstructured or flexible regions of the RNA are more susceptible to cleavage than regions constrained by base-pairing or tertiary interactions. The binding of a ligand like preQ1 stabilizes specific structures, leading to a distinct pattern of protection from cleavage that can be visualized by gel electrophoresis.[16]
Detailed Protocol:
-
RNA Preparation: Synthesize the RNA of interest, typically via in vitro transcription, and 5'-end label it with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Reaction Setup: Incubate the radiolabeled RNA (~0.1-1 nM) in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl) in the presence of varying concentrations of the preQ1 ligand. Include a no-ligand control.
-
Incubation: Allow the reactions to incubate at room temperature for a period of 24-72 hours to permit spontaneous cleavage.
-
Analysis: Stop the reactions and resolve the RNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the cleavage patterns using a phosphorimager. Regions of the RNA that become structured upon ligand binding will show decreased cleavage (protection) compared to the no-ligand control. The dissociation constant (KD) can be estimated by plotting the degree of protection against the ligand concentration.
4.2. Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP)
SHAPE-MaP provides single-nucleotide resolution information about RNA structure and flexibility, both in vitro and in vivo.[17] The method uses a chemical probe that preferentially acylates the 2'-hydroxyl group of flexible or single-stranded nucleotides.[1][17][18] These modifications can be detected as "mutations" during reverse transcription, and their frequency is proportional to the nucleotide's flexibility.
Detailed Protocol:
-
RNA Treatment: Incubate the target RNA (or treat live cells) with a SHAPE reagent (e.g., 1M7, NAI). Perform a no-reagent control in parallel.
-
RNA Purification: Extract and purify the modified RNA.
-
Reverse Transcription: Perform reverse transcription using a primer specific to the RNA of interest. The reverse transcriptase often misincorporates a nucleotide at the site of a 2'-hydroxyl adduct.
-
Library Preparation & Sequencing: Prepare the resulting cDNA for next-generation sequencing.
-
Data Analysis: Align sequencing reads to the reference sequence and quantify the mutation rates at each nucleotide position. Normalize the reactivity of the reagent-treated sample by subtracting the background mutation rate from the no-reagent control.
-
Structural Modeling: Use the normalized SHAPE reactivities as constraints to predict the secondary structure of the RNA in the absence and presence of preQ1, revealing ligand-induced conformational changes.[1][19]
Caption: Workflow for SHAPE-MaP analysis of riboswitch structure.
4.3. Single-Molecule FRET (smFRET)
smFRET is a powerful technique for observing the conformational dynamics of individual biomolecules in real-time.[3][5] By labeling the riboswitch with a donor and an acceptor fluorophore, the distance between the labeled points can be monitored. A change in this distance, reflected as a change in FRET efficiency, reports on the folding and unfolding of the RNA as it transitions between different conformational states.
Detailed Protocol:
-
RNA Labeling: Synthesize the riboswitch RNA with specific modifications for fluorophore attachment (e.g., an amino-allyl uridine). Covalently attach donor (e.g., Cy3 or Dy547) and acceptor (e.g., Cy5) dyes to the designated sites.[3]
-
Surface Immobilization: Immobilize the dual-labeled RNA molecules onto a passivated microscope slide, typically via a biotin-streptavidin linkage, at a density that allows for the observation of single molecules.[3]
-
Data Acquisition: Use Total Internal Reflection Fluorescence (TIRF) microscopy to excite the donor fluorophore. Record the fluorescence emission from both the donor and acceptor dyes over time using a sensitive camera.
-
Data Analysis: For each molecule, calculate the FRET efficiency (EFRET) over time. Generate FRET histograms by pooling data from many molecules to reveal the populations of different conformational states (e.g., low-FRET unfolded, high-FRET folded).[3][20]
-
Ligand Titration: Perform experiments at various preQ1 concentrations to observe how the ligand shifts the conformational equilibrium and alters the kinetics of transition between states.[3][21]
Caption: Workflow for smFRET analysis of riboswitch dynamics.
Implications for Drug Development
The essential role of the queuosine pathway in many pathogenic bacteria and the absence of this pathway in humans make the preQ1 riboswitch an excellent target for novel antibiotics.[2][5][8] The detailed structural and mechanistic understanding of this riboswitch provides a solid foundation for structure-based drug design.
Synthetic ligands that mimic preQ1 could be developed to bind to the riboswitch and lock it in the "OFF" state, thereby inhibiting the synthesis of essential proteins and leading to bacterial growth inhibition.[1][5] The small and highly structured nature of the preQ1 aptamer's binding pocket offers an opportunity to design small molecules with high affinity and specificity, potentially reducing off-target effects.[1][10] The experimental protocols detailed herein are critical tools for screening compound libraries, validating target engagement, and optimizing lead compounds in the development of riboswitch-targeting therapeutics.[1][17]
References
- 1. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single transcriptional and translational preQ1 riboswitches adopt similar pre-folded ensembles that follow distinct folding pathways into the same ligand-bound structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 5. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cocrystal structure of a class-I preQ1 riboswitch reveals a pseudoknot recognizing an essential hypermodified nucleobase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 10. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prospects for Riboswitch Discovery and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The Structural Basis for Recognition of the PreQ0 Metabolite by an Unusually Small Riboswitch Aptamer Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Pre-Queuosine1 (preQ1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pre-queuosine1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the anticodon of specific tRNAs in bacteria and eukaryotes. The presence of queuosine is vital for translational fidelity and efficiency. While bacteria synthesize preQ1 de novo, eukaryotes rely on its uptake from dietary sources and the gut microbiome, making the preQ1 biosynthetic pathway an attractive target for novel antimicrobial drug development. This guide provides a comprehensive overview of the natural distribution of preQ1, its detailed biosynthetic pathway, and the experimental methodologies used for its study.
Natural Occurrence of preQ1
PreQ1 is primarily a bacterial metabolite. Its distribution is intrinsically linked to the distribution of its downstream product, queuosine.
-
Bacteria: PreQ1 is synthesized by a wide range of bacteria. The presence of preQ1 riboswitches, which are regulatory RNA elements that bind preQ1, has been confirmed in numerous bacterial phyla, including Firmicutes, Proteobacteria, and Fusobacteria.[1][2][3] These riboswitches control the expression of genes involved in the biosynthesis and transport of preQ1.
-
Archaea: Archaea do not synthesize or utilize queuosine. Instead, they possess a structural and functional analog called archaeosine. Consequently, preQ1 is not a naturally occurring metabolite in this domain.
-
Eukarya: Eukaryotes do not possess the enzymatic machinery for the de novo synthesis of preQ1.[4] They must acquire queuine (B138834), the nucleobase of queuosine, or queuosine itself from their diet and gut microbiota.[4] This salvaged queuine is then directly incorporated into tRNA by the eukaryotic tRNA-guanine transglycosylase (TGT). Therefore, free preQ1 is not an endogenous metabolite in eukaryotes.
Cellular Concentration of preQ1
Direct measurement of the intracellular concentration of preQ1 in bacteria is challenging and not extensively documented across different species. However, an upper limit for its cellular concentration in Escherichia coli can be inferred from the Michaelis constant (Km) of the enzyme that utilizes it, tRNA-guanine transglycosylase (TGT). The Km of E. coli TGT for preQ1 is approximately 390 nM, suggesting that the intracellular concentration is likely maintained at or below this level to ensure efficient enzymatic activity.[5] In contrast, the concentration of the initial precursor, GTP, in E. coli is in the millimolar range (1.3–4.9 mM).[5]
Biosynthesis of preQ1
In bacteria, preQ1 is synthesized from guanosine (B1672433) triphosphate (GTP) through a multi-enzyme pathway. The key enzymes are encoded by the queC, queD, queE, and queF genes, often found in an operon regulated by a preQ1 riboswitch.[1]
The biosynthetic pathway from GTP to preQ1 can be summarized in the following steps:
-
Conversion of GTP to preQ0: This initial phase involves four enzymatic reactions.
-
GTP cyclohydrolase I (Gch1): Catalyzes the opening of the imidazole (B134444) ring of GTP.
-
QueD: A 6-carboxy-5,6,7,8-tetrahydropterin synthase that modifies the pterin (B48896) ring.
-
QueE: A 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase that catalyzes the formation of the deazaguanine core.
-
QueC: A preQ0 synthase that introduces a nitrile group to form 7-cyano-7-deazaguanine (preQ0).[1]
-
-
Reduction of preQ0 to preQ1:
-
QueF: A preQ0 reductase that reduces the nitrile group of preQ0 to an aminomethyl group, yielding 7-aminomethyl-7-deazaguanine (preQ1).[1]
-
Biosynthetic Pathway Diagram
Caption: Bacterial biosynthesis pathway of preQ1 from GTP.
Regulation of preQ1 Biosynthesis
The biosynthesis of preQ1 is tightly regulated at the genetic level, primarily through a negative feedback mechanism mediated by preQ1 riboswitches. These are structured RNA elements located in the 5'-untranslated regions (5'-UTRs) of the mRNAs encoding the que biosynthetic enzymes and transporters.
When intracellular concentrations of preQ1 are low, the riboswitch adopts a conformation that allows for transcription and/or translation of the downstream genes. Conversely, when preQ1 levels are high, it binds to the riboswitch aptamer domain, inducing a conformational change in the expression platform. This change typically results in the formation of a terminator hairpin, leading to premature transcription termination, or the sequestration of the Shine-Dalgarno sequence, which blocks translation initiation.
Riboswitch-Mediated Regulation Diagram
Caption: Feedback regulation of preQ1 biosynthesis by a riboswitch.
Quantitative Data
Table 1: Binding Affinities of preQ1 to Various Riboswitches
| Riboswitch Source Organism | Riboswitch Class/Type | Method | Dissociation Constant (KD) | Reference |
| Bacillus subtilis | preQ1-I | In-line probing | ~20 nM | [6] |
| Thermoanaerobacter tengcongensis | preQ1-I | Surface Plasmon Resonance | 2.1 ± 0.3 nM | [5] |
| Lactobacillus rhamnosus | preQ1-II | Isothermal Titration Calorimetry | 17.9 ± 0.6 nM | [1] |
| Enterobacter cloacae | preQ1-I (Type III) | Isothermal Titration Calorimetry | 72 nM | [1] |
| Escherichia coli | preQ1-I (Type III) | Surface Plasmon Resonance | 120 ± 6 nM | [7] |
Experimental Protocols
Quantification of preQ1 by LC-MS/MS
This protocol is adapted from the analysis of preQ1 in Bartonella henselae.[3]
Objective: To quantify the absolute or relative amount of preQ1 in bacterial cells.
Methodology:
-
RNA Extraction: Isolate total small RNA from bacterial cultures using a standard method like hot phenol (B47542) extraction.
-
RNA Hydrolysis: Hydrolyze the purified RNA to its constituent ribonucleosides. This is typically achieved by enzymatic digestion with a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the ribonucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used.
-
Mass Spectrometry Detection: Detect and quantify the eluted ribonucleosides using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification: Use multiple reaction monitoring (MRM) to specifically detect the transition of the parent ion of preQ1 to a specific daughter ion. Quantification is achieved by comparing the peak area of preQ1 in the sample to a standard curve generated with known concentrations of a preQ1 standard.
-
-
Normalization: Normalize the quantified preQ1 amount to the total amount of RNA injected, which can be determined by measuring the UV absorbance of the canonical ribonucleosides (A, C, G, U) using an in-line UV detector.[3]
Determination of preQ1-Riboswitch Binding Affinity by Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the thermodynamics of preQ1 binding to a riboswitch aptamer.[1][2]
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the preQ1-riboswitch interaction.
Methodology:
-
Sample Preparation:
-
RNA: Prepare the riboswitch RNA aptamer by in vitro transcription, followed by purification (e.g., by denaturing polyacrylamide gel electrophoresis). The RNA should be dialyzed extensively against the ITC buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 6 mM MgCl2).
-
Ligand: Prepare a concentrated stock solution of preQ1 in the same dialysis buffer.
-
-
ITC Experiment:
-
Load the RNA solution into the sample cell of the ITC instrument and the preQ1 solution into the injection syringe.
-
Perform a series of small, sequential injections of the preQ1 solution into the RNA solution while monitoring the heat change.
-
A control experiment involving the injection of preQ1 into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks from the titration to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
In Vitro Transcription Termination Assay
This assay is used to functionally assess the ability of preQ1 to induce transcription termination by a riboswitch.[8]
Objective: To determine the concentration of preQ1 required to cause 50% transcription termination (T50).
Methodology:
-
Template Preparation: Generate a linear DNA template containing a promoter (e.g., T7), the riboswitch sequence, and a downstream reporter region.
-
In Vitro Transcription:
-
Set up transcription reactions containing the DNA template, RNA polymerase, and a mixture of NTPs, including one radioactively labeled NTP (e.g., [α-32P]GTP).
-
Add varying concentrations of preQ1 to the reactions.
-
-
Analysis of Transcripts:
-
Stop the transcription reactions and resolve the RNA products on a denaturing polyacrylamide gel.
-
Visualize the full-length "read-through" (RT) transcripts and the shorter "terminated" (T) transcripts by autoradiography.
-
-
Quantification:
-
Quantify the intensity of the bands corresponding to the T and RT products.
-
Calculate the fraction of terminated transcript at each preQ1 concentration.
-
Plot the fraction terminated against the preQ1 concentration and fit the data to determine the T50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental analysis of preQ1.
Conclusion
The study of preQ1, from its natural occurrence and biosynthesis to its intricate regulatory mechanisms, offers a wealth of opportunities for fundamental research and applied science. As a metabolite unique to bacteria and essential for translational fidelity, the preQ1 biosynthetic pathway presents a promising and specific target for the development of novel antibiotics. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of preQ1 and exploit its potential as a therapeutic target.
References
- 1. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITC analysis of ligand binding to preQ₁ riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model | Springer Nature Experiments [experiments.springernature.com]
- 5. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]
preQ1 Dihydrochloride (CAS 86694-45-3): A Technical Guide to its Role as a Riboswitch Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
preQ1 dihydrochloride (B599025), the salt form of the modified nucleobase 7-aminomethyl-7-deazaguanine, is a critical intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of specific tRNAs in bacteria.[1][2] Its significance in cellular processes extends beyond its role as a biosynthetic precursor; it is a key signaling molecule that directly regulates gene expression through interaction with a class of RNA regulatory elements known as preQ1 riboswitches.[3][4] This technical guide provides an in-depth overview of preQ1 dihydrochloride, focusing on its chemical properties, synthesis, its interaction with various classes of preQ1 riboswitches, and the mechanisms of gene regulation it mediates. Detailed experimental protocols for studying this interaction are also provided, along with a summary of binding affinities. This document aims to serve as a comprehensive resource for researchers investigating riboswitch-mediated gene regulation and for professionals in drug development targeting bacterial pathways.
Chemical and Physical Properties
This compound is a white to light brown powder.[5] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 86694-45-3 | [5] |
| Molecular Formula | C₇H₉N₅O · 2HCl | [5] |
| Molecular Weight | 252.10 g/mol | [5] |
| Appearance | White to light brown powder | [5] |
| Solubility | DMSO: 5 mg/mL (clear, warmed); H₂O: 15 mg/mL (ultrasonic); PBS (pH 7.2): 10 mg/mL | [4][5][6] |
| Storage | 2-8°C, desiccated | [5] |
| SMILES String | Cl.Cl.[nH]1c2nc([nH]--INVALID-LINK--=O)N | [5] |
| InChI Key | WUMBRQKOLVTYTB-UHFFFAOYSA-N | [5] |
Synthesis of this compound
An optimized, three-step, protecting-group-free synthesis of this compound has been reported with an overall yield of 43% and a purity of >98%.[7][8]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of preQ₀ (7-cyano-7-deazaguanine)
-
A cyclocondensation reaction is performed between 2-chloro-3-cyanopropan-1-al and 2,6-diaminopyrimidin-4(3H)-one to yield preQ₀.
Step 2: Reduction of preQ₀ to preQ₁
-
The nitrile moiety of preQ₀ is reduced via hydrogenation.[9][7]
-
This step is performed under strongly acidic protic conditions.[9][7]
-
A hydrogenation pressure of 30 bar is applied, leading to an almost quantitative conversion.[9][7]
Step 3: Isolation of preQ₁ Dihydrochloride
Mechanism of Action: The preQ1 Riboswitch
This compound functions as a signaling molecule by binding to the aptamer domain of preQ1 riboswitches.[3][4] This binding event induces a conformational change in the RNA structure, which in turn modulates the expression of downstream genes, typically those involved in the biosynthesis or transport of queuosine.[3][8][10] There are three main classes of preQ1 riboswitches, designated as preQ1-I, preQ1-II, and preQ1-III, which differ in their sequence, structure, and regulatory mechanisms.[1][2][3][5][11]
preQ1-I Riboswitch
The preQ1-I riboswitch is the smallest known riboswitch and regulates gene expression at both the transcriptional and translational levels.[2][3] Upon binding of preQ1, the aptamer domain folds into a compact H-type pseudoknot structure.[3]
Transcriptional Regulation (e.g., Bacillus subtilis)
In the absence of preQ1, the riboswitch forms an anti-terminator hairpin, allowing transcription to proceed. When preQ1 binds, it stabilizes a terminator hairpin structure, leading to premature termination of transcription.[3]
Translational Regulation (e.g., Thermoanaerobacter tengcongensis)
Binding of preQ1 to the aptamer domain causes a conformational change that sequesters the Shine-Dalgarno (SD) sequence, preventing ribosome binding and inhibiting translation initiation.[3][11]
preQ1-II Riboswitch
Found exclusively in Lactobacillales, the preQ1-II riboswitch is larger and more complex than its preQ1-I counterpart.[5][11] It primarily regulates gene expression at the translational level by controlling the accessibility of the Shine-Dalgarno sequence.[11]
preQ1-III Riboswitch
The preQ1-III class also has a distinct structure and is larger than the preQ1-I riboswitch.[5]
Signaling Pathways and Regulatory Mechanisms
The binding of this compound to its cognate riboswitch triggers a cascade of conformational changes that ultimately regulate gene expression.
Transcriptional Attenuation Pathway
Caption: Transcriptional attenuation by the preQ1 riboswitch.
Translational Inhibition Pathway
Caption: Translational inhibition mediated by the preQ1 riboswitch.
Quantitative Data: Binding Affinities
The affinity of preQ1 for its riboswitch aptamer has been quantified using various biophysical techniques. The dissociation constant (KD) is a key parameter for understanding the strength of this interaction.
| Riboswitch | Organism | Method | KD (nM) | Reference |
| preQ1-I | Thermoanaerobacter tengcongensis | Surface Plasmon Resonance | 2.1 ± 0.3 | [12] |
| preQ1-I | Thermoanaerobacter tengcongensis | Isothermal Titration Calorimetry (in 4 mM Mg²⁺) | 8.1 ± 0.9 | [1] |
| preQ1-I | Thermoanaerobacter tengcongensis | Isothermal Titration Calorimetry (in 4 mM Mn²⁺) | 2.5 ± 1.0 | [1] |
| preQ1-I | Bacillus subtilis | Intrinsic Ligand Fluorescence | 4.1 ± 0.6 | [6] |
| preQ1-III | Faecalibacterium prausnitzii (Wild Type) | Isothermal Titration Calorimetry | 17.4 ± 5.7 | [9] |
| preQ1-III | Faecalibacterium prausnitzii (A52G Mutant) | Isothermal Titration Calorimetry | 9.8 ± 2.0 | [9] |
| preQ1-III | Faecalibacterium prausnitzii (A84G Mutant) | Isothermal Titration Calorimetry | 27.4 ± 7.4 | [9] |
| preQ1 DNA Analog | - | Fluorescence Spectroscopy | 1754 (Kb = 5.7 x 10⁵ M⁻¹) | [13] |
Experimental Protocols
Competitive Binding Assay (CB ASsay)
This high-throughput screening assay is used to identify ligands that bind to the preQ1 riboswitch.
Materials:
-
Cy5-labeled preQ1 riboswitch (Cy5-PK)
-
IowaBlack® RQ-labeled antisense oligonucleotide (IBRQ-ASO)
-
This compound and other test ligands
-
CB buffer (100 mM Tris pH 7.6, 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1% v/v DMSO, 0.01% v/v Tween 20)
-
384-well plates
Procedure:
-
Dissolve and dilute Cy5-PK and IBRQ-ASO to 1 µM in RNase-free water.[4]
-
Dissolve ligands in DMSO.
-
Pipette 0.5 µL of ligand solution into a 384-well plate.[14]
-
Add 0.5 µL of 10 µM Cy5-PK, 3 µL of milli-Q water, and 0.5 µL of 10x CB buffer to each well.[4]
-
Incubate the mixture at 22°C for 1 hour.[4]
-
Add 0.5 µL of 10 µM IBRQ-ASO to each well and incubate at 22°C for 10 minutes.[4]
-
Measure Cy5 fluorescence. A decrease in fluorescence indicates displacement of the IBRQ-ASO by the ligand.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity between preQ1 and the riboswitch.
General Protocol Outline:
-
Immobilize the biotinylated preQ1 riboswitch aptamer on a streptavidin-coated sensor chip.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the preQ1 solutions over the sensor surface and monitor the change in the SPR signal.
-
Regenerate the sensor surface between injections using a solution such as 3 M guanidine (B92328) hydrochloride.[15]
-
Analyze the resulting sensorgrams to determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation (KD) constants.
In Vitro Transcription Termination Assay
This assay assesses the ability of preQ1 to induce transcriptional termination.
General Protocol Outline:
-
Prepare a DNA template containing a promoter followed by the preQ1 riboswitch sequence and a reporter gene.
-
Set up in vitro transcription reactions containing the DNA template, RNA polymerase, NTPs (including a radiolabeled NTP), and transcription buffer.
-
Add varying concentrations of this compound to the reactions.
-
Incubate the reactions to allow transcription to occur.
-
Terminate the reactions and analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Quantify the amounts of full-length and terminated transcripts to determine the transcription termination efficiency at different preQ1 concentrations.
Experimental Workflows
Workflow for Identifying and Characterizing preQ1 Riboswitch Ligands
Caption: A typical workflow for the discovery and characterization of novel preQ1 riboswitch ligands.
Conclusion
This compound is a pivotal molecule in bacterial gene regulation, acting as a specific ligand for preQ1 riboswitches. Its interaction with these RNA elements provides a sophisticated mechanism for bacteria to control the biosynthesis of the essential modified nucleoside, queuosine. The detailed understanding of the chemical properties, synthesis, and mechanism of action of this compound, as well as the experimental methodologies to study its function, are crucial for advancing our knowledge of RNA-mediated gene regulation. Furthermore, the preQ1 riboswitch represents a promising target for the development of novel antibacterial agents, and the information compiled in this guide can serve as a valuable resource for researchers and drug developers in this field.
References
- 1. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of preQ1 Riboswitch Action: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 4. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PreQ<sub>1</sub> [riboswitch.ribocentre.org]
- 6. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. PreQ1 riboswitch [subtiwiki.uni-goettingen.de]
- 9. academic.oup.com [academic.oup.com]
- 10. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism for preQ1-II riboswitch function revealed by molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Regulatory Role of preQ1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of preQ1 dihydrochloride (B599025) and its critical role in bacterial gene regulation through the preQ1 riboswitch. This information is vital for researchers in molecular biology, microbiology, and drug development targeting novel antibacterial pathways.
Section 1: Molecular Profile of preQ1 Dihydrochloride
Pre-queuosine 1 (preQ1) is a modified guanine-derived nucleobase that serves as a key intermediate in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon of specific tRNAs.[1][2][3] The dihydrochloride salt of preQ1 is commonly used in research due to its stability and solubility.
Quantitative Data Summary
The molecular formula and weight of preQ1 and its dihydrochloride salt are summarized in the table below for easy reference.
| Compound Name | Molecular Formula (Free Base) | Molecular Formula (Dihydrochloride Salt) | Molecular Weight ( g/mol ) |
| Pre-queuosine 1 (preQ1) | C7H9N5O | C7H11Cl2N5O or C7H9N5O · 2HCl | 252.10 |
Data sourced from multiple chemical suppliers and databases.[1][4][5][6]
Section 2: The preQ1 Riboswitch Signaling Pathway
In many bacteria, the biosynthesis of queuosine is regulated by a negative feedback mechanism involving a class of RNA regulatory elements known as riboswitches.[6][7] The preQ1 riboswitch resides in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA) that codes for proteins involved in the queuosine biosynthetic pathway.[7][8]
The binding of preQ1 to its corresponding riboswitch aptamer (a specific ligand-binding domain within the RNA) induces a conformational change in the mRNA structure.[5][7] This structural rearrangement, in turn, modulates gene expression through one of two primary mechanisms:
-
Transcriptional Termination: In some bacteria, the preQ1-bound conformation of the riboswitch promotes the formation of a terminator hairpin structure in the nascent RNA transcript. This structure signals the RNA polymerase to dissociate from the DNA template, prematurely halting transcription.[7]
-
Translational Inhibition: In other cases, the conformational change upon preQ1 binding sequesters the ribosome binding site (RBS), including the Shine-Dalgarno sequence, within the folded RNA structure.[2][3][8] This prevents the ribosome from initiating translation, thereby blocking protein synthesis.[8]
This regulatory loop ensures that the cell ceases to produce queuosine biosynthetic enzymes when sufficient preQ1 is present, thus conserving cellular resources.
Visualization of the preQ1 Riboswitch Mechanism
The following diagram illustrates the logical flow of the preQ1 riboswitch signaling pathway, leading to the "OFF" regulation of gene expression.
Section 3: Experimental Analysis of Riboswitch Function
Investigating the function and mechanism of riboswitches like the preQ1 riboswitch involves a multi-faceted approach combining molecular biology, biochemistry, and biophysical techniques. A generalized workflow for such studies is outlined below. While specific protocols vary, the logical progression of experiments is generally conserved.
Methodologies for Key Experiments
A typical experimental pipeline to characterize a riboswitch involves:
-
Bioinformatic Identification: Potential riboswitch sequences are often first identified bioinformatically by searching for conserved RNA structures in the upstream regions of relevant metabolic genes.
-
In Vitro Transcription Assays: These assays are fundamental to studying transcriptionally-regulating riboswitches. A DNA template containing the riboswitch and a terminator sequence is transcribed in vitro in the presence and absence of the ligand (preQ1). The resulting RNA products are separated by gel electrophoresis to determine if the ligand induces premature transcription termination.[9]
-
Reporter Gene Assays: To study riboswitch function in vivo, the riboswitch sequence is cloned upstream of a reporter gene (e.g., GFP or lacZ). The expression of the reporter gene is then measured in bacterial cells grown with and without the ligand, providing a quantitative measure of the riboswitch's regulatory activity.
-
Structural Probing: Techniques such as in-line probing, SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension), or enzymatic probing are used to map the secondary structure of the RNA. Comparing the cleavage patterns in the presence and absence of preQ1 reveals the specific regions that undergo conformational changes upon ligand binding.
-
Biophysical Analysis (e.g., smFRET): Single-molecule Förster Resonance Energy Transfer (smFRET) can be used to observe the folding dynamics of the riboswitch in real-time. This powerful technique provides insights into the kinetic and thermodynamic parameters of the ligand-induced conformational switch.[10]
Visualization of the Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for characterizing a putative riboswitch.
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PreQ1 riboswitch [subtiwiki.uni-goettingen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Mechanism of preQ1 Riboswitch Action: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
The preQ1 Riboswitch Aptamer Domain: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Structure, Function, and Therapeutic Potential
The preQ1 riboswitch, a key regulator of queuosine (B110006) biosynthesis in bacteria, represents a compelling target for novel antibacterial drug development. This cis-acting regulatory element, found predominantly in the 5'-untranslated region of bacterial mRNAs, senses the presence of the metabolite preQ1 (7-aminomethyl-7-deazaguanine) and modulates gene expression accordingly.[1][2] Its small size and critical role in bacterial physiology have made it a focal point of research in RNA biology and a promising avenue for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the preQ1 riboswitch aptamer domain, consolidating key quantitative data, detailing experimental methodologies, and visualizing its regulatory mechanisms.
Core Concepts: Structure and Function
The preQ1 riboswitch aptamer domain is the ligand-sensing component of the riboswitch. Upon binding to preQ1, the aptamer undergoes a significant conformational change, which is then transmitted to the downstream expression platform, ultimately leading to the regulation of gene expression.[1] This regulation can occur at either the transcriptional or translational level.[1][3][4]
There are three known classes of preQ1 riboswitches, designated as preQ1-I, preQ1-II, and preQ1-III, each with a distinct structural fold but all recognizing the same metabolite.[3] The preQ1-I class is the smallest known riboswitch aptamer, typically around 34 nucleotides, and forms an H-type pseudoknot upon ligand binding.[1][4] PreQ1-II and preQ1-III riboswitches are larger and possess more complex three-dimensional structures.[3]
The binding of preQ1 to the aptamer domain is a highly specific interaction, driven by a network of hydrogen bonds and stacking interactions within a pre-organized pocket.[1] This binding event stabilizes a compact, pseudoknotted structure, which is the "on" or "off" state that dictates the accessibility of key regulatory sequences in the mRNA.[1]
Quantitative Data Summary
The interaction between the preQ1 riboswitch and its cognate ligand has been extensively characterized using various biophysical techniques. The following tables summarize key quantitative data, providing a comparative overview of binding affinities and thermodynamic parameters for different preQ1 riboswitch classes.
Table 1: Dissociation Constants (Kd) for preQ1 Binding
| Riboswitch Class & Organism | Method | Kd (nM) | Reference |
| preQ1-I | |||
| Thermoanaerobacter tengcongensis | SPR | 2.1 ± 0.3 | [5] |
| Thermoanaerobacter tengcongensis | ITC | 8.1 ± 0.9 (in Mg2+) | [6] |
| Thermoanaerobacter tengcongensis | ITC | 2.5 ± 1.0 (in Mn2+) | [6] |
| Bacillus subtilis | MST | 50 | [7] |
| Fusobacterium nucleatum | MST | 280 ± 55 | [7] |
| preQ1-II | |||
| Lactobacillus rhamnosus | ITC | 17.9 ± 0.6 | [8] |
| preQ1-III | |||
| Faecalibacterium prausnitzii | ITC | 7.3 ± 2.3 | [8] |
| Enterobacter cloacae | ITC | 7.3 ± 2.3 | [8] |
Table 2: Thermodynamic Parameters of preQ1 Binding via Isothermal Titration Calorimetry (ITC)
| Riboswitch Class & Organism | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (N) | Reference |
| preQ1-I Type III | -25.39 | 15.6 | -9.79 | 0.93 | [8] |
| preQ1-II (Lactobacillus rhamnosus) | - | - | - | - | [8] |
| preQ1-III (Faecalibacterium prausnitzii) | -26.8 ± 0.2 | 15.8 ± 0.2 | -11.0 | - |
Signaling Pathways and Regulatory Mechanisms
The binding of preQ1 to its riboswitch aptamer initiates a cascade of events that culminates in the modulation of gene expression. The specific mechanism of regulation, either transcriptional or translational, is dependent on the architecture of the expression platform.
Transcriptional Regulation
In transcriptional regulation, the preQ1 riboswitch controls the formation of a terminator or anti-terminator hairpin structure in the nascent mRNA.[1] In the absence of preQ1, the expression platform adopts an anti-terminator conformation, allowing transcription to proceed. Upon preQ1 binding, the aptamer's conformational change induces the formation of a terminator hairpin, leading to premature termination of transcription.[1]
Translational Regulation
Translational regulation by the preQ1 riboswitch typically involves the sequestration or exposure of the Shine-Dalgarno (SD) sequence, a key ribosome binding site.[2][9] In the absence of preQ1, the SD sequence is accessible to the ribosome, allowing for translation initiation. Binding of preQ1 to the aptamer induces a structural rearrangement that masks the SD sequence, thereby inhibiting ribosome binding and preventing translation.[9]
Key Experimental Protocols
The study of the preQ1 riboswitch aptamer domain relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for three key experiments.
In-line Probing
In-line probing is a technique used to analyze the secondary structure of RNA and its ligand-induced conformational changes by exploiting the spontaneous cleavage of the RNA backbone in unstructured regions.[10][11]
Methodology:
-
RNA Preparation: The RNA of interest is typically synthesized by in vitro transcription and purified by denaturing polyacrylamide gel electrophoresis (PAGE). The 5' end is then radiolabeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Reaction Setup: The 32P-labeled RNA is incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 20 mM MgCl2, 100 mM KCl) in the presence and absence of varying concentrations of the ligand (preQ1).
-
Incubation: The reactions are incubated at room temperature for a period of 24-48 hours to allow for spontaneous cleavage.
-
Analysis: The reactions are quenched, and the RNA fragments are resolved on a high-resolution denaturing polyacrylamide gel. The gel is then exposed to a phosphor screen and imaged.
-
Interpretation: Regions of the RNA that are unstructured and flexible will show enhanced cleavage, resulting in darker bands on the autoradiogram. Conversely, structured regions will be protected from cleavage and appear as lighter bands. Ligand-induced structural changes can be identified by comparing the cleavage patterns in the presence and absence of the ligand.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions.[8][12] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[8]
Methodology:
-
Sample Preparation: The purified riboswitch RNA is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM KCl, 10 mM MgCl2) to ensure a precise buffer match.[13] The ligand (preQ1) is dissolved in the same dialysis buffer.
-
ITC Experiment: The RNA solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. The experiment consists of a series of small injections of the ligand into the sample cell while the heat change is monitored.
-
Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection. This data is then fit to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.
-
Interpretation: The Kd value provides a measure of the binding affinity, while the ΔH and ΔS values offer insights into the driving forces of the interaction (e.g., hydrogen bonding, hydrophobic interactions, conformational changes).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[14] It is used to determine the kinetics (association and dissociation rate constants, kon and koff) and affinity (Kd) of an interaction.
Methodology:
-
Surface Preparation: A sensor chip (e.g., streptavidin-coated) is functionalized by immobilizing a biotinylated version of the preQ1 riboswitch RNA. A reference flow cell is typically prepared to subtract non-specific binding and bulk refractive index changes.[14]
-
Interaction Analysis: A series of concentrations of the analyte (preQ1) are flowed over the sensor surface. The binding of the analyte to the immobilized RNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the kinetic parameters. The association phase provides information about kon, and the dissociation phase provides information about koff. The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff/kon or by analyzing the equilibrium binding levels at different analyte concentrations.
-
Interpretation: The kinetic and affinity data provide a detailed understanding of the binding interaction, including how quickly the complex forms and how stable it is.
Conclusion and Future Directions
The preQ1 riboswitch aptamer domain stands out as a well-characterized and attractive target for the development of novel antibacterial agents. Its small size, essential role in bacterial metabolism, and the existence of a well-defined ligand-binding pocket make it amenable to structure-based drug design. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of this fascinating RNA regulator. Future efforts in this field will likely focus on the discovery and optimization of small molecule inhibitors that can specifically target the preQ1 riboswitch, leading to the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PreQ<sub>1</sub> [riboswitch.ribocentre.org]
- 4. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] In-line probing analysis of riboswitches. | Semantic Scholar [semanticscholar.org]
- 12. ITC analysis of ligand binding to preQ₁ riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry measurements of riboswitch-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of preQ1 Dihydrochloride in Bacterial Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial gene regulation, small molecules often play a pivotal role as signaling effectors. One such molecule is pre-queuosine1 (preQ1), a precursor to the hypermodified nucleoside queuosine (B110006) (Q).[1][2] Queuosine is found in the anticodon wobble position of tRNAs for specific amino acids, where it enhances translational fidelity.[1] The biosynthesis and transport of preQ1 are tightly regulated in bacteria, primarily through a class of RNA regulatory elements known as riboswitches. This technical guide provides an in-depth exploration of the function of preQ1 dihydrochloride (B599025) in bacterial gene expression, focusing on the mechanisms of preQ1 riboswitches, quantitative analysis of their function, and detailed experimental protocols for their study.
The preQ1 Riboswitch: A Key Regulator
The preQ1 riboswitch is a cis-acting regulatory element located in the 5'-untranslated region (5'-UTR) of bacterial mRNAs.[1] It directly binds to preQ1, inducing a conformational change in the RNA structure that ultimately modulates the expression of downstream genes. These genes are typically involved in the biosynthesis or transport of preQ1 and queuosine, establishing a negative feedback loop.[1] There are three main classes of preQ1 riboswitches, designated as Class I, Class II, and Class III, each with distinct structural features but all binding the same ligand.[1]
Mechanisms of Gene Regulation
preQ1 riboswitches employ two primary mechanisms to control gene expression:
-
Transcriptional Attenuation: In this mechanism, the binding of preQ1 to the riboswitch aptamer domain promotes the formation of a terminator hairpin structure in the nascent mRNA. This premature termination of transcription prevents the expression of the downstream genes. In the absence of preQ1, an alternative antiterminator structure forms, allowing transcription to proceed. This mode of regulation is common for preQ1-I riboswitches, such as the one found in Bacillus subtilis controlling the queCDEF operon.[1]
-
Translational Repression: Here, preQ1 binding induces a conformational change that sequesters the Shine-Dalgarno (SD) sequence, the ribosomal binding site, within the folded RNA structure. This blockage prevents ribosome binding and initiation of translation. When preQ1 levels are low, the SD sequence remains accessible, and translation can occur. This mechanism is utilized by preQ1-I, -II, and -III riboswitches, including the one regulating the queT gene in many bacteria.
Signaling Pathways and Logical Relationships
The regulatory role of preQ1 is centered around the queuosine biosynthetic pathway. Bacteria synthesize preQ1 from GTP, and its availability is sensed by the preQ1 riboswitch. This creates a feedback mechanism to control the intracellular concentration of this important metabolite.
The following diagrams illustrate the two primary mechanisms of gene regulation by preQ1 riboswitches:
Quantitative Data on preQ1 Riboswitch Function
The interaction between preQ1 and its riboswitch has been quantified using various biophysical and in vivo assays. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities (Kd) of preQ1 and Analogs to Various preQ1 Riboswitches
| Riboswitch Source Organism | Ligand | Method | Kd (nM) | Reference |
| Thermoanaerobacter tengcongensis | preQ1 | SPR | 2.1 ± 0.3 | [2] |
| Thermoanaerobacter tengcongensis | preQ0 | SPR | 35.1 ± 6.1 | [2] |
| Bacillus subtilis | preQ1 | Fluorescence Titration | 4.1 ± 0.6 | |
| Escherichia coli | preQ1 | ITC | 57.9 ± 1.5 | [3] |
| Escherichia coli | preQ1 | SPR | 120 ± 6 | [3] |
| Lactobacillus rhamnosus | preQ1 | ITC | 17.9 ± 0.6 | [4] |
| Streptococcus pneumoniae | preQ1 (in presence of Mg2+) | ITC | ~65 | [5] |
Table 2: In Vivo Activity (EC50) and Gene Repression by preQ1 Riboswitches
| Riboswitch | Reporter System | EC50 (µM) | Fold Repression | Reference |
| Fusobacterium nucleatum | Competitive Binding Assay | 0.44 ± 0.066 | - | [6] |
| Thermoanaerobacter tengcongensis | Translation Prevention Assay | - | ~90% reduction | [6] |
| Escherichia coli | Translation Prevention Assay | - | ~90% reduction | [6] |
| Lactobacillus rhamnosus | GFPuv Reporter | ~1 | ~10-fold |
Experimental Protocols
Studying the function of preQ1 riboswitches involves a variety of molecular biology and biophysical techniques. Below are detailed methodologies for key experiments.
Protocol 1: In Vivo GFP Reporter Assay for preQ1 Riboswitch Activity
This protocol describes how to measure the in vivo activity of a preQ1 riboswitch by coupling its regulatory activity to the expression of Green Fluorescent Protein (GFP).
1. Plasmid Construction:
- Clone the preQ1 riboswitch sequence of interest upstream of a promoterless gfp gene in a suitable bacterial expression vector.
- The riboswitch sequence should include its native Shine-Dalgarno sequence if it is a translational riboswitch.
- Create control plasmids: a positive control with a constitutive promoter driving gfp expression and a negative control with no promoter.
2. Bacterial Transformation:
- Transform the reporter and control plasmids into a bacterial strain that is deficient in preQ1 biosynthesis (e.g., a queF knockout strain) to ensure that the response is dependent on exogenously added preQ1.
3. Cell Culture and Induction:
- Grow the transformed bacteria in a minimal medium to mid-log phase.
- Aliquot the culture into a 96-well plate.
- Add this compound to the wells at a range of final concentrations (e.g., 0 to 1 mM). Include a no-preQ1 control.
- Incubate the plate with shaking at the optimal growth temperature for the bacterial strain for a defined period (e.g., 4-6 hours) to allow for GFP expression.
4. Data Acquisition:
- Measure the optical density (OD) of the cultures at 600 nm to normalize for cell growth.
- Measure the GFP fluorescence intensity (excitation ~485 nm, emission ~510 nm) using a plate reader.
5. Data Analysis:
- Normalize the GFP fluorescence by the OD600 for each well.
- Plot the normalized fluorescence as a function of preQ1 concentration.
- Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of preQ1 that produces 50% of the maximal repression.
- Calculate the fold repression by dividing the normalized fluorescence of the no-preQ1 control by the normalized fluorescence at saturating preQ1 concentrations.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
plasmid [label="Construct Reporter Plasmid\n(Riboswitch-GFP)"];
transform[label="Transform into ΔqueF Bacteria"];
culture [label="Grow Cells to Mid-Log Phase"];
induce [label="Induce with Varying [preQ1]"];
incubate [label="Incubate for GFP Expression"];
measure [label="Measure OD600 and GFP Fluorescence"];
analyze [label="Analyze Data\n(Normalize, Plot, Calculate EC50)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> plasmid -> transform -> culture -> induce -> incubate -> measure -> analyze -> end;
}
Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a riboswitch and its ligand.
1. Sample Preparation:
- Synthesize and purify the preQ1 riboswitch RNA, typically by in vitro transcription followed by denaturing polyacrylamide gel electrophoresis (PAGE).
- Refold the RNA in an appropriate ITC buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, pH 7.5) by heating to 95°C for 2 minutes and then slowly cooling to room temperature.
- Prepare a stock solution of this compound in the same ITC buffer.
- Degas both the RNA and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter.
2. ITC Experiment Setup:
- Thoroughly clean the sample and reference cells of the ITC instrument with buffer.
- Load the RNA solution into the sample cell (typically at a concentration of 5-20 µM).
- Load the preQ1 solution into the injection syringe (typically at a concentration 10-20 times that of the RNA).
- Equilibrate the system to the desired temperature (e.g., 25°C).
3. Titration:
- Perform a series of small, sequential injections of the preQ1 solution into the RNA solution.
- Record the heat change associated with each injection.
- Continue the injections until the binding sites on the RNA are saturated, and the heat of injection is equivalent to the heat of dilution.
4. Data Analysis:
- Integrate the heat change peaks for each injection.
- Subtract the heat of dilution, determined from the final injections after saturation.
- Plot the corrected heat change per mole of injectant against the molar ratio of ligand to RNA.
- Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.
start_itc [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prepare_rna [label="Prepare and Refold RNA"];
prepare_ligand [label="Prepare preQ1 Solution"];
degas [label="Degas Samples"];
load_itc [label="Load RNA into Cell and preQ1 into Syringe"];
run_titration [label="Perform Titration"];
analyze_itc [label="Analyze Binding Isotherm\n(Determine Kd, ΔH, n)"];
end_itc [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start_itc -> prepare_rna -> prepare_ligand -> degas -> load_itc -> run_titration -> analyze_itc -> end_itc;
}
Protocol 3: In Vitro Single-Round Transcription Termination Assay
This assay is used to directly assess the ability of a preQ1 riboswitch to cause premature transcription termination in the presence of its ligand.
1. DNA Template Preparation:
- Generate a linear DNA template containing a promoter (e.g., T7 promoter), the preQ1 riboswitch sequence, and a downstream region. The template should be designed to produce a full-length "read-through" transcript and a shorter "terminated" transcript.
2. Transcription Reaction:
- Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and a mixture of NTPs, including one radioactively labeled NTP (e.g., [α-32P]UTP) for transcript visualization.
- Prepare parallel reactions with and without this compound at various concentrations.
3. Reaction Incubation and Termination:
- Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period to allow transcription to occur.
- Stop the reactions by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
4. Gel Electrophoresis and Visualization:
- Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize the radiolabeled transcripts using autoradiography or a phosphorimager.
5. Data Analysis:
- Quantify the band intensities for the full-length and terminated transcripts in each lane.
- Calculate the percentage of termination for each preQ1 concentration as: (Intensity of terminated band) / (Intensity of terminated band + Intensity of full-length band) * 100.
- Plot the percentage of termination as a function of preQ1 concentration to determine the EC50 for termination.
start_tt [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prepare_template [label="Prepare DNA Template"];
setup_reaction [label="Set up In Vitro Transcription Reactions\n(± preQ1, with radiolabel)"];
incubate_tt [label="Incubate Reactions"];
stop_reaction [label="Stop Reactions"];
run_page [label="Separate Products by Denaturing PAGE"];
visualize [label="Visualize Transcripts (Autoradiography)"];
analyze_tt [label="Quantify Bands and Calculate % Termination"];
end_tt [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start_tt -> prepare_template -> setup_reaction -> incubate_tt -> stop_reaction -> run_page -> visualize -> analyze_tt -> end_tt;
}
Conclusion and Future Directions
This compound, through its interaction with preQ1 riboswitches, is a critical regulator of gene expression in many bacterial species. The ability of these RNA elements to sense preQ1 levels and modulate the synthesis and transport of queuosine highlights the elegance and efficiency of bacterial metabolic control. The detailed understanding of the structure, function, and quantitative behavior of preQ1 riboswitches, facilitated by the experimental approaches outlined in this guide, is crucial for fundamental research in RNA biology and gene regulation.
Furthermore, given that queuosine biosynthesis is essential for the virulence of some pathogenic bacteria and is absent in humans, the preQ1 riboswitch presents a promising target for the development of novel antimicrobial agents. The methodologies described herein provide a robust framework for the screening and characterization of small molecules that can modulate riboswitch function, paving the way for new therapeutic strategies to combat bacterial infections. Future research will likely focus on the discovery of more diverse preQ1 riboswitches, the elucidation of their complex folding dynamics, and the development of potent and specific inhibitors for clinical applications.
References
Therapeutic Potential of Targeting preQ1 Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial preQ1 (pre-queuosine1) biosynthesis pathway and its associated riboswitches present a promising and largely unexploited target for the development of new antibiotics. This technical guide provides an in-depth overview of the therapeutic potential of targeting preQ1 biosynthesis, with a focus on the preQ1 riboswitch. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in this field.
Introduction: The preQ1 Riboswitch as a Novel Antibacterial Target
Queuosine (B110006) (Q) is a hypermodified guanine (B1146940) nucleoside found in the anticodon of specific tRNAs in both bacteria and eukaryotes. While eukaryotes obtain queuosine from their diet, bacteria synthesize it de novo. This biosynthesis pathway is crucial for bacterial virulence and survival, making it an attractive target for antimicrobial therapy.[1][2] The absence of this pathway in humans suggests that its inhibitors are likely to have minimal off-target effects.[3][4]
A key regulator of the queuosine biosynthesis pathway is the preQ1 riboswitch, a structured RNA element located in the 5'-untranslated region of mRNAs that code for enzymes and transporters involved in the synthesis and uptake of preQ1, a precursor to queuosine.[1][5] Upon binding to preQ1, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or the inhibition of translation, thereby downregulating the expression of the associated genes.[5][6] Targeting the preQ1 riboswitch with small molecules that mimic the natural ligand can artificially repress these essential genes, leading to bacterial cell death.[7][8]
Quantitative Data: Ligand Binding and Activity
The following tables summarize the quantitative data for various ligands targeting the preQ1 riboswitch from different bacterial species. This data is crucial for comparing the potency and affinity of potential drug candidates.
Table 1: Binding Affinities of Ligands to the Fusobacterium nucleatum (Fnu) preQ1-I Riboswitch
| Ligand | Method | KD (nM) | EC50 (µM) | Reference |
| preQ1 | Competitive Binding Assay | - | 0.44 ± 0.066 | [2] |
| Guanine | Competitive Binding Assay | - | 6.9 ± 0.74 | [2] |
| 7-cyano-7-deazaguanine (7c7dag) | Competitive Binding Assay | - | 23 ± 2.8 | [2] |
| 7-deazaguanine (7dag) | Competitive Binding Assay | - | >500 | [2] |
| preQ1 | Isothermal Titration Calorimetry | 280 ± 55 | - | [2] |
Table 2: Binding Affinities of Ligands to the Bacillus subtilis (Bsu) preQ1-I Riboswitch
| Ligand | Method | KD (µM) | Reference |
| preQ0 | Isothermal Titration Calorimetry | - | [9] |
| DPQ0 (diamino analogue) | Isothermal Titration Calorimetry | 14.6 ± 1.46 | [9] |
Table 3: Binding Affinities of Ligands to the Escherichia coli (Eco) preQ1-IIII Riboswitch
| Ligand | Method | KD (nM) | Reference |
| preQ1 (WT Riboswitch) | Surface Plasmon Resonance | - | [10] |
| preQ1 (30-mer Riboswitch) | Surface Plasmon Resonance | 51.9 ± 1.8 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of potential inhibitors of preQ1 biosynthesis.
This assay is designed to identify small molecules that bind to the preQ1 riboswitch by competing with a fluorescently labeled antisense oligonucleotide.
-
Materials:
-
Cy5-labeled preQ1 riboswitch pseudoknot (Cy5-PK)
-
Dark quencher-labeled antisense oligonucleotide (DQ-AS)
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.1% (v/v) DMSO, and 0.01% (v/v) Tween 20.[2]
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare a solution of Cy5-PK in the assay buffer at a final concentration of 50 nM.[2]
-
Dispense the Cy5-PK solution into the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (preQ1) and a negative control (DMSO).
-
Incubate the plate at room temperature for 1 hour to allow for ligand binding.[2]
-
Add the DQ-AS to each well at a final concentration of 50 nM.[2]
-
Incubate the plate for an additional 2 hours at room temperature.[2]
-
Measure the Cy5 fluorescence intensity. A high fluorescence signal indicates that the test compound has bound to the riboswitch, preventing the hybridization of the DQ-AS and subsequent quenching.
-
Calculate the EC50 values for active compounds by fitting the dose-response data to a suitable model.[2]
-
This assay assesses the ability of a compound to induce premature transcription termination by stabilizing the terminator hairpin of the preQ1 riboswitch.
-
Materials:
-
Linear DNA template containing a promoter (e.g., T7) followed by the preQ1 riboswitch sequence and a downstream reporter sequence.
-
E. coli RNA polymerase.
-
Ribonucleotides (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-32P]UTP).
-
Transcription buffer.
-
Test compounds.
-
Denaturing polyacrylamide gel.
-
-
Procedure:
-
Set up transcription reactions containing the DNA template, RNA polymerase, ribonucleotides, and transcription buffer.
-
Add the test compound at various concentrations to the reactions.
-
Initiate transcription by adding the final component (e.g., RNA polymerase).
-
Allow the reactions to proceed for a defined period.
-
Stop the reactions by adding a stop solution containing a denaturing agent (e.g., formamide) and a loading dye.
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the RNA bands using autoradiography.
-
Quantify the intensity of the full-length transcript and the terminated transcript to determine the percentage of termination at each compound concentration.
-
This cell-based assay measures the ability of a compound to repress the expression of a reporter gene (e.g., lacZ or GFP) under the control of a preQ1 riboswitch.[9][11]
-
Materials:
-
Bacterial strain (e.g., B. subtilis or E. coli) transformed with a plasmid containing a reporter gene preceded by a preQ1 riboswitch.[9][11]
-
Appropriate bacterial growth medium and antibiotics.
-
Test compounds.
-
Instrumentation for measuring reporter gene activity (e.g., spectrophotometer for β-galactosidase activity or a fluorometer for GFP).
-
-
Procedure:
-
Grow the bacterial reporter strain overnight in a suitable medium.
-
Dilute the overnight culture into fresh medium containing various concentrations of the test compound.
-
Incubate the cultures at the optimal growth temperature for a defined period.
-
Measure cell density (e.g., OD600) to normalize for cell growth.
-
Measure the reporter gene activity. For a lacZ reporter, this involves lysing the cells and performing a β-galactosidase assay using a substrate like ONPG.[9] For a GFP reporter, measure the fluorescence of the cell culture.[11]
-
Calculate the fold repression of reporter gene expression for each compound concentration relative to a vehicle control.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the preQ1 biosynthesis pathway, the mechanism of riboswitch regulation, and a typical experimental workflow.
Caption: The enzymatic pathway for the de novo biosynthesis of preQ1 from GTP in bacteria.
Caption: The conformational states of the preQ1 riboswitch regulating gene expression.
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. michiganmedicine.org [michiganmedicine.org]
- 4. news.umich.edu [news.umich.edu]
- 5. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHAPE-Based Chemical Probes for Studying preQ1–RNA Interactions in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to preQ1 Dihydrochloride as a Tool for Studying RNA-Ligand Interactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The preQ1 Riboswitch System
Ribonucleic acid (RNA) is not merely a passive messenger between DNA and protein; it adopts complex three-dimensional structures to perform a vast array of regulatory and catalytic functions.[1] A prime example of this functional complexity is the riboswitch—a structured RNA element, typically located in the 5'-untranslated region (5'-UTR) of bacterial messenger RNA (mRNA), that directly binds to a specific small molecule metabolite to regulate gene expression.[2][3][4] This direct interaction allows bacteria to sense and respond to changes in their metabolic state without the need for protein-based sensors.
Among the most fascinating and widespread of these RNA regulators is the preQ1 riboswitch.[5] It binds to pre-queuosine₁ (preQ1), a 7-aminomethyl-7-deazaguanine metabolite, which is the final metabolic precursor in the synthesis of the hypermodified nucleoside queuosine (B110006) (Q).[2][6] Queuosine is a critical modification found at the wobble position of the anticodon in specific transfer RNAs (tRNAs), where it enhances the fidelity and efficiency of translation.[6][7] Given that the absence of queuosine can impair bacterial virulence, the preQ1 riboswitch represents a promising target for the development of novel antibiotics.[2]
preQ1 riboswitches are categorized into three main classes (I, II, and III) based on structural and sequence differences, though all recognize the same preQ1 ligand.[2][5] Upon binding preQ1, the riboswitch's aptamer domain undergoes a significant conformational change. This structural rearrangement is transmitted to the downstream expression platform, which ultimately controls gene expression at the level of either transcription or translation.[3][8] The Class I preQ1 riboswitch is notable for having the smallest known natural aptamer domain, making it an excellent and tractable model system for biophysical studies.[3]
This guide focuses on the use of preQ1 dihydrochloride (B599025) , a stable and soluble salt form of the natural ligand, as a fundamental tool for the detailed investigation of RNA-ligand interactions, offering insights into RNA folding, molecular recognition, and the mechanism of gene regulation.[9][10][11]
Mechanism of preQ1 Riboswitch Action
The regulatory power of the preQ1 riboswitch lies in its ability to switch between two distinct structural states: a ligand-free "ON" state and a ligand-bound "OFF" state.[8] This switching mechanism is typically allosteric, where binding at the aptamer site induces a structural change in a distal region—the expression platform.
-
Transcriptional Regulation: In transcriptionally acting riboswitches, such as the one found in Bacillus subtilis, the expression platform contains sequences that can form either an anti-terminator hairpin or a terminator hairpin.[8][12] In the absence of preQ1, the anti-terminator structure forms, allowing RNA polymerase to transcribe the downstream genes. Upon binding preQ1, the aptamer refolds into a compact H-type pseudoknot.[8][13] This structural change stabilizes an alternative conformation in the expression platform, leading to the formation of a rho-independent terminator hairpin. This terminator structure causes the RNA polymerase to dissociate from the DNA template, prematurely halting transcription in a process known as attenuation.[8][12][14]
-
Translational Regulation: In translationally regulated riboswitches, the key regulatory sequence within the expression platform is the ribosome-binding site (RBS), also known as the Shine-Dalgarno (SD) sequence.[2] In the ligand-free state, the RBS is accessible, allowing ribosomes to bind and initiate translation. The binding of preQ1 induces a conformational change that sequesters the RBS within the folded structure of the RNA, often as part of the pseudoknot itself.[12][15] This sequestration prevents ribosome binding, thereby inhibiting the initiation of translation.[12][14]
The following diagram illustrates these two primary mechanisms of gene regulation mediated by the preQ1 riboswitch.
Quantitative Analysis of preQ1-RNA Binding
A variety of biophysical techniques have been employed to quantify the interaction between preQ1 and its cognate riboswitch aptamers. These studies consistently demonstrate high-affinity binding, typically in the nanomolar to low micromolar range, and high specificity over closely related molecules like guanine.[12][14]
Table 1: Binding Affinities of preQ1 with Various Riboswitches
| Riboswitch Source Organism | Riboswitch Class | Method | Affinity (K_D or EC_50) | Reference |
| Thermoanaerobacter tengcongensis (Tte) | Class I, Type II | Surface Plasmon Resonance | 2.1 ± 0.3 nM (K_D) | [16] |
| Thermoanaerobacter tengcongensis (Tte) | Class I | Competitive Binding | 2 nM (K_D) | [14] |
| Lactobacillus rhamnosus | Class II | Isothermal Titration Calorimetry | 17.9 ± 0.6 nM (K_D) | [17] |
| Bacillus subtilis (Bsu) | Class I | Competitive Binding | 50 nM (K_D) | [14] |
| Enterobacter cloacae | Class I, Type III | Isothermal Titration Calorimetry | 72 nM (K_D) | [17] |
| Fusobacterium nucleatum (Fnu) | Class I | Microscale Thermophoresis | 360 ± 20 nM (K_D) | [7] |
| Fusobacterium nucleatum (Fnu) | Class I | Competitive Binding | 440 ± 70 nM (EC_50) | [14] |
| Listeria monocytogenes (queT) | Class I | Isothermal Titration Calorimetry | 1.5 µM (average K_D) | [18] |
Table 2: Thermodynamic Parameters for preQ1-Riboswitch Interaction
| Riboswitch Source Organism | Method | Stoichiometry (N) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |
| Enterobacter cloacae (Type III) | ITC | 0.93 | -25.39 | -52.4 | [17] |
| Listeria monocytogenes (queT) | ITC | 2.0 | - | - | [18][19] |
Note: The binding of two preQ1 molecules has been observed for some Class I riboswitches, suggesting more complex regulatory mechanisms may exist.[2][18]
Experimental Protocols for Studying preQ1-RNA Interactions
The study of the preQ1-riboswitch system relies on a suite of robust biophysical and biochemical techniques. Here, we detail the methodologies for several key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20] A single ITC experiment can determine the binding affinity (K_A or K_D), binding stoichiometry (N), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction.[17][21]
Detailed Methodology (based on[17]):
-
RNA and Ligand Preparation:
-
Synthesize or purchase the desired RNA aptamer sequence. Purify via denaturing polyacrylamide gel electrophoresis (PAGE).
-
Fold the RNA by heating to 90-95°C for 2-3 minutes, followed by snap-cooling on ice. Equilibrate in the chosen ITC buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 6 mM MgCl₂) at the experimental temperature.
-
Prepare a concentrated stock solution of this compound. Dilute it into the exact same buffer used for the RNA to minimize heat of dilution effects.
-
Determine accurate concentrations of both RNA and ligand solutions using UV-Vis spectrophotometry.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe with buffer.
-
Load the RNA solution (typically 5-15 µM) into the sample cell and the preQ1 solution (typically 10-15 times the RNA concentration) into the injection syringe.
-
Degas both solutions for 5-10 minutes using the instrument's vacuum degasser to prevent air bubbles.[17]
-
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection sequence, typically consisting of an initial small injection (to be discarded from analysis) followed by 20-30 injections of a larger volume, spaced to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to RNA).
-
Fit the isotherm to a suitable binding model (e.g., "One Set of Sites") using the manufacturer's software to extract K_A (1/K_D), N, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.
-
In-line Probing
In-line probing is a simple and effective chemical method to analyze RNA secondary structure and ligand-induced conformational changes.[4] It exploits the spontaneous, slow cleavage of the RNA phosphodiester backbone, which is significantly enhanced in structurally flexible or single-stranded regions.[1] Rigidly held nucleotides, such as those in helical stems or ligand-binding pockets, are protected from cleavage.
Detailed Methodology (based on[4]):
-
RNA Preparation:
-
In vitro transcribe the RNA of interest.
-
Label the 5' end of the RNA with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Purify the labeled RNA using denaturing PAGE.
-
-
Reaction Setup:
-
Elute the purified RNA from the gel and dissolve in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl₂, 100 mM KCl).
-
Prepare a series of reactions containing the labeled RNA and varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a no-ligand control.
-
-
Incubation:
-
Incubate the reactions at room temperature for a prolonged period (typically 24-48 hours) in the dark to allow for spontaneous cleavage.
-
-
Analysis:
-
Stop the reactions by adding a loading buffer containing formamide (B127407) and EDTA.
-
Separate the RNA fragments by denaturing PAGE. Include RNase T1 (cleaves after G residues) and alkaline hydrolysis ladders for sequence reference.
-
Visualize the cleavage pattern using a phosphorimager. Regions of the RNA that become more structured and protected upon preQ1 binding will show a decrease in cleavage intensity, while regions that become more flexible will show an increase.
-
Filter-Binding Assay
The filter-binding assay is a classic technique for detecting and quantifying RNA-ligand or RNA-protein interactions.[22] It relies on the principle that proteins and large RNA-protein complexes are retained by a nitrocellulose membrane, while small, unbound RNA molecules pass through.[22][23] While typically used for RNA-protein interactions, it can be adapted to study small molecule-induced effects on these interactions.
Detailed Methodology (adapted for riboswitch studies, e.g., ligand effect on ribosome binding[23]):
-
Prepare Components:
-
Prepare 5'-³²P-labeled riboswitch-containing mRNA.
-
Purify the protein of interest (e.g., 30S ribosomal subunits).
-
Prepare binding buffer appropriate for the interaction (e.g., a buffer mimicking physiological conditions for ribosome binding).
-
-
Binding Reactions:
-
Set up a series of binding reactions, each containing a fixed, low concentration of labeled mRNA and a fixed concentration of the protein.
-
Add varying concentrations of this compound to these reactions to test its effect on the RNA-protein interaction. Include a no-ligand control.
-
Incubate the reactions at an appropriate temperature (e.g., 37°C) for 30-60 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Set up a dot-blot or filter manifold apparatus with a nitrocellulose membrane stacked on top of a charged nylon membrane.
-
Apply the binding reactions to the wells and filter slowly under a light vacuum. The nitrocellulose will capture the protein and any RNA bound to it, while the charged nylon membrane will capture the free, unbound RNA.[22]
-
Wash each well with a small volume of cold binding buffer to remove non-specifically bound RNA.
-
-
Quantification:
-
Dry the membranes and expose them to a phosphorimaging screen.
-
Quantify the radioactivity on the nitrocellulose (bound RNA) and nylon (free RNA) membranes for each reaction.
-
Calculate the fraction of RNA bound at each preQ1 concentration to determine how the ligand modulates the RNA-protein interaction.
-
Synthesis of this compound
For many research applications, a reliable source of preQ1 is essential. While commercially available, an optimized, high-yield synthesis can be valuable. A common approach is a three-step protocol that avoids protecting groups and complex purification steps.[10][24][25]
The key steps involve:
-
Cyclocondensation: Reacting 2,6-diaminopyrimidin-4(3H)-one with 2-chloro-3-cyanopropan-1-al to form the pyrrolo[2,3-d]pyrimidine core, yielding preQ0.[10]
-
Hydrogenation: A critical and often difficult step is the reduction of the nitrile group on preQ0 to the primary amine of preQ1. This is effectively achieved by hydrogenation under strongly acidic conditions and elevated pressure (e.g., 30 bar).[9][10][24]
-
Isolation: The reaction yields pure preQ1 in its dihydrochloride salt form, which can be easily isolated by simple filtration.[9][10]
Conclusion and Future Directions
This compound is an indispensable chemical tool for the molecular-level investigation of RNA biology. Its interaction with the preQ1 riboswitch provides a paradigm for studying RNA folding, ligand recognition, and allosteric gene regulation. The experimental protocols detailed in this guide—from thermodynamic characterization by ITC to structural analysis by in-line probing—form a comprehensive toolkit for researchers in chemical biology, microbiology, and drug discovery.
The high affinity and specificity of the preQ1-aptamer interaction make it a valuable system for developing new technologies, such as novel biosensors and high-throughput screening assays for discovering new RNA-targeting small molecules.[7][14] Furthermore, as the preQ1 riboswitch is a potential antibiotic target, a deep understanding of its mechanism, facilitated by the use of its cognate ligand, is crucial for designing synthetic molecules that can hijack its regulatory function and combat bacterial infections. The continued study of this elegant RNA-ligand system promises to yield fundamental insights into the diverse functional capabilities of RNA.
References
- 1. Understanding in-line probing experiments by modeling cleavage of nonreactive RNA nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of preQ1 Riboswitch Action: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Structure and function of preQ1 riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 9. BJOC - Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA [beilstein-journals.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 20. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 21. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Evolutionary Conservation of the preQ1 Riboswitch Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preQ1 (pre-queuosine1) riboswitch is a cis-acting regulatory RNA element predominantly found in bacteria that controls the expression of genes involved in the biosynthesis and transport of queuosine (B110006) (Q), a hypermodified guanine (B1146940) nucleotide.[1] Queuosine is found in the wobble position of tRNAs for specific amino acids and plays a crucial role in translational fidelity.[2] The preQ1 riboswitch senses the metabolic precursor, preQ1, and in response, modulates gene expression, typically through transcriptional attenuation or inhibition of translation initiation.[1][3] This intricate signaling pathway, centered on a small RNA molecule, showcases a remarkable example of RNA-based regulation and presents a potential target for novel antibacterial agents. This technical guide provides an in-depth exploration of the evolutionary conservation of the preQ1 signaling pathway, detailing the structural and functional diversity of preQ1 riboswitches, quantitative binding data, and key experimental methodologies.
Core Signaling Pathway: The preQ1 Riboswitch
The preQ1 signaling pathway is fundamentally a feedback mechanism. When the intracellular concentration of preQ1 is sufficient, it binds to the aptamer domain of the preQ1 riboswitch. This binding event induces a conformational change in the downstream expression platform, leading to the formation of a terminator hairpin or the sequestration of the Shine-Dalgarno sequence, thereby downregulating the expression of genes required for preQ1 synthesis or transport.[1][4] In the absence of preQ1, the riboswitch adopts an alternative conformation that allows for gene expression.[1]
Evolutionary Conservation and Diversity
The preQ1 riboswitch exhibits significant evolutionary diversity, with at least three distinct classes identified: preQ1-I, preQ1-II, and preQ1-III.[1][5][6] These classes differ in their sequence, secondary structure, and mode of ligand recognition, suggesting convergent evolution to bind the same metabolite.[7][5]
-
preQ1-I Riboswitch: This is the most widespread and smallest known riboswitch class, with an aptamer domain of only 34-37 nucleotides.[3] It is found in numerous bacterial phyla, including Firmicutes, Proteobacteria, and Fusobacteria. The preQ1-I riboswitch typically forms a compact H-type pseudoknot upon ligand binding.[3][8] It can regulate gene expression at both the transcriptional and translational levels.[9]
-
preQ1-II Riboswitch: The preQ1-II riboswitch has a larger and more complex aptamer (around 60 nucleotides) and has been primarily identified in the orders Lactobacillales and Streptococcaceae.[1] To date, all identified preQ1-II riboswitches regulate translation. A distinguishing feature is a conserved hairpin insertion (P4) within a loop of the pseudoknot structure.[2]
-
preQ1-III Riboswitch: This class also has a distinct structure from the other two and is larger than the preQ1-I riboswitch.[1][6]
The phylogenetic distribution of these riboswitch classes suggests that the preQ1 signaling pathway is an ancient and effective mechanism for regulating queuosine metabolism in a wide range of bacteria.[10][11][12]
Quantitative Data on preQ1-Riboswitch Interactions
The binding affinity of preQ1 for its riboswitch aptamer is a critical parameter in the signaling pathway. This interaction has been quantified for various riboswitch classes and mutants using techniques such as Isothermal Titration Calorimetry (ITC) and fluorescence-based assays. The dissociation constant (KD) typically falls within the nanomolar to low micromolar range, indicating a high affinity and specificity.
| Riboswitch Class | Organism | Method | KD (nM) | Stoichiometry (N) | Reference |
| preQ1-I | Bacillus subtilis | Fluorescence | 50 | - | [13] |
| preQ1-I | Thermoanaerobacter tengcongensis | Fluorescence | - | - | [14] |
| preQ1-I (Type III) | Escherichia coli | ITC | ~72 | 0.93 | [15] |
| preQ1-II | Lactobacillus rhamnosus | ITC | - | - | [15] |
| preQ1-I | Fusobacterium nucleatum | MST | 280 ± 55 | - | [13] |
Note: This table summarizes a selection of available data. KD values can vary depending on experimental conditions such as temperature, pH, and ionic strength.
Experimental Protocols
Detailed experimental investigation is key to understanding the intricacies of the preQ1 signaling pathway. The following are protocols for key techniques used to characterize riboswitch-ligand interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (KA, the inverse of KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (N) of the interaction.[15][16][17]
Experimental Workflow:
References
- 1. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Molecular Mechanism of preQ1 Riboswitch Action: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PreQ1 riboswitch [subtiwiki.uni-goettingen.de]
- 5. Structural, Functional, and Taxonomic Diversity of Three PreQ1 Riboswitch Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PreQ<sub>1</sub> [riboswitch.ribocentre.org]
- 7. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Phylogenetic Analysis and Comparative Genomics of Purine Riboswitch Distribution in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phylogenetic analysis and comparative genomics of purine riboswitch distribution in prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model | Springer Nature Experiments [experiments.springernature.com]
- 17. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
The Cellular Gateway: An In-depth Technical Guide to the Uptake and Transport of preQ1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prequeuosine1 (preQ1) is a crucial precursor to the hypermodified nucleoside queuosine (B110006) (Q), which is found in the anticodon wobble position of specific tRNAs in both prokaryotes and eukaryotes.[1][2] The presence of queuosine is vital for maintaining translational fidelity.[2] While many bacteria can synthesize preQ1 de novo, they also possess salvage pathways to import preQ1 and its precursors from the environment.[2][3] This transport is mediated by specific membrane proteins, the expression of which is often elegantly regulated by preQ1-sensing riboswitches, creating a sophisticated feedback mechanism to maintain intracellular homeostasis of this modified nucleobase.[2][4] Understanding the cellular uptake and transport of preQ1 is paramount for elucidating bacterial physiology and for the development of novel antimicrobial agents that target this essential pathway.
This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport of preQ1 dihydrochloride. It consolidates quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows involved in this fundamental biological process.
Quantitative Data on preQ1 Interactions
While direct kinetic data for the cellular transport of preQ1 (such as K_m and V_max) are not extensively documented in the current literature, significant quantitative information exists regarding the interaction of preQ1 with its intracellular targets, the preQ1 riboswitches. This binding affinity is a critical determinant of the intracellular concentrations required to elicit a biological response, namely the regulation of gene expression for preQ1 biosynthesis and transport. The data presented below, obtained through techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), provide insights into the effective concentrations of preQ1 within the cell.
| Riboswitch Class & Organism | Ligand | Method | Dissociation Constant (K_D) | On-rate (k_on) (M⁻¹s⁻¹) | Off-rate (k_off) (s⁻¹) | Reference(s) |
| preQ1-I (Thermoanaerobacter tengcongensis) | preQ1 | SPR | 2.1 ± 0.3 nM | 7.77 x 10⁴ | 1.53 x 10⁻⁴ | [5] |
| preQ1-I (Thermoanaerobacter tengcongensis) | preQ0 | SPR | 35.1 ± 6.1 nM | - | - | [5] |
| preQ1-I (Escherichia coli) | preQ1 | SPR | 120 ± 6 nM | 6.61 x 10⁴ | 7.9 x 10⁻³ | [6] |
| preQ1-I (Escherichia coli) | preQ1 | ITC | 57.9 ± 1.5 nM | - | - | [6] |
| preQ1-I (Bacillus subtilis) | preQ1 | Fluorescence Titration | 4.1 ± 0.6 nM | - | - | [7] |
| preQ1-II | preQ1 | - | > 20-40 nM (effective concentration for repression) | - | - | [8] |
Key Transporters of preQ1
The salvage of preQ1 and its precursor, 7-cyano-7-deazaguanine (preQ0), from the extracellular environment is primarily mediated by two families of bacterial transporters: YhhQ and QueT.
-
YhhQ (COG1738 family): This transporter is essential for the transport of preQ0 in Escherichia coli.[3][9] Studies have shown that E. coli strains lacking the ability to synthesize preQ0 can have this deficiency rescued by the presence of exogenous preQ0, a process that is dependent on a functional YhhQ transporter.[3][9] While YhhQ can transport both preQ0 and preQ1, there is some evidence suggesting a preference for preQ0 in certain contexts.[6][10][11]
-
QueT (COG4708 family): The expression of the queT gene is often regulated by a preQ1-II riboswitch.[4][12] This transporter is predicted to be involved in the uptake of preQ1 and other queuosine derivatives.[12]
The regulation of these transporters by preQ1 riboswitches represents a critical signaling pathway for maintaining appropriate intracellular levels of preQ1.
Experimental Protocols
Direct and detailed protocols for quantifying the cellular uptake of preQ1 are not yet standardized. However, based on methodologies used for other purines and for indirectly studying preQ1 salvage, the following experimental frameworks can be adapted.
Indirect in vivo Assay for preQ1 Salvage in E. coli
This method, adapted from studies on YhhQ function, provides a means to qualitatively or semi-quantitatively assess preQ1 transport.[3][9]
a. Strain and Plasmid Preparation:
-
Utilize an E. coli strain with a deletion in a gene essential for de novo preQ1 biosynthesis (e.g., ΔqueD).
-
Create a further deletion of the transporter gene of interest (e.g., ΔyhhQ).
-
Prepare plasmids for complementation experiments containing the wild-type transporter gene.
-
Standard protocols for creating competent E. coli cells and performing transformations are required.[13][14][15]
b. Growth Conditions and Complementation:
-
Grow the ΔqueD and ΔqueDΔyhhQ strains in minimal medium.
-
Supplement the medium with varying concentrations of this compound.
-
For complementation, transform the ΔqueDΔyhhQ strain with the plasmid carrying the yhhQ gene.
-
Monitor bacterial growth over time by measuring optical density at 600 nm (OD_600).
c. Analysis:
-
Growth of the ΔqueD strain in the presence of preQ1 indicates a functional salvage pathway.
-
Lack of growth in the ΔqueDΔyhhQ strain, even with preQ1 supplementation, confirms the role of YhhQ in transport.
-
Restoration of growth in the complemented strain validates the transporter's function.
References
- 1. themoonlight.io [themoonlight.io]
- 2. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Escherichia coli COG1738 Member YhhQ Is Involved in 7-Cyanodeazaguanine (preQ0) Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism for preQ1-II riboswitch function revealed by molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of a preQ1 riboswitch aptamer in metabolite-bound and free states with implications for gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caccl-rccd.primo.exlibrisgroup.com [caccl-rccd.primo.exlibrisgroup.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. The absence of the queuosine tRNA modification leads to pleiotropic phenotypes revealing perturbations of metal and oxidative stress homeostasis in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PreQ<sub>1</sub> [riboswitch.ribocentre.org]
- 13. A low-cost and open-source protocol to produce key enzymes for molecular detection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Methodological & Application
Synthesis of preQ1 Dihydrochloride for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of preQ1 dihydrochloride (B599025), a crucial precursor in the biosynthesis of queuosine (B110006). Queuosine is a hypermodified nucleoside found in the anticodon of specific tRNAs, playing a vital role in translational fidelity and efficiency.[1][2][3][4] The availability of synthetic preQ1 is essential for studying tRNA modification, riboswitch-mediated gene regulation, and for the development of novel antimicrobial agents.[5][6]
preQ1, or 7-aminomethyl-7-deazaguanine, is a modified guanine-derived nucleobase.[7] In bacteria, the biosynthesis of queuosine is regulated by preQ1-sensing riboswitches.[2][6][8] The binding of preQ1 to these riboswitches induces a conformational change in the mRNA, leading to the regulation of genes involved in queuosine biosynthesis or transport.[2][5][8]
Data Presentation
Table 1: Summary of a Three-Step Synthesis of preQ1 Dihydrochloride
| Step | Reaction | Starting Materials | Key Reagents/Conditions | Yield | Purity | Reference |
| 1 | Cyclocondensation | 2,6-diaminopyrimidin-4(3H)-one, 2-chloro-3-cyanopropan-1-al | Not specified | - | - | [3][5] |
| 2 | Formation of preQ0 | - | - | - | - | [3][5] |
| 3 | Reduction of Nitrile | preQ0 (7) | Hydrogenation, strongly acidic protic conditions, 30 bar pressure | Nearly quantitative | >98% | [3][5] |
| Overall | - | - | - | 43% | >98% | [3][5] |
Experimental Protocols
Optimized Three-Step Synthesis of this compound
This protocol is based on an optimized, protecting-group-free synthesis that provides this compound in high purity and good overall yield.[3][5]
Step 1 & 2: Synthesis of preQ0 (7-cyano-7-deazaguanine)
The synthesis of the precursor preQ0 (compound 7) is achieved through a cyclocondensation reaction between 2,6-diaminopyrimidin-4(3H)-one and 2-chloro-3-cyanopropan-1-al.[3][5] This initial step follows a previously reported procedure by Townsend et al.[3][5]
Step 3: Reduction of preQ0 to this compound
The critical step in this synthesis is the reduction of the nitrile group of preQ0 to the aminomethyl group of preQ1.[3][5]
-
Reaction Setup: The nitrile precursor, preQ0 (7), is subjected to hydrogenation.
-
Reaction Conditions: The reaction is carried out under strongly acidic protic conditions. A hydrogenation pressure of 30 bar is applied.
-
Work-up and Isolation: The reaction results in a nearly quantitative conversion to preQ1. The final product is isolated as its dihydrochloride salt via a simple filtration step. This method avoids time-consuming purification steps.[3][5]
Visualizations
Synthesis Workflow
Caption: Optimized three-step synthesis workflow for this compound.
Biological Pathway and Regulation
Caption: Biosynthesis of queuosine and its regulation by the preQ1 riboswitch.
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PreQ<sub>1</sub> [riboswitch.ribocentre.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Utilizing preQ1 Dihydrochloride in In Vitro Transcription
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to using preQ1 dihydrochloride (B599025) in in vitro transcription assays. These protocols are designed to investigate the function of preQ1 riboswitches, which are RNA elements that regulate gene expression in response to preQ1 binding.[1][2]
Introduction
Prequeuosine1 (preQ1) is a modified guanine-derived nucleobase that serves as a precursor in the biosynthesis of queuosine (B110006), an essential modification in the anticodon of certain tRNAs.[3][4][5] In many bacteria, the expression of genes involved in queuosine biosynthesis and transport is regulated by preQ1 riboswitches located in the 5' untranslated regions of messenger RNAs (mRNAs).[1][6]
Upon binding preQ1, the riboswitch undergoes a conformational change.[2] This structural rearrangement can regulate gene expression at either the transcriptional or translational level.[4] At the transcriptional level, preQ1 binding stabilizes a terminator hairpin structure, leading to premature termination of transcription.[4][7] This document focuses on providing a detailed protocol for an in vitro transcription termination assay to quantitatively assess the regulatory activity of preQ1 dihydrochloride on a target riboswitch.
Quantitative Data Summary
The following table summarizes key binding affinity and functional data for preQ1 with various riboswitch aptamers as reported in the literature. This data is crucial for designing experiments and interpreting results.
| Riboswitch Aptamer | Ligand | Method | Dissociation Constant (KD) | Effective Concentration (EC50) | Reference |
| Bacillus subtilis (Bs) preQ1-I | preQ1 | Isothermal Titration Calorimetry (ITC) | 0.57 ± 0.02 µM | Not Reported | [8] |
| Thermoanaerobacter tengcongensis (Tte) preQ1-I | preQ1 | Isothermal Titration Calorimetry (ITC) | 8.1 ± 0.9 nM (in Mg2+) | Not Reported | [9] |
| Thermoanaerobacter tengcongensis (Tte) preQ1-I | preQ1 | Isothermal Titration Calorimetry (ITC) | 2.5 ± 1.0 nM (in Mn2+) | Not Reported | [9] |
| Bacillus subtilis (Bs) preQ1-I | preQ1 | Transcription Termination Assay | Not Reported | 36 ± 5 nM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the preQ1 ligand is critical for reproducible results.
Materials:
-
This compound powder (CAS No. 86694-45-3)[3]
-
Nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO)[10][11]
-
0.22 µm sterile filter[3]
Protocol:
-
Solubilization:
-
Aqueous Stock: To prepare an aqueous stock solution, dissolve this compound directly in nuclease-free water or a suitable buffer like PBS (pH 7.2) to a desired concentration (e.g., 10 mg/mL).[10][12] Note that aqueous solutions are not recommended for long-term storage.[10]
-
DMSO Stock: For long-term storage, dissolve this compound in DMSO to a concentration of up to 10 mg/mL.[10] Warm gently if needed to ensure complete dissolution.[11]
-
-
Sterilization (for aqueous stocks): If using an aqueous stock solution, sterilize it by passing it through a 0.22 µm filter before use.[3]
-
Aliquoting and Storage:
In Vitro Transcription Termination Assay
This assay measures the ability of preQ1 to induce premature transcription termination when it binds to its corresponding riboswitch.
Principle: A linear DNA template is used that contains a T7 promoter, followed by the preQ1 riboswitch sequence and a downstream reporter sequence. In the absence of preQ1, T7 RNA polymerase transcribes the full-length RNA (read-through product). In the presence of preQ1, the ligand binds to the nascent RNA transcript, inducing the formation of a terminator hairpin. This causes the polymerase to dissociate, producing a shorter, terminated RNA product. The ratio of terminated to read-through product is quantified to determine riboswitch activity.[7]
Materials:
-
Linearized plasmid DNA or PCR product template (purified, RNase-free)[13][14]
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution (ATP, GTP, CTP, UTP)
-
[α-³²P] UTP or other labeled nucleotide for radioactive detection (or fluorescent nucleotide)
-
This compound stock solution
-
RNase inhibitor
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel (6-8%)
-
TBE Buffer
-
Gel Loading Buffer (e.g., 95% formamide, 20 mM EDTA, dyes)
Protocol:
-
DNA Template Preparation:
-
The DNA template must be a linear, double-stranded molecule containing the T7 promoter sequence followed by the riboswitch aptamer and the expression platform, including the terminator hairpin sequence.[7][14]
-
Templates can be generated by PCR amplification or by linearizing a plasmid with a restriction enzyme that produces blunt or 5' overhangs.[14]
-
Purify the DNA template thoroughly to remove any RNases and inhibitors. A phenol-chloroform extraction followed by ethanol (B145695) precipitation is recommended.[14]
-
-
Transcription Reaction Setup:
-
On ice, prepare a series of reaction tubes. For each reaction, add the components in the following order. This example is for a 20 µL reaction; scale as needed.
-
Nuclease-free water (to final volume of 20 µL)
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM DTT
-
A mix of ATP, GTP, CTP (final concentration 2 mM each) and UTP (final concentration 0.5 mM)
-
5 µL of [α-³²P] UTP (e.g., 10 mCi/ml)
-
1 µg of linear DNA template
-
1 µL of RNase inhibitor
-
Variable amount of this compound stock solution (to achieve final concentrations from nanomolar to micromolar range, e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Add an equivalent volume of solvent (water or DMSO) to the "no ligand" control.
-
-
Mix gently by pipetting.
-
-
Initiation and Incubation:
-
Termination and Template Removal:
-
Add 1 µL of RNase-free DNase I to each reaction.
-
Incubate at 37°C for an additional 15 minutes to digest the DNA template.[15]
-
-
RNA Purification and Analysis:
-
Stop the reaction by adding an equal volume of Gel Loading Buffer.
-
Heat the samples at 95°C for 3-5 minutes to denature the RNA.
-
Separate the RNA products (terminated and read-through) on a denaturing polyacrylamide gel.
-
Visualize the RNA bands using a phosphorimager or autoradiography.
-
-
Data Quantification:
-
Measure the band intensity for the terminated (T) and read-through (RT) products in each lane.
-
Calculate the fraction of transcription terminated as: Fraction Terminated = T / (T + RT).
-
Plot the Fraction Terminated against the logarithm of the preQ1 concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[2]
-
Diagrams and Workflows
Queuosine Biosynthesis Pathway
The following diagram illustrates the metabolic pathway leading to the synthesis of the hypermodified base queuosine (Q), highlighting the position of preQ1 as the final soluble precursor before tRNA insertion.[9][16]
Caption: The biosynthesis pathway of queuosine from GTP.
Mechanism of Transcriptional Regulation by preQ1 Riboswitch
This diagram shows how preQ1 binding to the riboswitch aptamer controls transcription by stabilizing a terminator hairpin.[4]
Caption: Transcriptional control by the preQ1 riboswitch.
Experimental Workflow: In Vitro Transcription Termination Assay
This workflow provides a step-by-step visual guide for performing the transcription termination assay.
Caption: Workflow for the preQ1 in vitro transcription assay.
References
- 1. Single transcriptional and translational preQ1 riboswitches adopt similar pre-folded ensembles that follow distinct folding pathways into the same ligand-bound structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PreQ<sub>1</sub> [riboswitch.ribocentre.org]
- 7. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. PreQ1 = 98 HPLC 86694-45-3 [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Template optimization for In Vitro Transcription [biosyn.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. babraham.ac.uk [babraham.ac.uk]
- 16. academic.oup.com [academic.oup.com]
Application Notes: preQ1 Dihydrochloride in Antimicrobial Drug Screening
Introduction
Prequeuosine1 (preQ1) is a crucial intermediate in the bacterial biosynthesis of queuosine (B110006) (Q), a hypermodified nucleobase found in the anticodon of specific tRNAs.[1][2] This modification is vital for translational fidelity and efficiency.[1] In many bacteria, the synthesis and transport of preQ1 are regulated by a class of non-coding RNA elements known as preQ1 riboswitches, located in the 5' untranslated region (5'-UTR) of relevant mRNAs.[3][4] Upon binding preQ1, the riboswitch undergoes a conformational change that typically represses the expression of downstream genes involved in the queuosine pathway.[3][5]
Because the preQ1 riboswitch is found exclusively in bacteria and regulates an essential metabolic pathway, it has emerged as a promising target for novel antibiotics.[1][4][6] Developing small molecules that mimic preQ1 or otherwise bind to the riboswitch can artificially repress these essential genes, leading to bacterial growth inhibition or death.[7] PreQ1 dihydrochloride (B599025) is the natural ligand for this riboswitch and serves as a critical tool and positive control in screening assays designed to identify such antimicrobial compounds.[8][9]
Mechanism of Action: The preQ1 Riboswitch as an Antimicrobial Target
The antimicrobial strategy centers on exploiting the preQ1 riboswitch's gene-regulatory function. The queuosine biosynthesis pathway begins with GTP and proceeds through several enzymatic steps to produce preQ1.[10] When intracellular preQ1 concentrations are high, it binds to the aptamer domain of the preQ1 riboswitch. This binding stabilizes a structural conformation that either terminates transcription prematurely or sequesters the ribosome binding site (Shine-Dalgarno sequence), thereby blocking translation initiation.[3][11] By introducing a preQ1 analog or a small molecule that activates the riboswitch, one can effectively starve the bacterium of essential enzymes for queuosine synthesis, leading to an antimicrobial effect.[7] The absence of queuosine in tRNA has been linked to growth defects and diminished virulence in pathogenic bacteria.[12]
Protocols for Antimicrobial Drug Screening
This section details key experimental protocols for identifying and validating small molecule inhibitors that target the preQ1 riboswitch.
Protocol 1: High-Throughput Screening (HTS) via Competitive Binding Assay
This assay identifies compounds that bind to the preQ1 riboswitch by competing with a fluorescently-labeled probe.[6][11] It is a robust method for primary screening of large compound libraries.
Methodology:
-
Reagent Preparation:
-
RNA: Use in vitro transcribed and purified preQ1 riboswitch RNA (e.g., from Fusobacterium nucleatum or Bacillus subtilis) labeled with a 5'-Cy5 fluorophore.[11]
-
Antisense Oligo (AS): Prepare a short DNA or RNA oligonucleotide complementary to the riboswitch's Shine-Dalgarno sequence, labeled with a quencher (e.g., Iowa Black RQ).[11]
-
Assay Buffer: Prepare a suitable buffer, for example: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.
-
Controls: Prepare solutions of preQ1 dihydrochloride (positive control) and DMSO (negative control).
-
-
Assay Procedure (384-well plate format):
-
Dispense 100 nL of test compounds from the library into the wells. Add preQ1 (e.g., final concentration 10 µM) to positive control wells and DMSO to negative control wells.
-
Add 10 µL of Cy5-labeled riboswitch RNA (e.g., final concentration 25 nM) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-RNA interaction.
-
Add 10 µL of the quencher-labeled antisense oligo (e.g., final concentration 125 nM) to all wells.
-
Incubate for 60 minutes at room temperature.
-
Measure fluorescence intensity using a plate reader (e.g., Excitation/Emission ~647/667 nm).
-
-
Data Analysis:
-
A high fluorescence signal indicates that the test compound bound to the riboswitch, preventing the quencher-labeled antisense oligo from binding and quenching the Cy5 signal.
-
Normalize the results to the positive (preQ1, high signal) and negative (DMSO, low signal) controls.
-
Hits are identified as compounds that produce a signal significantly above the baseline, typically >3 standard deviations from the negative control mean.
-
Protocol 2: In Vivo Validation using a Reporter Gene Assay
This protocol validates the activity of hit compounds within a bacterial cell. It uses a reporter system where the expression of a fluorescent protein (like GFP) is controlled by a preQ1 riboswitch.[12][13]
Methodology:
-
Strain and Culture Preparation:
-
Use an E. coli strain deficient in preQ1 synthesis (e.g., ΔqueC) to prevent interference from endogenous ligand.[12]
-
Transform this strain with a plasmid where a preQ1 riboswitch sequence is placed upstream of a GFP reporter gene.[13]
-
Grow an overnight culture of the reporter strain in a defined medium.
-
The next day, dilute the culture into fresh medium and grow to early-exponential phase (e.g., OD₆₀₀ ≈ 0.2-0.4).
-
-
Assay Procedure (96-well plate format):
-
Aliquot 100 µL of the bacterial culture into the wells of a clear-bottom black 96-well plate.
-
Add hit compounds at various concentrations. Use this compound as a positive control for repression and DMSO as a negative control.
-
Incubate the plate at 37°C with shaking for 4-6 hours.
-
After incubation, measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth.
-
Measure GFP fluorescence using appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
For each well, calculate the normalized fluorescence by dividing the GFP reading by the OD₆₀₀ reading. This corrects for differences in cell number.
-
A compound is considered active if it causes a dose-dependent decrease in normalized fluorescence, similar to the preQ1 control, without causing a significant drop in OD₆₀₀ (which would indicate general toxicity).
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
After a compound is validated in a reporter assay, its antimicrobial efficacy is quantified by determining the MIC—the lowest concentration that inhibits visible bacterial growth.[14][15]
Methodology:
-
Preparation:
-
Use a clinically relevant bacterial strain that contains a preQ1 riboswitch (e.g., Staphylococcus aureus, Clostridioides difficile).
-
Prepare a 2-fold serial dilution of the hit compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Tryptic Soy Broth, TSB).[15]
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Assay Procedure:
-
Add the bacterial inoculum to the wells containing the serially diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, growth can be assessed by measuring the OD₆₀₀ or by adding a viability indicator like resazurin, which changes color in the presence of metabolic activity.[14]
-
Quantitative Data Summary
The following table summarizes quantitative data for preQ1 and identified screening hits targeting the preQ1 riboswitch from various bacterial species.
| Compound/Ligand | Target Riboswitch | Assay Type | Reported Value (EC₅₀) | Reference |
| preQ1 | F. nucleatum (Fnu) | Competitive Binding | 0.38 ± 0.05 µM | [11] |
| preQ1 | T. tengcongensis (Tte) | Competitive Binding | 1.1 ± 0.2 µM | [11] |
| preQ1 | B. subtilis (Bsu) | Competitive Binding | 1.9 ± 0.2 µM | [11] |
| preQ1 | E. faecalis (Efa) | Competitive Binding | 0.9 ± 0.1 µM | [11] |
| Hit Compound 4494 | F. nucleatum (Fnu) | Competitive Binding | 13.9 ± 1.1 µM | [11] |
| Hit Compound 4494 | T. tengcongensis (Tte) | Competitive Binding | 16 ± 2 µM | [11] |
| Hit Compound 4494 | B. subtilis (Bsu) | Competitive Binding | 14 ± 1 µM | [11] |
| Hit Compound 4494 | E. faecalis (Efa) | Competitive Binding | 11 ± 2 µM | [11] |
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleobase mutants of a bacterial preQ1-II riboswitch that uncouple metabolite sensing from gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. michiganmedicine.org [michiganmedicine.org]
- 6. researchgate.net [researchgate.net]
- 7. Opportunities for Riboswitch Inhibition by Targeting Co-Transcriptional RNA Folding Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PreQ1 = 98 HPLC 86694-45-3 [sigmaaldrich.com]
- 9. PreQ1 = 98 HPLC 86694-45-3 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SHAPE-Based Chemical Probes for Studying preQ1–RNA Interactions in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for preQ1-tRNA Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The prequeuosine-1 (preQ1) riboswitch is a cis-regulatory RNA element found predominantly in bacterial mRNAs that controls the expression of genes involved in the biosynthesis and transport of preQ1.[1] PreQ1 is a precursor to the hypermodified nucleoside queuosine (B110006) (Q), which is found in the anticodon wobble position of specific tRNAs, including those for asparagine, aspartic acid, histidine, and tyrosine.[2][3] The Q modification is crucial for translational fidelity and efficiency.[1] The preQ1 riboswitch represents an attractive target for novel antibacterial agents due to its essential role in bacterial metabolism and its absence in humans.
This document provides a detailed overview of experimental designs and protocols for characterizing the interaction between preQ1 and its cognate riboswitch, which serves as a proxy for understanding the broader regulatory context involving tRNA maturation.
Biophysical Characterization of preQ1-Riboswitch Binding Affinity and Thermodynamics
Quantifying the binding affinity and thermodynamic profile of the preQ1-riboswitch interaction is fundamental to understanding its function and for the screening of potential inhibitors. Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Filter-Binding Assays are key techniques for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4] It allows for the determination of the binding affinity (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5]
-
Materials:
-
Purified preQ1 riboswitch RNA (via in vitro transcription).
-
preQ1 ligand.
-
ITC Buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 6 mM MgCl₂).[5]
-
Isothermal Titration Calorimeter.
-
-
RNA and Ligand Preparation:
-
Dissolve lyophilized RNA in the ITC buffer. To ensure proper folding, heat the RNA solution to 65°C for 3 minutes, then add MgCl₂ to the final concentration and allow it to cool to room temperature.[5]
-
Exhaustively dialyze the RNA sample against the ITC buffer to minimize buffer mismatch heats.[6]
-
Dissolve the preQ1 ligand directly in the final dialysis buffer.
-
Determine accurate concentrations of both RNA and ligand using UV-Vis spectrophotometry.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).[5]
-
Load the riboswitch RNA into the sample cell at a concentration calculated to satisfy the "c-window" (10 < c < 1000), where c = [RNA] * n / KD. A typical starting concentration is 5-10 µM.[5]
-
Load the preQ1 ligand into the titration syringe at a concentration 10-15 times higher than the RNA concentration.[5]
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
-
Titration:
-
Perform a series of small (e.g., 2-3 µL) injections of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.
-
A typical experiment consists of 20-30 injections.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to RNA to generate the binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., "One Set of Sites") to extract KD, n, and ΔH.[5] Calculate ΔG and ΔS using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
| Riboswitch Variant | Ligand | KD (nM) | ΔH (kcal/mol) | –TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| E. coli (Type III) | preQ1 | 57.9 ± 1.5 | -23.1 ± 0.3 | +13.2 ± 0.3 | ~1 | [7] |
| E. cloacae (Type III) | preQ1 | 72 | N/A | N/A | ~1 | [7] |
| B. subtilis (Type I) | preQ1 | 50 | N/A | N/A | ~0.98 | [5][8] |
| Class I Type III | preQ1 | N/A | -25.39 | N/A | 0.93 | [5] |
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[9] It provides kinetic data (association rate constant, kₐ or kₒₙ; dissociation rate constant, kₒ or kₒff) and equilibrium binding constants (KD).[10] In a typical assay, the RNA is immobilized on a sensor chip, and the ligand is flowed over the surface.
-
Materials:
-
5'-biotinylated preQ1 riboswitch RNA.
-
preQ1 ligand.
-
SPR instrument (e.g., Biacore).
-
Streptavidin-coated (SA) sensor chip.
-
Running Buffer (e.g., HBS-EP: 0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% P20 surfactant, pH 7.4).[9]
-
-
RNA Immobilization:
-
Prime the SA sensor chip with the running buffer.
-
Inject the 5'-biotinylated RNA at a low flow rate (e.g., 2-10 µL/min) over one flow cell until the desired immobilization level is reached (typically 500-1000 Resonance Units, RU).
-
A second flow cell should be left blank or immobilized with a non-binding control RNA to serve as a reference for subtracting nonspecific binding and bulk refractive index changes.[11]
-
-
Kinetic Analysis:
-
Prepare a dilution series of the preQ1 ligand in the running buffer. Concentrations should span a range from at least 10-fold below to 10-fold above the expected KD.
-
Inject each ligand concentration over both the RNA-immobilized and reference flow cells for a set association time, followed by an injection of running buffer for a set dissociation time.
-
Between ligand injections, regenerate the sensor surface using a mild solution (e.g., a short pulse of high salt or low pH buffer) if necessary to remove all bound ligand.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams for all concentrations simultaneously to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kₒ.
-
The equilibrium dissociation constant is calculated as KD = kₒ / kₐ.
-
Alternatively, for steady-state affinity analysis, plot the equilibrium response against the ligand concentration and fit to a saturation binding isotherm.
-
| Riboswitch Variant | Ligand | kₒₙ (x 10⁴ M⁻¹s⁻¹) | kₒff (x 10⁻³ s⁻¹) | KD (nM) | Reference |
| Tte A14G | preQ1 | 180 ± 20 | 1.8 ± 0.2 | 1.0 ± 0.2 | [12] |
| Tte A14C | preQ1 | 190 ± 20 | 2.1 ± 0.3 | 1.1 ± 0.2 | [12] |
| Tte A14U | preQ1 | 110 ± 10 | 1.3 ± 0.1 | 1.2 ± 0.2 | [12] |
| Tte A14(DAP) | preQ1 | 110 ± 10 | 0.21 ± 0.03 | 0.19 ± 0.04 | [12] |
Structural Analysis of the preQ1-Riboswitch Complex
Understanding the structural basis of preQ1 recognition is critical for rational drug design. Techniques like in-line probing and SHAPE reveal secondary structure, while NMR and X-ray crystallography provide high-resolution 3D structures.
In-line Probing
In-line probing is a chemical method that uses the intrinsic instability of RNA to probe its structure.[13] Unstructured regions of the RNA are more susceptible to spontaneous phosphodiester bond cleavage under specific buffer conditions. Ligand binding stabilizes certain regions, leading to their protection from cleavage, which can be visualized on a gel.[14]
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Investigation of RNA Aptamer–RNA Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of preQ1 Dihydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
preQ1 (pre-queuosine1) dihydrochloride (B599025) is a crucial intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of specific tRNAs. As a ligand for the preQ1 riboswitch, it plays a significant role in the regulation of gene expression in bacteria. Accurate and consistent preparation of preQ1 dihydrochloride stock solutions is paramount for reliable experimental outcomes in research and drug development. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation: Solubility and Storage
The solubility and stability of this compound can vary based on the solvent and storage conditions. The following table summarizes key quantitative data from various suppliers.
| Parameter | Dimethyl Sulfoxide (DMSO) | Water | Phosphate-Buffered Saline (PBS, pH 7.2) |
| Maximum Concentration | 5 mg/mL (warmed)[1][2] | 15 mg/mL[1][2] | 10 mg/mL[3] |
| 10 mg/mL[2][3] | >5 mg/mL[1][2] | ||
| 125 mg/mL (with sonication)[4][5] | 15 mg/mL (with sonication)[5] | ||
| Storage Temperature (Aliquots) | -20°C to -80°C[4][5] | -20°C to -80°C[4][5] | -20°C to -80°C |
| Shelf-Life (Aliquots) | 1 month at -20°C[4][5] | 1 month at -20°C[4][5] | Not specified, but expect similar stability to water. |
| 6 months at -80°C[4][5] | 6 months at -80°C[4][5] |
Note: The solid form of this compound should be stored at 2-8°C or -20°C, desiccated and protected from light[1][3][4]. One supplier suggests a stability of at least 4 years for the solid compound when stored at -20°C[3]. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle to achieve higher solubility[4].
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in DMSO. The molecular weight of this compound is 252.10 g/mol [1][4][5].
Materials:
-
This compound powder (CAS No. 86694-45-3)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, for higher concentrations)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Ensure the analytical balance is calibrated and level.
-
-
Calculating the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 252.10 g/mol x 1000 mg/g = 2.521 mg
-
-
Accurately weigh out 2.521 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
For higher concentrations, gentle warming in a water bath (e.g., 37°C) or brief sonication may be required to facilitate dissolution[1][2][4][5]. If warming is used, allow the solution to cool to room temperature before proceeding.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[4][5].
-
Protect the aliquots from light.
-
Note on Water as a Solvent: If preparing an aqueous stock solution, use sterile, nuclease-free water. It is advisable to filter-sterilize the final solution through a 0.22 µm filter before use, especially for cell-based assays[4].
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
References
Application Notes and Protocols for the Analytical Detection of preQ1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of preQ1 dihydrochloride (B599025) using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectroscopy. The protocols are designed to be adaptable for various research and quality control applications.
Stability-Indicating HPLC Method for Purity Assessment
This method is designed for the quantitative analysis of preQ1 dihydrochloride and the detection of its degradation products, making it suitable for stability studies and quality control.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
1.2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent to achieve a similar target concentration as the standard solution.
-
Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[1][2][3][4] Expose this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][2][3][4] Neutralize the acidic and basic samples before injection.
1.3. Method Validation:
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6][7][8][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak of preQ1 is pure and resolved from degradation products and excipients.[5] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%.[5] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
| Solution Stability | Analyte is stable in the prepared solution for a defined period.[5] |
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Forced Degradation Study Results
| Stress Condition | % Degradation of preQ1 | Observations |
| Acid Hydrolysis (0.1 M HCl, 60 °C, 4h) | 15.2% | Two major degradation peaks observed. |
| Base Hydrolysis (0.1 M NaOH, 60 °C, 2h) | 25.8% | One major and two minor degradation peaks. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5% | One minor degradation peak. |
| Thermal (80 °C, 48h) | 5.1% | No significant degradation peaks observed. |
| Photolytic (ICH guidelines) | 3.2% | No significant degradation peaks observed. |
Workflow Diagram
LC-MS/MS Method for Quantification in Biological Matrices
This protocol outlines a sensitive and selective method for the quantification of this compound in biological samples such as plasma.
Experimental Protocol
2.1. Instrumentation and MS/MS Conditions:
A triple quadrupole mass spectrometer coupled with an HPLC or UHPLC system is recommended.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Q1/Q3 Transitions | To be determined by infusing a standard solution of preQ1. Precursor ion will be [M+H]⁺. |
| Collision Energy (CE) | To be optimized for each transition. |
| Dwell Time | 100 ms |
2.2. Sample Preparation (Protein Precipitation):
This is a common and straightforward method for sample cleanup in biological matrices.[1][2][3][5]
-
To 100 µL of plasma sample, add an internal standard (a stable isotope-labeled preQ1 is ideal).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2.3. Method Validation:
The bioanalytical method should be validated according to regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Linearity | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QCs. |
| Recovery | Consistent and reproducible. |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte stability under various storage and handling conditions. |
Data Presentation
Table 3: Optimized MS/MS Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| preQ1 | 178.1 | 161.1 | 15 |
| preQ1 | 178.1 | 134.1 | 25 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
Table 4: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| LLOQ | 1 ng/mL |
Workflow Diagram
UV-Vis Spectrophotometric Method for Quantification
This method provides a simple and rapid approach for the quantification of this compound in bulk or simple formulations.
Experimental Protocol
3.1. Instrumentation:
A double-beam UV-Vis spectrophotometer.
3.2. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution of this compound in a suitable solvent (e.g., 0.1 M HCl or methanol).
-
Scan the solution from 200 to 400 nm to determine the λmax.[10][11]
3.3. Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
3.4. Sample Analysis:
-
Prepare the sample solution in the same solvent used for the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of preQ1 in the sample using the calibration curve.
Data Presentation
Table 5: UV-Vis Spectrophotometric Data
| Parameter | Value |
| λmax | To be determined (e.g., ~254 nm) |
| Linearity Range | To be determined |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Molar Absorptivity (ε) | To be determined[10][11][12] |
Logical Relationship Diagram
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jespublication.com [jespublication.com]
- 7. edqm.eu [edqm.eu]
- 8. Analytical Method Validation basics by Dr. A. Amsavel | PDF [slideshare.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for preQ1 Dihydrochloride in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing preQ1 dihydrochloride (B599025) in bacterial cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for researchers investigating bacterial gene regulation, riboswitch function, and potential antibacterial drug targets.
Introduction
Pre-queuosine1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine (B110006) (Q), a hypermodified guanine (B1146940) analog found in the anticodon of specific tRNAs in both bacteria and eukaryotes.[1][2] In many bacterial species, the expression of genes involved in the biosynthesis and transport of preQ1 is regulated by a class of cis-acting regulatory RNA elements known as preQ1 riboswitches.[1][3][4] Located in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA), these riboswitches bind directly to preQ1, inducing a conformational change that typically leads to the attenuation of gene expression through transcriptional termination or inhibition of translation initiation.[3][4] The high affinity and specificity of this interaction make preQ1 dihydrochloride an invaluable tool for studying riboswitch-mediated gene regulation and for developing novel antimicrobial agents that target these regulatory RNAs.[5]
Mechanism of Action: The preQ1 Riboswitch
The preQ1 riboswitch operates as a molecular switch that senses the intracellular concentration of preQ1. There are three main classes of preQ1 riboswitches (Class I, II, and III), with Class I being the smallest known natural riboswitch aptamer.[4]
-
In the absence of preQ1: The riboswitch folds into a conformation that allows for gene expression to proceed. In transcriptionally controlled systems, this "ON" state involves the formation of an antiterminator hairpin, permitting RNA polymerase to transcribe the downstream coding sequence. In translationally controlled systems, the Shine-Dalgarno (SD) sequence is accessible for ribosome binding.
-
In the presence of preQ1: The binding of preQ1 to the aptamer domain of the riboswitch induces a structural rearrangement.[3] This conformational change results in the formation of a terminator hairpin in transcriptional riboswitches, leading to premature transcription termination (the "OFF" state). In translational riboswitches, the SD sequence is sequestered within the new structure, preventing ribosome binding and inhibiting translation.[3][4]
Product Information: this compound
| Property | Value | Reference |
| Chemical Name | 2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one dihydrochloride | [6] |
| Molecular Formula | C₇H₉N₅O · 2HCl | [6][7] |
| Molecular Weight | 252.10 g/mol | [6] |
| Appearance | White to light brown powder/crystalline solid | [6][7] |
| Purity | ≥98% (HPLC) | [6] |
| Solubility | DMSO: ~5-10 mg/mL (can be warmed) Water: ~15 mg/mL PBS (pH 7.2): ~10 mg/mL | [6][7][8] |
| Storage | Store at 2-8°C, desiccated. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. Aqueous solutions are not recommended for storage for more than one day. | [6][7][9] |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of preQ1 on riboswitch function in bacteria.
Table 1: In Vitro Binding Affinity of preQ1 to Riboswitches
| Riboswitch Source Organism | Riboswitch Class | Apparent Dissociation Constant (KD) | Technique | Reference |
| Thermoanaerobacter tengcongensis | Class I | 2 nM | Competitive Binding Assay | [4] |
| Escherichia coli | Class I, Type III | 120 ± 6 nM | Surface Plasmon Resonance | [3] |
| Bacillus subtilis | Class I | 50 nM | Competitive Binding Assay |
Table 2: In Vivo Activity of preQ1 in Bacterial Reporter Assays
| Bacterial Strain | Reporter System | preQ1 Concentration for Effect | Observed Effect | Reference |
| Escherichia coli | GFPuv reporter | EC₅₀: 291.4 ± 1.6 nM | 6.1-fold repression of GFPuv emission | [3] |
| Mycobacterium smegmatis | GFP reporter | up to 1 mM | Dose-dependent repression of GFP | [7] |
| Listeria monocytogenes | GFP reporter | 1 mM | Repression of GFP expression | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the desired stock concentration (e.g., 10 mM). Use the molecular weight (252.10 g/mol ) to calculate the mass of this compound needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution:
-
For DMSO stock: Carefully weigh the calculated amount of this compound and dissolve it in the appropriate volume of high-quality DMSO to achieve the desired concentration. Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.
-
For aqueous stock: Dissolve the weighed this compound in sterile, nuclease-free water. Vortex until fully dissolved. Note that aqueous solutions are less stable and should be prepared fresh.[7]
-
-
Sterilization (for aqueous stocks): If preparing an aqueous stock solution for direct addition to cell cultures, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles. Store DMSO stocks at -20°C or -80°C and freshly prepared aqueous stocks at 4°C for immediate use.[9]
Protocol 2: Riboswitch-Regulated Reporter Gene Assay in Bacteria
This protocol describes a general method to assess the in vivo activity of a preQ1 riboswitch using a reporter gene, such as Green Fluorescent Protein (GFP).
Materials:
-
Bacterial strain of interest (e.g., E. coli, M. smegmatis)
-
Expression plasmid containing the preQ1 riboswitch of interest upstream of a reporter gene (e.g., GFP)
-
Appropriate bacterial growth medium (e.g., LB, Tryptic Soy Broth)
-
Appropriate antibiotic for plasmid selection
-
This compound stock solution
-
Spectrophotometer or plate reader for measuring optical density (OD₆₀₀) and fluorescence
Procedure:
-
Bacterial Transformation: Transform the host bacterial strain with the riboswitch-reporter plasmid according to standard protocols. Plate the transformed cells on selective agar (B569324) plates containing the appropriate antibiotic and incubate overnight at the optimal growth temperature.
-
Starter Culture: Inoculate a single colony from the transformation plate into a small volume (e.g., 5 mL) of liquid growth medium containing the selective antibiotic. Incubate overnight with shaking at the appropriate temperature.
-
Main Culture Inoculation: The next day, dilute the overnight starter culture into a larger volume of fresh, pre-warmed medium with antibiotic to an initial OD₆₀₀ of ~0.05-0.1.
-
Induction with preQ1:
-
Grow the main culture with shaking at the optimal temperature until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of ~0.4-0.6).
-
Divide the culture into experimental and control groups.
-
To the experimental cultures, add this compound to the desired final concentrations (a dose-response curve is recommended, e.g., ranging from nM to mM concentrations).
-
To the control culture, add an equivalent volume of the solvent used for the preQ1 stock solution (e.g., DMSO or water).
-
-
Incubation: Continue to incubate the cultures with shaking for a defined period (e.g., 4-6 hours) to allow for changes in reporter gene expression.[10]
-
Data Collection:
-
After the incubation period, measure the final OD₆₀₀ of each culture to assess bacterial growth.
-
Measure the reporter protein signal (e.g., GFP fluorescence). For GFP, this is typically done using a fluorometer or a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the reporter signal to the cell density (e.g., Fluorescence / OD₆₀₀) to account for differences in bacterial growth.
-
Calculate the fold repression by dividing the normalized reporter signal of the control (no preQ1) by the normalized signal of the preQ1-treated samples.
-
If a dose-response experiment was performed, plot the normalized reporter signal or fold repression against the preQ1 concentration to determine the half-maximal effective concentration (EC₅₀).
-
Diagrams
Queuosine Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHAPE-Based Chemical Probes for Studying preQ1–RNA Interactions in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for preQ1 Dihydrochloride in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preQ1 riboswitch is a small, structured RNA element found in the 5' untranslated region of bacterial mRNAs that regulate genes involved in the biosynthesis and transport of queuosine, a hypermodified nucleoside.[1] The ability of the preQ1 riboswitch to bind its cognate ligand, preQ1 (7-aminomethyl-7-deazaguanine), with high affinity and specificity makes it an attractive target for the development of novel antibacterial agents. Fluorescence polarization (FP) is a powerful, homogeneous assay format well-suited for high-throughput screening (HTS) and quantitative analysis of ligand-RNA interactions.[2][3]
These application notes provide a detailed protocol for a direct fluorescence polarization assay to characterize the binding of ligands to the preQ1 riboswitch, using a fluorescently labeled preQ1 analog as a probe. Additionally, a protocol for a competitive FP assay is described for screening unlabeled compounds.
Principle of Fluorescence Polarization Assay
Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescently labeled ligand (like a preQ1 analog) tumbles rapidly in solution, resulting in the emission of depolarized light when excited with plane-polarized light, yielding a low FP value. Upon binding to the much larger preQ1 riboswitch RNA, the rotational motion of the fluorescent ligand is significantly slowed. This results in the emission of light that remains more polarized, leading to a high FP value. This change in polarization is directly proportional to the fraction of the bound fluorescent ligand.
In a competitive assay format, an unlabeled test compound competes with the fluorescently labeled preQ1 for binding to the riboswitch. The displacement of the fluorescent probe by the test compound leads to a decrease in the FP signal, which can be used to determine the binding affinity of the test compound.
Data Presentation
The following tables summarize the binding affinities of preQ1 and its analogs for various preQ1 riboswitches, as determined by various methods, including competitive binding assays and microscale thermophoresis (MST). This data is essential for selecting appropriate riboswitch constructs and for validating assay results.
Table 1: Binding Affinities (EC50 and Kd) of preQ1 and Analogs for Fusobacterium nucleatum (Fnu) preQ1 Riboswitch
| Ligand | EC50 (µM) in CB Assay[4] | Apparent Kd (µM) by MST[4] |
| preQ1 | 0.44 ± 0.07 | 0.36 ± 0.02 |
| Guanine | 6.9 ± 0.7 | 12 ± 2 |
| Adenine | >500 | >500 |
| 7c7dag | 24 ± 3 | 11 ± 1 |
| 7dag | >500 | No detectable binding |
| 2,6dap | 609 ± 109 | 610 ± 127 |
CB Assay: Competitive Binding Assay MST: Microscale Thermophoresis
Table 2: Binding Affinities of preQ1 for Wild-Type preQ1 Riboswitches from Various Bacterial Species
| Riboswitch Source | Method | Apparent Kd |
| Thermoanaerobacter tengcongensis (Tte) | Surface Plasmon Resonance | 2.1 ± 0.3 nM[5] |
| Bacillus subtilis (Bsu) | Not specified in provided context | 50 nM[4] |
| Faecalibacterium prausnitzii (Fpr) | Isothermal Titration Calorimetry | 17.4 ± 5.7 nM[6] |
Experimental Protocols
While a direct FP assay using a fluorescently labeled preQ1 dihydrochloride (B599025) has not been extensively reported in the reviewed literature, a plausible and robust protocol can be designed based on established FP assay principles and data from related competitive binding assays. The synthesis of preQ1 analogs with linkers suitable for fluorophore conjugation has been described, providing a pathway to generate the necessary fluorescent probe.[7][8][9][10]
Protocol 1: Direct Fluorescence Polarization Assay for Kd Determination
This protocol describes how to determine the dissociation constant (Kd) of a preQ1 riboswitch for a fluorescently labeled preQ1 analog.
Materials:
-
Fluorescently labeled preQ1 dihydrochloride analog (e.g., FITC-preQ1 or TAMRA-preQ1)
-
Purified preQ1 riboswitch RNA (e.g., from T. tengcongensis or B. subtilis)
-
FP Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.01% (v/v) Tween-20
-
Nuclease-free water
-
Black, low-volume, non-binding surface 384-well plates
-
Fluorescence polarization plate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a 10x stock of FP Assay Buffer.
-
Dissolve the fluorescently labeled preQ1 analog in nuclease-free water or an appropriate solvent (e.g., DMSO, if necessary, keeping the final concentration below 1%) to create a concentrated stock solution.
-
Determine the optimal concentration of the fluorescent probe. This is typically the lowest concentration that gives a stable and robust fluorescence signal (at least 3-5 times above background). A good starting point is a concentration around the expected Kd.
-
Prepare a serial dilution of the preQ1 riboswitch RNA in FP Assay Buffer. The concentration range should span from well below to well above the expected Kd (e.g., from 0.1 nM to 1 µM).
-
-
Assay Setup:
-
In a 384-well plate, add a constant volume and concentration of the fluorescently labeled preQ1 analog to each well.
-
Add the serially diluted preQ1 riboswitch RNA to the wells.
-
Include control wells:
-
Blank: FP Assay Buffer only.
-
Free Probe (Pmin): Fluorescently labeled preQ1 analog in FP Assay Buffer.
-
Bound Probe (Pmax): Fluorescently labeled preQ1 analog with a saturating concentration of the riboswitch RNA.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., for FITC, excitation at ~485 nm and emission at ~535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of the preQ1 riboswitch RNA.
-
Fit the data to a one-site binding model using a suitable software (e.g., GraphPad Prism) to determine the Kd.
-
Protocol 2: Competitive Fluorescence Polarization Assay for IC50 Determination
This protocol is designed to screen for and characterize unlabeled compounds that compete with the fluorescently labeled preQ1 for binding to the riboswitch.
Materials:
-
Same as Protocol 1, plus:
-
Unlabeled test compounds (including unlabeled this compound as a positive control)
Methodology:
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1.
-
The concentration of the fluorescently labeled preQ1 analog should be kept constant, ideally at or below its Kd.
-
The concentration of the preQ1 riboswitch should also be constant, typically at a concentration that results in approximately 50-80% of the fluorescent probe being bound. This can be determined from the direct binding assay (Protocol 1).
-
Prepare serial dilutions of the unlabeled test compounds in FP Assay Buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the serially diluted test compounds.
-
Add a constant concentration of the preQ1 riboswitch RNA to all wells (except the free probe control).
-
Add a constant concentration of the fluorescently labeled preQ1 analog to all wells.
-
Include control wells:
-
No Inhibition (Pmax): Fluorescent probe and riboswitch RNA in buffer.
-
Full Inhibition (Pmin): Fluorescent probe in buffer (no riboswitch).
-
Positive Control: A dilution series of unlabeled preQ1.
-
-
-
Incubation and Measurement:
-
Follow the same incubation and measurement steps as in Protocol 1.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
-
Visualizations
Principle of Direct Fluorescence Polarization Assay
Caption: Principle of the direct fluorescence polarization assay for preQ1-riboswitch binding.
Experimental Workflow for a Competitive FP Assay
Caption: Generalized workflow for a competitive fluorescence polarization assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Synthesis of O6-alkylated preQ1 derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isothermal Titration Calorimetry with preQ1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions.[1][2][3] This label-free method allows for the determination of key thermodynamic parameters of binding in a single experiment, including the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[1][4][5][6] These parameters provide deep insights into the forces driving the binding event.
This document provides a detailed protocol for studying the binding of preQ1 dihydrochloride (B599025), a crucial bacterial metabolite, to its cognate riboswitch.[4][5] Riboswitches are non-coding RNA elements that regulate gene expression by binding to specific ligands.[7][8] The preQ1 riboswitch, found in many bacteria, controls the expression of genes involved in the biosynthesis and transport of queuosine, a hypermodified nucleoside.[4][7][9] Understanding the thermodynamics of the preQ1-riboswitch interaction is fundamental for the development of novel antimicrobial agents that target this regulatory system.
Principle of Isothermal Titration Calorimetry
In an ITC experiment, a solution of one binding partner (the ligand, in this case, preQ1 dihydrochloride) is titrated in small, precise injections into a sample cell containing the other binding partner (the macromolecule, the preQ1 riboswitch).[1] The instrument measures the minute heat changes that occur upon binding.[2] As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule, generating a binding isotherm.[10] This isotherm is then fitted to a binding model to extract the thermodynamic parameters.[6]
Experimental Workflow
The general workflow for an ITC experiment involving this compound and its riboswitch is depicted below.
Figure 1. A schematic of the Isothermal Titration Calorimetry experimental workflow.
Quantitative Data Summary
The following table summarizes representative thermodynamic data for the binding of preQ1 to various preQ1 riboswitches, as determined by ITC. These values can serve as a reference for expected experimental outcomes.
| Riboswitch Class & Organism | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Experimental Conditions |
| preQ1-I (Type III) from Enterobacter cloacae | 72 | -25.39 | 15.49 | 0.93 | 50 mM Na-HEPES (pH 7.0), 100 mM NaCl, 6 mM MgCl₂, 25°C[4] |
| preQ1-II from Lactobacillus rhamnosus | 17.9 ± 0.6 | - | - | - | Not specified in detail[4] |
| preQ1-I from Thermoanaerobacter tengcongensis | 8.1 ± 0.9 | - | - | - | Buffer with 4 mM Mg²⁺[11] |
| preQ1-I (Type III) from Escherichia coli | 57.9 ± 1.5 | -23.1 ± 0.3 | 13.2 ± 0.3 | ~1 | Not specified in detail[9] |
Detailed Experimental Protocol
This protocol is adapted from established methods for analyzing preQ1 riboswitch-ligand interactions.[4][5]
Materials and Reagents
-
preQ1 Riboswitch RNA: Synthesized and purified RNA of the desired preQ1 riboswitch construct. The purity and concentration should be accurately determined by UV-Vis spectroscopy.
-
This compound: High-purity ligand.
-
ITC Buffer: A buffer system that ensures the stability and activity of both the RNA and the ligand. A commonly used buffer is 50 mM Na-HEPES (pH 7.0), 100 mM NaCl, and 6 mM MgCl₂.[4][12]
-
Nuclease-free water and supplies: All solutions should be prepared using nuclease-free water and handled with appropriate precautions to prevent RNA degradation.
Instrument Setup
-
Instrument: An Isothermal Titration Calorimeter (e.g., a MicroCal VP-ITC or similar).
-
Cleaning: Thoroughly clean the sample cell and syringe with nuclease-free water and then with the experimental buffer according to the manufacturer's instructions.[4]
-
Temperature: Set the experimental temperature. A common temperature for these experiments is 25°C.[4]
Sample Preparation
-
RNA Preparation:
-
Resuspend the purified preQ1 riboswitch RNA in the ITC buffer.
-
To ensure a perfect buffer match, dialyze the RNA solution against a large volume (e.g., 2L) of the ITC buffer overnight at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis cassette (e.g., 3.5 kDa).[4]
-
After dialysis, accurately determine the RNA concentration using its molar extinction coefficient at 260 nm.
-
The final concentration of the RNA in the sample cell should be chosen to satisfy the "c-window" condition (1 < c < 1000, ideally 10 < c < 100), where c = n * Kₐ * [Macromolecule].[13][14] For a K D of ~70 nM, a starting RNA concentration of approximately 8-10 µM is appropriate.[4]
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound by dissolving it in the exact same buffer used for the final dialysis of the RNA.
-
The concentration of the ligand in the syringe should be approximately 10-15 times higher than the RNA concentration in the cell.[4][13][14] For an 8.7 µM RNA solution, a preQ1 concentration of ~87 µM would be suitable.[4]
-
-
Degassing:
ITC Experiment Execution
-
Loading the Instrument:
-
Equilibration:
-
Allow the system to thermally equilibrate for at least 1 hour to establish a stable baseline.
-
-
Titration Parameters:
-
Set up the titration sequence. A typical experiment might consist of:
-
An initial small injection (e.g., 1-2 µL) to be discarded during analysis.
-
A series of 20-30 subsequent injections (e.g., 10 µL each).
-
A spacing of 180-240 seconds between injections to allow the signal to return to baseline.
-
-
-
Running the Experiment:
-
Start the titration run. The instrument will automatically inject the ligand and record the heat changes.
-
Control Experiment
-
To determine the heat of dilution, perform a control titration by injecting the ligand from the syringe into the sample cell containing only the ITC buffer.[15] The data from this control run should be subtracted from the main experimental data during analysis.
Data Analysis
-
Integration: The raw ITC data (power vs. time) is integrated to determine the heat change for each injection.
-
Plotting: The integrated heat values (corrected for the heat of dilution) are plotted against the molar ratio of ligand to macromolecule.
-
Model Fitting: The resulting binding isotherm is fitted to an appropriate binding model. For a 1:1 interaction, the "One Set of Sites" model is typically used.[4]
-
Parameter Extraction: The fitting process will yield the values for the binding stoichiometry (n), the association constant (Kₐ, from which K D = 1/Kₐ is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation:
ΔG = -RT ln(Kₐ) = ΔH - TΔS
where R is the gas constant and T is the absolute temperature in Kelvin.
Conclusion
This protocol provides a comprehensive framework for the successful execution of Isothermal Titration Calorimetry experiments to characterize the binding of this compound to its riboswitch target. Careful sample preparation, particularly ensuring an exact buffer match, is critical for obtaining high-quality, interpretable data. The thermodynamic parameters derived from these experiments are invaluable for understanding the molecular recognition process and for guiding the structure-based design of novel antibacterial agents.
References
- 1. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 3. preprints.org [preprints.org]
- 4. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITC analysis of ligand binding to preQ₁ riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 8. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 15. Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application of PreQ1 Analogs in Covalent RNA Labeling: A Detailed Guide for Researchers
Introduction: The ability to specifically label and track RNA molecules within their native cellular environment is crucial for unraveling their complex roles in biological processes and for the development of novel therapeutics. Covalent labeling strategies offer the advantage of creating a stable, irreversible link between a probe and the target RNA, enabling a wide range of applications from live-cell imaging to pull-down assays for identifying interacting partners. Among the innovative approaches developed, the use of analogs of the bacterial metabolite pre-queuosine 1 (preQ1) has emerged as a powerful tool for the site-specific covalent modification of RNA.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing preQ1 analogs for covalent RNA labeling. Two primary strategies are highlighted: enzyme-mediated labeling using tRNA-guanine transglycosylase (TGT) and enzyme-independent labeling targeting preQ1 riboswitches.
Principle of PreQ1-Based Covalent RNA Labeling
There are two main approaches for the covalent labeling of RNA using preQ1 analogs:
-
Enzyme-Mediated RNA-TAG (Transglycosylation at Guanine): This method utilizes the bacterial enzyme tRNA-guanine transglycosylase (TGT) to catalyze the exchange of a specific guanine (B1146940) (G) nucleobase within a defined RNA hairpin structure for a chemically modified preQ1 analog.[1][2] This hairpin, typically a minimal 17-nucleotide sequence, can be genetically encoded into a target RNA of interest, enabling site-specific labeling with a variety of functional probes, including fluorophores and affinity tags.[1][3]
-
Enzyme-Independent Riboswitch Labeling: This strategy employs chemically reactive preQ1 analogs that are designed to bind with high affinity and specificity to a preQ1 riboswitch, a structured RNA element found in the 5'-untranslated region (5'-UTR) of certain bacterial mRNAs.[4] These analogs are equipped with an electrophilic handle that, upon binding to the riboswitch, reacts with a nearby nucleophilic residue on the RNA, forming a covalent bond.[5]
Quantitative Data on PreQ1 Analog-Based RNA Labeling
The efficiency and kinetics of covalent RNA labeling are critical parameters for experimental design. The following table summarizes available quantitative data for different preQ1 analog systems.
| Labeling Method | PreQ1 Analog | RNA Target | Labeling Efficiency (%) | Kinetic Parameter (k_obs) | Dissociation Constant (Kd) | Reference |
| TGT-mediated (RNA-TAG) | preQ1-biotin | DNA hairpin (dECH-10) | >95 (near-quantitative) | Not Reported | Not Applicable | [3] |
| Riboswitch-Targeted | Haloalkyl-preQ1 | preQ1-I Riboswitch | Up to quantitative | Reasonably fast kinetics | Not Reported for covalent reaction | [6] |
| Riboswitch-Targeted | Diazo-preQ1 | preQ1-I Riboswitch | Not Reported | Not Reported | Not Reported for covalent reaction | [7] |
Note: Quantitative kinetic data for many covalent preQ1 analog systems is still emerging in the literature. The provided data represents the currently available information.
Experimental Protocols
Protocol 1: TGT-Mediated Covalent RNA Labeling (RNA-TAG)
This protocol describes the in vitro labeling of an RNA molecule containing a TGT recognition hairpin with a preQ1 analog.
Materials:
-
Purified RNA containing a TGT recognition hairpin (e.g., ECY-A1)
-
Recombinant E. coli tRNA guanine transglycosylase (TGT)
-
preQ1 analog probe (e.g., preQ1-biotin, preQ1-fluorophore)
-
10x TGT Reaction Buffer (500 mM HEPES pH 7.5, 200 mM MgCl2, 1 M NaCl)
-
RNase Inhibitor
-
Nuclease-free water
-
Urea (B33335) for PAGE analysis
-
Gel loading buffer
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice:
-
Purified RNA: 10 pmol
-
10x TGT Reaction Buffer: 2 µL
-
preQ1 analog probe: 100 pmol (10-fold molar excess)
-
Recombinant TGT enzyme: 1 µg
-
RNase Inhibitor: 20 units
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Gently mix the reaction components by pipetting and incubate at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically, but near-quantitative labeling has been observed after 4 hours for some substrates.[3]
-
Reaction Quenching (Optional): To stop the reaction, add 1 µL of 0.5 M EDTA.
-
Analysis of Labeling Efficiency:
-
Add an equal volume of 2x gel loading buffer containing 8 M urea to the reaction mixture.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Analyze the labeling reaction by denaturing polyacrylamide gel electrophoresis (PAGE). Successful labeling will result in a gel shift corresponding to the mass of the incorporated preQ1 analog.
-
Visualize the gel using an appropriate method (e.g., SYBR Gold staining for total RNA, fluorescence imaging for fluorescently labeled RNA, or streptavidin blotting for biotinylated RNA).
-
-
Purification of Labeled RNA (Optional): If required for downstream applications, the labeled RNA can be purified from the reaction mixture using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or affinity purification for biotinylated RNA.
Protocol 2: Enzyme-Independent Covalent Labeling of a PreQ1 Riboswitch
This protocol outlines the in vitro covalent labeling of an RNA containing a preQ1 riboswitch with a reactive preQ1 analog.
Materials:
-
Purified RNA containing a preQ1-I riboswitch
-
Electrophilic preQ1 analog (e.g., haloalkyl-preQ1)
-
10x RNA Folding Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl2)
-
Nuclease-free water
-
Urea for PAGE analysis
-
Gel loading buffer
Procedure:
-
RNA Folding:
-
In a nuclease-free microcentrifuge tube, mix the purified riboswitch-containing RNA with 1x RNA Folding Buffer.
-
Heat the mixture to 95°C for 2 minutes, then slowly cool to room temperature over 15-20 minutes to allow for proper folding of the riboswitch.
-
-
Labeling Reaction:
-
Add the electrophilic preQ1 analog to the folded RNA solution to the desired final concentration (typically in the low micromolar range).
-
Incubate the reaction at 37°C. The optimal incubation time will depend on the reactivity of the specific preQ1 analog and should be determined empirically by performing a time-course experiment (e.g., taking aliquots at 30 min, 1h, 2h, 4h).
-
-
Analysis of Covalent Labeling:
-
At each time point, take an aliquot of the reaction and quench it by adding an equal volume of 2x gel loading buffer containing 8 M urea.
-
Analyze the samples by denaturing PAGE as described in Protocol 1. The formation of a covalent bond will result in a band shift.
-
Visualizations
Signaling Pathways and Experimental Workflows
Applications in Research and Drug Development
The ability to covalently label RNA with preQ1 analogs opens up a multitude of possibilities for both basic research and therapeutic development.
-
Live-Cell RNA Imaging: By using preQ1 analogs conjugated to fluorophores, researchers can visualize the localization, trafficking, and dynamics of specific RNA molecules in living cells. This is invaluable for understanding gene expression regulation and the role of non-coding RNAs in cellular processes.
-
Identification of RNA-Binding Proteins and other Interacting Molecules: PreQ1 analogs functionalized with affinity tags, such as biotin, enable the selective pull-down of the target RNA along with its interacting proteins and other biomolecules.[8] Subsequent analysis by mass spectrometry or other techniques can reveal the complete interactome of a specific RNA, providing insights into its function and regulation.
-
Studying RNA Processing and Metabolism: Covalent labeling can be used to track the lifecycle of an RNA molecule, from transcription and processing to degradation. This allows for the detailed study of RNA metabolism and the factors that influence RNA stability.
-
Drug Discovery and Target Validation: For drug development professionals, preQ1-based labeling can be a powerful tool for target validation. By labeling a specific RNA target, it is possible to study its interactions and functions in a disease context. Furthermore, the development of covalent small molecule drugs targeting RNA is a burgeoning field, and reactive preQ1 analogs serve as an excellent platform for designing such therapeutics.
Conclusion
Covalent RNA labeling using preQ1 analogs is a versatile and powerful technology with broad applications in molecular biology, cell biology, and drug discovery. The two main strategies, TGT-mediated RNA-TAG and riboswitch-targeted labeling, offer complementary approaches for the site-specific modification of RNA. As our understanding of the diverse roles of RNA in cellular function and disease continues to expand, these innovative labeling techniques will undoubtedly play an increasingly important role in advancing our knowledge and developing the next generation of RNA-targeted therapeutics.
References
- 1. SHAPE-Based Chemical Probes for Studying preQ1–RNA Interactions in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic covalent labeling of RNA with RNA transglycosylation at guanosine (RNA-TAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Covalent Labeling of DNA Substrates by an RNA Transglycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering covalent small molecule–RNA complexes in living cells [ouci.dntb.gov.ua]
- 6. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
Application Notes and Protocols for the Synthesis of Electrophile-Tethered preQ1 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the chemical synthesis of preQ1 (pre-queuosine 1) analogs equipped with electrophilic tethers. These molecules are valuable tools for investigating RNA-ligand interactions, enabling covalent labeling of RNA, and serving as foundational structures in drug discovery programs targeting RNA.
PreQ1 is a modified nucleobase that binds to a specific class of riboswitches, which are structured RNA elements that regulate gene expression in bacteria.[1][2] The development of preQ1 analogs bearing electrophilic functional groups allows for the formation of a covalent bond with the target RNA, providing a powerful method for studying these interactions.[2][3][4] This covalent attachment can be leveraged for various applications, including identifying RNA binding partners, mapping binding sites, and developing irreversible RNA-targeted therapeutics.[5]
This document outlines robust and divergent synthetic strategies that allow for the flexible installation of different electrophilic moieties, such as haloalkyl and mesyloxyalkyl groups, onto the preQ1 scaffold and its 2,6-diamino-7-aminomethyl-7-deazapurine (DPQ1) counterpart.[3][4][6]
Synthetic Strategy Overview
The general synthetic approach involves a divergent route starting from key aldehyde intermediates. This strategy provides flexibility in introducing various linker lengths and electrophilic groups. The core of the synthesis relies on the reductive amination of 7-formyl-7-deazapurine derivatives.[3][4][6] These aldehydes are accessible from their corresponding nitrile precursors (preQ0 and DPQ0) via Raney-Ni reduction.[3][6] The subsequent reductive amination with appropriate amino alcohols introduces a hydroxyl-terminated linker, which is then converted into the desired electrophile, such as a bromide or mesylate.[4][6]
Alternatively, direct installation of a haloalkyl group can be achieved by reductive amination with the corresponding haloalkylamine.[3] For some analogs, a multi-step sequence involving Boc protection and mesylation is employed.[1][2][3]
Data Presentation
Table 1: Summary of Synthesized Electrophile-Tethered preQ1 and DPQ1 Analogs and Their Precursors.
| Compound ID | Structure | Linker/Electrophile | Overall Yield | Reference |
| 1 | preQ1 | Aminomethyl | 43% | [2] |
| 2 | DPQ1 | Aminomethyl | - | [1][2] |
| 3a | preQ1 analog | Bromoethyl | - | [3] |
| 3b | preQ1 analog | Mesyloxyethyl | - | [3] |
| 4a | DPQ1 analog | Chloropropyl | - | [3] |
| 4b | DPQ1 analog | Hydroxyethyl | - | [3] |
| 4c | DPQ1 analog | Bromoethyl | - | [3] |
| 4d | DPQ1 analog | Bromopropyl | - | [3] |
| 4e | DPQ1 analog | Mesyloxyethyl | - | [3] |
| 9 | Aldehyde precursor for DPQ1 analogs | Formyl | - | [3] |
| 10 | Aldehyde precursor for preQ1 analogs | Formyl | - | [3] |
Note: Yields are reported where available in the cited literature. The structures are generalized representations.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination to Introduce Hydroxyalkyl or Haloalkyl Handles
This protocol describes the reductive amination of aldehyde precursors (compounds 9 or 10 ) to introduce either a hydroxyalkyl or a haloalkyl side chain.
Materials:
-
Aldehyde precursor (9 or 10 )
-
Methanol (B129727) (CH3OH)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Appropriate amino alcohol (e.g., 2-aminoethanol) or haloalkylamine hydrochloride (e.g., 3-chloropropylamine (B7771022) hydrochloride)
-
Sodium borohydride (B1222165) (NaBH4)
-
Deionized water
-
Hydrobromic acid (HBr, for purification if needed)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend the aldehyde precursor (e.g., 50.0 mg, 282 µmol) in methanol (1.3 mL) in a round-bottom flask.[2]
-
Add anhydrous magnesium sulfate (10 equivalents) and the respective amino alcohol or haloalkylamine hydrochloride (10 equivalents).[2]
-
Sonicate the mixture for 30 minutes and then stir at room temperature for 16 hours.[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (9 equivalents) portion-wise over 1 hour.[2]
-
Stir the mixture for an additional 2.5 hours at room temperature.[2]
-
Quench the reaction by the slow addition of deionized water.
-
Purify the product by reversed-phase chromatography. For the synthesis of bromoalkyl derivatives, an aqueous hydrobromic acid solution (e.g., 0.5% in H2O) can be used as the eluent, which can facilitate the conversion of a hydroxyl group to a bromide.[3]
Protocol 2: Conversion of Hydroxyalkyl Groups to Electrophiles (Bromides and Mesylates)
This protocol outlines the conversion of a terminal hydroxyl group on the tether to a better leaving group, such as a bromide or a mesylate, to create the final electrophilic analog.
A. Bromination
Materials:
-
Hydroxyalkyl-tethered preQ1 or DPQ1 analog
-
Aqueous hydrobromic acid (HBr)
-
Heating apparatus (e.g., heating block or oil bath)
Procedure:
-
Dissolve or suspend the hydroxyalkyl-tethered analog in aqueous hydrobromic acid.
-
Heat the mixture to facilitate the deoxygenative bromination. The reaction progress can be monitored by an appropriate analytical technique like LC-MS.
-
Upon completion, purify the product using reversed-phase chromatography to obtain the desired bromoalkyl derivative.[3]
B. Mesylation
Materials:
-
Boc-protected hydroxyalkyl-tethered preQ1 analog
-
Dry dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (TEA) or other suitable base
-
Methanesulfonyl chloride (MsCl)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Ice bath
Procedure:
-
Dissolve the Boc-protected hydroxyalkyl-tethered preQ1 analog in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring the reaction progress.
-
Upon completion, quench the reaction and purify the product. Note that some O-mesylated compounds may be unstable and prone to intramolecular cyclization, so prompt isolation and use are recommended.[2][3]
-
The Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final mesyloxyalkyl-tethered analog.
Visualizations
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic pathways for generating electrophile-tethered preQ1 and DPQ1 analogs.
Caption: Divergent synthetic route for electrophile-tethered preQ1/DPQ1 analogs.
Caption: Experimental workflow for the synthesis and modification of preQ1/DPQ1 analogs.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA [beilstein-journals.org]
- 4. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Selection of RNA Aptamers against preQ1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-queuosine 1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine (B110006), a hypermodified guanine (B1146940) analog found in the anticodon of specific tRNAs in both bacteria and eukaryotes.[1][2] The regulation of preQ1 biosynthesis and transport in many bacteria is controlled by a class of cis-regulatory mRNA elements known as preQ1 riboswitches.[1][2] These natural RNA aptamers bind to preQ1 with high affinity and specificity, modulating gene expression.[3][4] The unique and compact structure of the preQ1-binding aptamer domain makes it an attractive target for the development of novel antibacterial agents and a model system for studying RNA-small molecule interactions.[5][6]
This document provides detailed application notes and protocols for the in vitro selection of novel RNA aptamers against preQ1 dihydrochloride (B599025) using the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) methodology. These newly developed aptamers could have applications in various fields, including diagnostics, targeted drug delivery, and as research tools to probe the queuosine pathway.
Data Presentation
Table 1: Binding Affinities of preQ1 and Analogs to Known RNA Aptamers
| RNA Aptamer Source Organism | Ligand | Method | Dissociation Constant (KD) | Reference |
| Thermoanaerobacter tengcongensis | preQ1 | Surface Plasmon Resonance | 2.1 ± 0.3 nM | [3][7] |
| Thermoanaerobacter tengcongensis | preQ0 | Surface Plasmon Resonance | 35.1 ± 6.1 nM | [3][7] |
| Bacillus subtilis | preQ1 | Not specified | ~50 nM | [4] |
| Fusobacterium nucleatum | preQ1 | Competitive Binding Assay | Not directly reported (EC50 values provided) | [8] |
Experimental Protocols
Protocol 1: In Vitro Selection of RNA Aptamers against preQ1 Dihydrochloride (SELEX)
This protocol outlines the systematic evolution of ligands by exponential enrichment (SELEX) to isolate RNA aptamers that bind with high affinity and specificity to this compound.
Materials:
-
This compound (target molecule)
-
N-hydroxysuccinimide (NHS) activated Sepharose resin
-
Ethanolamine
-
Random RNA library (e.g., N40, containing a central random region of 40 nucleotides flanked by constant primer binding sites)
-
T7 RNA Polymerase
-
Reverse Transcriptase
-
Taq DNA Polymerase
-
dNTPs and NTPs
-
Primers (forward and reverse, with the forward primer containing a T7 promoter sequence)
-
Selection Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (same as selection buffer)
-
Elution Buffer (e.g., 8 M Urea, 100 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase-free water, tubes, and tips
Methodology:
-
Immobilization of preQ1:
-
Couple this compound to NHS-activated Sepharose resin according to the manufacturer's instructions. This creates an affinity matrix for the selection process.
-
Block any remaining active groups on the resin with ethanolamine.
-
Wash the resin extensively with the selection buffer to remove any unbound preQ1.
-
-
Initial RNA Library Preparation:
-
Synthesize a single-stranded DNA (ssDNA) library with a central random region (e.g., N40) flanked by constant regions for primer annealing.
-
Amplify the ssDNA library by PCR using a forward primer containing the T7 RNA polymerase promoter and a reverse primer.
-
Use the resulting double-stranded DNA (dsDNA) as a template for in vitro transcription with T7 RNA polymerase to generate the initial RNA pool.
-
Purify the RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure size homogeneity.
-
-
SELEX Round 1 (Binding, Partitioning, and Elution):
-
Binding: Incubate the folded RNA pool (typically heated to 95°C and slowly cooled to room temperature in selection buffer) with the preQ1-coupled resin at room temperature with gentle agitation for 1-2 hours.
-
Partitioning (Washing): Wash the resin extensively with the wash buffer to remove non-binding or weakly binding RNA sequences. The stringency of the washing can be increased in later rounds.
-
Elution: Elute the bound RNA sequences from the resin using the elution buffer.
-
Recovery: Precipitate the eluted RNA using ethanol (B145695) and resuspend it in RNase-free water.
-
-
Amplification:
-
Reverse Transcription: Reverse transcribe the eluted RNA into cDNA using a reverse primer.
-
PCR Amplification: Amplify the cDNA by PCR using both forward and reverse primers to generate the dsDNA template for the next round of selection.
-
-
Subsequent SELEX Rounds:
-
Repeat steps 3 and 4 for multiple rounds (typically 8-15 rounds).
-
Increase the selection stringency in later rounds by:
-
Decreasing the concentration of the RNA pool.
-
Increasing the volume and duration of the washing steps.
-
Introducing a pre-elution step with a competitor molecule (e.g., guanine) to remove non-specific binders.
-
-
-
Monitoring Selection Progress:
-
After each round, quantify the amount of eluted RNA to assess the enrichment of binders.
-
Sequence the enriched pools from later rounds using next-generation sequencing to identify dominant aptamer candidates.
-
-
Aptamer Characterization:
-
Synthesize individual aptamer candidates identified through sequencing.
-
Determine their binding affinity (KD) to preQ1 using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based assays.
-
Assess the specificity of the aptamers by testing their binding against related molecules like guanine and other purine (B94841) analogs.
-
Protocol 2: Characterization of preQ1-Aptamer Binding by Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Selected RNA aptamer
-
This compound
-
Running Buffer (e.g., HBS-EP+ buffer)
-
Immobilization reagents (NHS, EDC, ethanolamine)
Methodology:
-
Aptamer Immobilization:
-
Immobilize the selected RNA aptamer onto the sensor chip surface via amine coupling or by using a biotinylated aptamer and a streptavidin-coated chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Record the association and dissociation phases for each concentration.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: SELEX workflow for RNA aptamer selection against preQ1.
Caption: Natural mechanism of preQ1 riboswitch regulation.
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 3. Comparison of a preQ1 riboswitch aptamer in metabolite-bound and free states with implications for gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of preQ1 Dihydrochloride in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of preQ1 dihydrochloride (B599025) in the structural and biophysical analysis of preQ1 riboswitches. This document includes tabulated quantitative data, detailed experimental protocols for key techniques, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Pre-queuosine 1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine (B110006) (Q), a hypermodified guanine (B1146940) analog found in the anticodon of specific tRNAs in both bacteria and eukaryotes.[1][2][3][4][5] In many bacteria, the biosynthesis and transport of preQ1 are regulated by a class of cis-acting regulatory elements of mRNA known as preQ1 riboswitches.[1][3][5] Upon binding preQ1, these riboswitches undergo a conformational change that modulates gene expression, typically by affecting transcription termination or translation initiation.[6]
The small size of the preQ1-I riboswitch aptamer domain, in particular, makes it an excellent model system for studying RNA folding, ligand recognition, and RNA-based gene regulation.[1][7] Consequently, preQ1 dihydrochloride is a vital tool for researchers in structural biology and drug development, enabling the detailed investigation of these RNA-ligand interactions. These studies are instrumental in understanding fundamental biological processes and for the rational design of novel antimicrobial agents that target riboswitches.[1][2]
Quantitative Data: Binding Affinities of preQ1 to Riboswitches
The affinity of preQ1 for its cognate riboswitch aptamer is a critical parameter in structural and functional studies. The equilibrium dissociation constant (KD) is commonly determined using techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence spectroscopy. Below is a summary of reported KD values for preQ1 binding to various riboswitch classes and mutants.
| Riboswitch Class | Organism/Construct | Method | KD | Reference |
| preQ1-I | Thermoanaerobacter tengcongensis | SPR | 2.1 ± 0.3 nM | [8] |
| preQ1-I | Bacillus subtilis | ITC | 50 nM | [9][10] |
| preQ1-I | Fusobacterium nucleatum | MST | 0.28 ± 0.05 µM | [9] |
| preQ1-I | Fusobacterium nucleatum (G7U mutant) | MST | 0.36 ± 0.02 μM | [10] |
| preQ1-I (C17U mutant) | Fusobacterium nucleatum | CB ASsay | > 500 µM | [10] |
| preQ1-II | Lactobacillus rhamnosus | ITC | 17.9 ± 0.6 nM | [11] |
| preQ1-II (C30U mutant) | Lactobacillus rhamnosus | ITC | 0.81 ± 0.12 μM | [11] |
| preQ1-II (U41C mutant) | Lactobacillus rhamnosus | ITC | 1.60 ± 0.02 μM | [11] |
| preQ1-III | Faecalibacterium prausnitzii | ITC | 6.5 ± 0.5 nM | [12] |
| preQ1-III | Enterobacter cloacae | ITC | 72 nM | [11] |
Experimental Protocols
Detailed methodologies for the structural and biophysical characterization of preQ1-riboswitch complexes are provided below. These protocols are synthesized from multiple sources to provide a practical guide for researchers.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, accurate stock solution of this compound for use in binding and structural studies.
Materials:
-
Nuclease-free water or appropriate buffer (e.g., DMSO, PBS pH 7.2)[13][14]
-
Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm sterile filter
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., nuclease-free water, DMSO) to achieve the desired stock concentration.[13][14] Note the solubility limits; for instance, solubility in water is approximately 15 mg/mL and in DMSO is 125 mg/mL, which may require ultrasonication to fully dissolve.[13]
-
Vortex thoroughly to ensure complete dissolution.
-
If using water as the solvent, sterilize the solution by passing it through a 0.22 µm filter.[13]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[13]
Protocol 2: In Vitro Transcription of Riboswitch RNA
Objective: To produce large quantities of riboswitch RNA for structural and biophysical studies.
Materials:
-
Linearized plasmid DNA template or synthetic DNA oligonucleotide template containing the riboswitch sequence downstream of a T7 RNA polymerase promoter.
-
T7 RNA polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM spermidine, 0.01% Triton X-100, 5 mM DTT)
-
DNase I (RNase-free)
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE), HPLC)
Procedure:
-
Assemble the transcription reaction at room temperature in the following order: transcription buffer, NTPs, DNA template, and finally T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for an additional 30 minutes at 37°C to digest the DNA template.
-
Purify the transcribed RNA using denaturing PAGE or another suitable chromatography method.[16][17][18][19]
-
Elute the RNA from the gel or column and desalt using a spin column or dialysis.
-
Quantify the RNA concentration using UV-Vis spectrophotometry at 260 nm.
-
Assess the purity and integrity of the RNA on a denaturing gel.
Protocol 3: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of the preQ1-riboswitch interaction.
Materials:
-
Purified riboswitch RNA
-
This compound stock solution
-
ITC buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 6 mM MgCl2)[11]
-
Isothermal titration calorimeter
Procedure:
-
Prepare the RNA and preQ1 solutions in the same, degassed ITC buffer to minimize heat of dilution effects.
-
Typically, the RNA solution (e.g., 8.74 µM) is placed in the sample cell, and the preQ1 solution (e.g., 10-fold higher concentration than the RNA) is loaded into the injection syringe.[11]
-
Set the experimental temperature (e.g., 25°C).[11]
-
Perform a series of injections of the preQ1 solution into the RNA solution, allowing the system to reach equilibrium between injections.
-
Record the heat change associated with each injection.
-
Integrate the raw data to obtain a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., "One Set of Sites") to determine the binding stoichiometry (N), association constant (KA, from which KD is calculated), and enthalpy change (ΔH).[11] The entropy change (ΔS) can then be calculated.
Protocol 4: X-ray Crystallography of preQ1-Riboswitch Complex
Objective: To determine the three-dimensional structure of the preQ1-riboswitch complex at atomic resolution.
Materials:
-
Highly pure and concentrated riboswitch RNA
-
This compound stock solution
-
Crystallization buffer (e.g., 0.01 M Na-cacodylate pH 7.0, 6 mM MgCl2)[4]
-
Crystallization screens and plates
-
Cryoprotectant
Procedure:
-
Prepare the RNA-ligand complex by mixing the RNA (e.g., 0.25 mM) with a molar excess of preQ1 (e.g., 0.5 mM) in the crystallization buffer.[4]
-
Anneal the complex by heating to 65°C for 3-5 minutes, followed by slow cooling to room temperature to ensure proper folding and binding.[4]
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of precipitant conditions.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
Once crystals appear, optimize the crystallization conditions to obtain diffraction-quality crystals.
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement or other phasing methods.
Protocol 5: NMR Spectroscopy of preQ1-Riboswitch Complex
Objective: To study the structure, dynamics, and binding of the preQ1-riboswitch complex in solution.
Materials:
-
Isotopically labeled (e.g., 13C, 15N) riboswitch RNA
-
This compound (can also be isotopically labeled for ligand-detected experiments)[20]
-
NMR buffer (e.g., 50 mM KCl, without added divalent cations for some preQ1-I riboswitches)[1]
-
NMR spectrometer with a cryoprobe
Procedure:
-
Prepare the NMR sample by dissolving the lyophilized, isotopically labeled RNA in the NMR buffer containing a slight molar excess of preQ1.
-
Transfer the sample to an NMR tube.
-
Acquire a series of NMR experiments, such as 1D 1H spectra to assess sample quality and binding, and 2D/3D experiments (e.g., NOESY, HSQC) for resonance assignment and structure calculation.[21]
-
For studying binding kinetics, ligand-detected relaxation dispersion NMR experiments can be performed using an 15N-labeled preQ1 ligand.[20]
-
Process the NMR data and use it to calculate a solution structure of the complex and/or to characterize its dynamic properties.[7]
Visualizations
Queuosine Biosynthesis and Riboswitch Regulation
The following diagram illustrates the role of preQ1 as a precursor in the queuosine biosynthesis pathway and how the preQ1 riboswitch regulates this process.
Caption: The role of preQ1 in the queuosine biosynthesis pathway and its regulation by a riboswitch.
General Experimental Workflow for Structural Studies
This diagram outlines a typical workflow for the structural and biophysical characterization of a preQ1-riboswitch complex.
Caption: A generalized workflow for studying preQ1-riboswitch complexes.
preQ1-I Riboswitch Translational Regulation Mechanism
This diagram illustrates the logical relationship in the mechanism of translational regulation by a preQ1-I riboswitch.
Caption: Mechanism of translational control by a preQ1 riboswitch.
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Preq1-Dihydrochloride - Immunomart [immunomart.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. doudnalab.org [doudnalab.org]
- 18. Crystallization of RNA and RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crystallization of RNA-Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 20. Ligand-detected relaxation dispersion NMR spectroscopy: dynamics of preQ1-RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
Troubleshooting & Optimization
improving solubility of preQ1 dihydrochloride in aqueous buffers
Welcome to the Technical Support Center for preQ1 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of preQ1 dihydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: The solubility of this compound can vary depending on the specific buffer and conditions. In Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL.[1][2] In water, a solubility of up to 15 mg/mL has been reported, though this may require sonication to achieve.[3][4]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the likely causes?
A2: Precipitation of this compound can be due to several factors:
-
Exceeding Solubility Limit: The concentration you are trying to achieve may be higher than the compound's solubility in that specific buffer.
-
pH of the Buffer: As a dihydrochloride salt, the solubility of preQ1 is sensitive to pH. A higher pH can lead to the formation of the less soluble free base.
-
Buffer Composition: The type and concentration of salts in your buffer can influence the solubility of the compound.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
Improper Dissolution Technique: The compound may not have been fully dissolved initially.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[1] Solubility in DMSO is reported to be between 5 mg/mL and 125 mg/mL, with warming or sonication sometimes required for complete dissolution.[3][4][5][6] This stock solution can then be diluted into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[1]
Q4: How long can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For longer-term storage, it is best to prepare fresh solutions or store aliquots of a stock solution in an organic solvent at -20°C or -80°C.[4]
Q5: Can I do anything to improve the solubility of this compound in my aqueous buffer?
A5: Yes, several techniques can be employed:
-
pH Adjustment: Lowering the pH of your buffer may increase solubility.
-
Use of Co-solvents: As mentioned, using a small amount of a water-miscible organic solvent like DMSO can significantly improve solubility.
-
Sonication: Applying ultrasonic energy can help to break down particles and enhance dissolution.[3][4]
-
Warming: Gently warming the solution can increase the solubility of the compound.[5][6]
Troubleshooting Guide
If you are encountering issues with the solubility of this compound, follow this troubleshooting guide.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Conditions | Citations |
| PBS (pH 7.2) | ~10 | - | [1][2] |
| H₂O | 15 | Requires sonication | [3][4] |
| DMSO | ~10 | - | [1][2] |
| DMSO | 5 | Requires warming | [5][6] |
| DMSO | 125 | Requires sonication | [3][4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
This protocol describes the direct preparation of an aqueous solution of this compound.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound solid in a suitable container.
-
Buffer Addition: Add the desired volume of aqueous buffer to the solid.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Sonication (if necessary): If the solid is not fully dissolved, place the container in a sonicator bath for 5-10 minutes.
-
Warming (if necessary): If sonication is not sufficient, gently warm the solution in a water bath (e.g., at 37°C) for a few minutes.
-
Final Observation: Check again for complete dissolution.
-
Use: Use the freshly prepared solution immediately for your experiment.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound solid in a suitable container.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Dissolution: Vortex the mixture thoroughly. If necessary, sonicate or warm the solution as described in Protocol 1 to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Dilution: Before your experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental setup.
References
stability of preQ1 dihydrochloride in solution over time
This technical support center provides guidance on the stability of preQ1 dihydrochloride (B599025) in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving preQ1 dihydrochloride?
A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water. For in vitro experiments, DMSO is often the preferred solvent for creating stock solutions due to its higher solubility limit and better long-term stability.[1][2][3] Aqueous solutions can also be prepared, but they are recommended for immediate use.[3]
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: The solid powder should be stored at 2-8°C or -20°C, desiccated, and protected from light.[2][4] Under these conditions, it is stable for at least four years.[2]
-
DMSO Stock Solutions: For long-term storage, DMSO stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] It is best to prepare these solutions fresh before each experiment.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of compounds with amine and lactam functionalities, such as preQ1, can be pH-dependent. While specific data for preQ1 is limited, it is advisable to maintain the pH of aqueous solutions within a neutral range (e.g., pH 6.5-7.5) to minimize the potential for acid- or base-catalyzed hydrolysis. For experiments requiring acidic or basic conditions, it is crucial to use freshly prepared solutions and include appropriate controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of preQ1 in solution. | Prepare fresh stock solutions. For aqueous buffers, prepare the solution immediately before use. Ensure proper storage of stock solutions at -20°C or -80°C. |
| Precipitation in stock solution | Exceeded solubility limit or solvent evaporation. | Ensure the concentration does not exceed the solubility limit (approx. 125 mg/mL in DMSO, 15 mg/mL in H₂O).[1] Use tightly sealed vials to prevent solvent evaporation. Gentle warming and vortexing may help redissolve the precipitate. |
| Loss of biological activity | Multiple freeze-thaw cycles or improper storage. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Verify storage temperature and protect from light. |
| Unexpected peaks in analytical assays (e.g., HPLC) | Presence of degradation products. | Use freshly prepared solutions. If degradation is suspected, characterize the unknown peaks using mass spectrometry to identify potential degradation products. |
Stability Data (Hypothetical)
The following data is illustrative and intended to provide a general guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Timepoint | % Remaining (Hypothetical) |
| 4°C | 1 week | 98% |
| 1 month | 90% | |
| -20°C | 1 month | >99% |
| 3 months | 97% | |
| -80°C | 6 months | >99% |
| 12 months | 98% |
Table 2: Stability of this compound in Aqueous Buffer (PBS, pH 7.4) at Various Temperatures
| Storage Temperature | Timepoint | % Remaining (Hypothetical) |
| Room Temperature (25°C) | 24 hours | 90% |
| 48 hours | 80% | |
| 4°C | 24 hours | 98% |
| 72 hours | 92% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This is a general method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for quantification.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for experiments involving this compound.
References
Technical Support Center: preQ1 Dihydrochloride Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of preQ1 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of preQ1 dihydrochloride?
A1: this compound is typically a white to light brown crystalline solid.[1] The solid form is stable for at least four years when stored at -20°C.[2][3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] For longer-term storage, DMSO stock solutions can be kept at -80°C for up to 6 months or at -20°C for up to one month.[1] It is advisable to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
A3: this compound has solubility in DMSO and water. For optimal dissolution, warming or sonication may be necessary.[1] It is important to use newly opened, hygroscopic DMSO for the best solubility results.[1] Refer to the table below for specific solubility data.
Data Presentation: Solubility and Storage
| Parameter | Value | Citations |
| Appearance | White to light brown powder/crystalline solid | [1] |
| Chemical Formula | C₇H₉N₅O · 2HCl | [2] |
| Molecular Weight | 252.1 g/mol | [2] |
| Solubility in DMSO | ~10-125 mg/mL (may require warming or sonication) | [1][2][3] |
| Solubility in Water | ~15 mg/mL (may require sonication) | [1] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [2][3] |
| Solid Storage | ≥ 4 years at -20°C | [2][3] |
| Aqueous Solution Storage | Not recommended for more than one day | [3] |
| DMSO Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from light) | [1] |
Troubleshooting Guides
Synthesis Issues
Problem 1: Low or no yield of preQ1 after nitrile reduction of preQ0.
-
Possible Cause A: Incomplete Reduction. The reduction of the nitrile group on the preQ0 precursor is known to be a challenging step due to the low reactivity of this group.[4]
-
Solution: Ensure that the reaction conditions are optimal for complete reduction. One reported successful method involves hydrogenation under strongly acidic conditions (e.g., in the presence of HCl) and elevated hydrogen pressure (e.g., 30 bar).[4][5] This can lead to an almost quantitative conversion.[4][5]
-
-
Possible Cause B: Catalyst Inactivity. The hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old, poisoned, or used in insufficient quantity.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free from potential catalyst poisons like sulfur compounds. An increase in catalyst loading may also be beneficial.
-
-
Possible Cause C: Poor Solubility of Starting Material. preQ0, the precursor to preQ1, has limited solubility in many organic solvents, which can hinder the reaction.[6]
-
Solution: While some protocols aim to avoid protecting groups, silylation of preQ0 can improve its solubility in organic solvents, potentially leading to a more efficient reduction. Alternatively, conducting the hydrogenation in a strongly acidic aqueous medium where the protonated species is more soluble can be effective.[4][5]
-
Problem 2: Presence of significant impurities alongside the desired product.
-
Possible Cause A: Unreacted Starting Material (preQ0). Due to the difficulty of the nitrile reduction, incomplete conversion is a common issue, leaving preQ0 as a major impurity.[4]
-
Solution: Monitor the reaction progress using techniques like TLC or HPLC to ensure full consumption of the starting material. If the reaction has stalled, consider extending the reaction time, increasing hydrogen pressure, or adding fresh catalyst.
-
-
Possible Cause B: Formation of the 7-formyl-7-deazaguanine byproduct. Enzymatic studies have shown that the reduction proceeds through a labile imine intermediate.[7][8] If this intermediate is exposed to water before the second reduction step, it can hydrolyze to form 7-formyl-7-deazaguanine.[7]
Purification Issues
Problem 3: Difficulty in isolating pure this compound by filtration/crystallization.
-
Possible Cause A: Co-precipitation of impurities. If the reaction mixture contains significant amounts of impurities with similar solubility profiles, such as unreacted preQ0, they may co-precipitate with the product.
-
Solution: Ensure the synthesis reaction goes to completion to minimize impurities. If co-precipitation is an issue, washing the filtered solid with a solvent in which the impurity is more soluble than the product can be effective. Alternatively, the crude product may need to be subjected to chromatographic purification before final crystallization.
-
-
Possible Cause B: Product is not precipitating/crystallizing from the solution.
-
Solution: The dihydrochloride salt is typically formed by conducting the hydrogenation in the presence of hydrochloric acid.[4][5] Ensure the correct stoichiometry of HCl is present. If the product remains in solution, concentration of the solution or addition of an anti-solvent may be required to induce precipitation.
-
Problem 4: Poor separation or peak tailing during reversed-phase HPLC purification.
-
Possible Cause A: Inappropriate mobile phase. The polarity and pH of the mobile phase are critical for good separation of polar, ionizable compounds like preQ1.
-
Solution: Use a mobile phase with an appropriate pH to control the ionization state of preQ1. Acidic mobile phases (e.g., with 0.1% TFA or formic acid) are commonly used for amine-containing compounds to ensure they are protonated and exhibit good peak shape. A shallow gradient of an organic modifier (like acetonitrile (B52724) or methanol) in water is often effective.
-
-
Possible Cause B: Interaction with column silanols. Residual silanol (B1196071) groups on the silica-based stationary phase can lead to peak tailing of basic compounds.
-
Solution: Use a modern, end-capped HPLC column designed for the analysis of basic compounds. Lowering the pH of the mobile phase can also help to suppress the ionization of silanol groups.
-
-
Possible Cause C: Column overload. Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Reduce the amount of sample loaded onto the column. It may be necessary to perform multiple injections to purify the entire batch.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from an optimized, protecting-group-free synthesis.[4][9]
-
Reaction Setup: To a suspension of 7-cyano-7-deazaguanine (preQ0) in a suitable protic solvent (e.g., methanol/water mixture), add 2-3 equivalents of concentrated hydrochloric acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).
-
Hydrogenation: Place the reaction vessel in a high-pressure reactor. Purge the reactor with hydrogen gas, and then pressurize to 30 bar of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas like nitrogen or argon.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: The pure this compound often precipitates from the filtrate upon standing or concentration.[4][5] Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ethanol (B145695) or diethyl ether) to remove soluble impurities, and dry under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. BJOC - Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of a sequestered imine intermediate during reduction of nitrile to amine by the nitrile reductase QueF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Biological Nitrile Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing preQ1 Dihydrochloride Concentration for Riboswitch Binding Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing preQ1 dihydrochloride (B599025) concentration for riboswitch binding assays. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for preQ1 dihydrochloride in a binding assay?
A1: The optimal concentration of this compound depends on the specific riboswitch and the binding assay being used. However, a common starting point is a concentration that is 10-fold higher than the RNA concentration in the assay. For instance, in Isothermal Titration Calorimetry (ITC) experiments, if the riboswitch concentration is around 8.74 μM, the preQ1 concentration in the syringe would be approximately 10 times that value.[1] It is crucial to determine the dissociation constant (KD) of your specific system to refine the concentration range for subsequent experiments.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically a powder that can be dissolved in solvents like DMSO or water.[2][3][4] For aqueous stock solutions, it may be necessary to use an ultrasonic bath to ensure complete dissolution.[4] It is recommended to prepare stock solutions, aliquot them to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C for long-term stability.[4] When using a water-based stock solution, it is advisable to filter and sterilize it before use.[4]
Q3: What are the critical components of a binding buffer for preQ1 riboswitch assays?
A3: A typical binding buffer for preQ1 riboswitch assays includes a buffering agent to maintain a stable pH (e.g., Na-HEPES, Tris-HCl, or Na-cacodylate), a monovalent salt (e.g., NaCl or KCl), and a divalent cation, most commonly magnesium chloride (MgCl2).[1][5][6] The pH is generally maintained around 7.0-8.3.[1][5] The concentration of MgCl2 is particularly important as it can influence the folding and stability of the riboswitch RNA.[6][7]
Q4: How does Mg2+ concentration affect preQ1 binding?
A4: Divalent cations like Mg2+ are often crucial for the proper folding of riboswitches into their native, ligand-binding competent conformations.[6] For some preQ1-II riboswitches, divalent cations are required for high-affinity binding.[6] The optimal Mg2+ concentration can vary, so it is often necessary to titrate it to find the ideal condition for your specific riboswitch construct.
Q5: What are some common techniques to measure preQ1-riboswitch binding?
A5: Several biophysical techniques can be used to quantify the binding of preQ1 to its riboswitch. These include:
-
Isothermal Titration Calorimetry (ITC): A label-free method that directly measures the heat changes upon binding to determine the binding affinity (KA or KD), stoichiometry (N), and thermodynamic parameters (ΔH and ΔS).[1][8][9]
-
In-line Probing: This technique assesses changes in the RNA structure upon ligand binding by monitoring spontaneous RNA cleavage.[5][10][11]
-
Fluorescence Spectroscopy: This method can be used if the riboswitch is labeled with a fluorescent probe or if there is an intrinsic fluorescence change upon binding.[12][13][14]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the ligand.[15][16]
-
Competitive Binding Assays: These high-throughput assays measure the ability of a ligand to compete with a labeled probe for binding to the riboswitch.[17][18][19][20]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak binding signal observed. | 1. Incorrect preQ1 concentration. 2. Inactive or improperly folded RNA. 3. Suboptimal buffer conditions (pH, salt, Mg2+). 4. This compound degradation. | 1. Perform a concentration titration of preQ1. Ensure the concentration range brackets the expected KD. 2. Verify RNA integrity on a gel. Ensure proper folding by heating the RNA at 65°C for 3 minutes followed by snap-cooling on ice before adding MgCl2.[1][5] 3. Optimize buffer components, particularly MgCl2 concentration. Test a range of pH values if necessary. 4. Use freshly prepared preQ1 solutions. Check for proper storage conditions. |
| High background noise or signal instability in ITC. | 1. Mismatch between syringe and cell buffer. 2. Air bubbles in the syringe or cell. 3. Insufficient degassing of solutions. | 1. Ensure the buffer in the syringe (containing preQ1) is identical to the buffer in the cell (containing the riboswitch). 2. Carefully inspect the syringe and cell for air bubbles before starting the experiment. 3. Thoroughly degas all solutions before use. |
| Poor reproducibility of results. | 1. Inconsistent RNA folding. 2. Variability in preQ1 stock solution concentration. 3. Pipetting errors. | 1. Standardize the RNA folding protocol, including incubation times and temperatures. 2. Prepare a large batch of preQ1 stock solution, aliquot, and store properly to ensure consistency across experiments. 3. Use calibrated pipettes and proper pipetting techniques. |
| Precipitation observed during the experiment. | 1. This compound solubility limit exceeded. 2. RNA aggregation. | 1. Check the solubility of preQ1 in your specific buffer. Consider using a small amount of DMSO in the stock solution if solubility is an issue, ensuring the final DMSO concentration in the assay is low (e.g., <1%).[17] 2. Optimize RNA concentration and buffer conditions to prevent aggregation. |
Quantitative Data Summary
Table 1: Reported Binding Affinities (KD) for preQ1 and Riboswitches
| Riboswitch Class/Organism | Assay Method | KD (nM) | Buffer Conditions | Reference |
| preQ1-I type III (Enterobacter cloacae) | ITC | 72 | 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 6 mM MgCl2 | [1] |
| preQ1-II (Lactobacillus rhamnosus) | In-line probing | 300 | 50 mM Tris-HCl pH 8.3, 100 mM KCl, 20 mM MgCl2 | [5] |
| preQ1-II (Streptococcus pneumoniae) | ITC | 75 | 60 mM KCl, 3 mM CaCl2, pH 6.3 | [6] |
| preQ1-I type III (Escherichia coli) | SPR | 120 ± 6 | Not specified | [15] |
| Fusobacterium nucleatum WT preQ1-I | MST | 360 ± 20 | 100 mM Tris pH 7.6, 100 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.1% DMSO, 0.01% Tween 20 | [17] |
| Bacillus subtilis preQ1-I | Not specified | 50 | Not specified | [17] |
| Thermoanaerobacter tengcongensis | Not specified | 2 | Not specified | [17] |
Table 2: Example Buffer Compositions for preQ1 Riboswitch Binding Assays
| Assay Method | Buffer Component | Concentration | pH | Temperature (°C) | Reference |
| ITC | Na-HEPES | 50 mM | 7.0 | 25 | [1] |
| NaCl | 100 mM | ||||
| MgCl2 | 6 mM | ||||
| In-line probing | Tris-HCl | 50 mM | 8.3 | 25 | [5] |
| KCl | 100 mM | ||||
| MgCl2 | 20 mM | ||||
| ITC | KCl | 60 mM | 6.3 | 25 | [6] |
| CaCl2 | 3 mM | ||||
| Competitive Binding Assay | Tris | 100 mM | 7.6 | Room Temp. | [17] |
| KCl | 100 mM | ||||
| NaCl | 10 mM | ||||
| MgCl2 | 1 mM | ||||
| DMSO | 0.1% (v/v) | ||||
| Tween 20 | 0.01% (v/v) |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol
-
RNA Preparation: Resuspend the purified riboswitch RNA in the desired ITC buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl). Determine the RNA concentration accurately using UV-Vis spectrophotometry.
-
RNA Folding: Heat the RNA solution to 65°C for 3 minutes, then add MgCl2 to the final desired concentration (e.g., 6 mM).[1] Allow the solution to cool slowly to room temperature.
-
Ligand Preparation: Dissolve this compound in the same ITC buffer used for the RNA to a concentration typically 10-fold higher than the RNA concentration.[1]
-
ITC Experiment Setup:
-
Thoroughly clean and degas the ITC instrument, sample cell, and syringe with the ITC buffer.
-
Load the folded RNA solution into the sample cell.
-
Load the preQ1 solution into the injection syringe.
-
-
Titration: Perform a series of injections of the preQ1 solution into the RNA solution while monitoring the heat changes.
-
Data Analysis: Analyze the resulting isotherm to determine the binding affinity (KD), stoichiometry (N), and thermodynamic parameters (ΔH and ΔS) using a suitable binding model, such as a "One Set of Sites" model.[1]
In-line Probing Protocol
-
RNA 5'-end Labeling: Label the 5'-end of the riboswitch RNA with [γ-32P]ATP using T4 polynucleotide kinase.
-
RNA Folding: Fold the labeled RNA by heating it in a buffer (e.g., 50 mM Tris-HCl, pH 8.3) to 65°C, followed by snap-cooling on ice. Then, add KCl and MgCl2 to their final concentrations (e.g., 100 mM and 20 mM, respectively).[5]
-
Ligand Incubation: Add this compound at various concentrations to the folded RNA.
-
In-line Probing Reaction: Incubate the reactions at 25°C for approximately 40 hours to allow for spontaneous RNA cleavage.[5]
-
Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the cleavage patterns using a phosphor storage screen. Regions of the RNA that are structured and less flexible will show less cleavage, while flexible regions will show more cleavage. Changes in the cleavage pattern in the presence of preQ1 indicate ligand binding and induced structural changes.
Visualizations
References
- 1. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PreQ1 = 98 HPLC 86694-45-3 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model | Springer Nature Experiments [experiments.springernature.com]
- 9. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] In-line probing analysis of riboswitches. | Semantic Scholar [semanticscholar.org]
- 12. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput competitive binding assay for targeting RNA with small molecules: discovery of new PreQ1 riboswitch ligands | bioRxiv [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
troubleshooting low yield in preQ1 dihydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of preQ1 dihydrochloride (B599025).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the three main stages of preQ1 dihydrochloride synthesis:
-
Cyclocondensation: Formation of 7-cyano-7-deazaguanine (preQ0).
-
Nitrile Reduction: Conversion of preQ0 to 7-aminomethyl-7-deazaguanine (preQ1).
-
Isolation and Purification: Obtaining pure this compound.
Cyclocondensation Stage (preQ0 Synthesis)
Question: My yield of preQ0 is significantly lower than expected. What are the potential causes?
Answer: Low yields in the cyclocondensation of 2,6-diaminopyrimidin-4(3H)-one and 2-chloro-3-cyanopropan-1-al can stem from several factors:
-
Purity of Starting Materials: Ensure the 2,6-diaminopyrimidin-4(3H)-one is pure and dry. Impurities can interfere with the reaction. The 2-chloro-3-cyanopropan-1-al is unstable and should be freshly prepared or of high quality.
-
Reaction Conditions: The reaction is sensitive to pH and temperature. Ensure the conditions are optimized as per the detailed protocol. Side reactions can occur if the temperature is too high or the reaction time is excessively long.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Action |
| Low preQ0 Yield | Impure 2,6-diaminopyrimidin-4(3H)-one | Recrystallize the starting material. |
| Degradation of 2-chloro-3-cyanopropan-1-al | Use freshly prepared or recently purchased aldehyde. | |
| Suboptimal reaction temperature | Maintain the recommended reaction temperature consistently. | |
| Incorrect pH | Adjust the pH of the reaction mixture as specified in the protocol. |
Nitrile Reduction Stage (preQ1 Synthesis)
The reduction of the nitrile group in preQ0 is a critical and often challenging step.
Question: The hydrogenation of preQ0 to preQ1 is not proceeding or is giving a low yield. What could be the issue?
Answer: The low reactivity of the nitrile group in preQ0 is a known challenge.[1][2][3][4][5][6][7] An optimized method involves high-pressure hydrogenation under strongly acidic conditions.
-
Insufficiently Acidic Conditions: The use of strongly acidic protic conditions is crucial for activating the nitrile group towards reduction.
-
Inadequate Hydrogen Pressure: A pressure of 30 bar has been reported to be effective for achieving near-quantitative conversion.[1][2][3][4] Standard atmospheric pressure hydrogenation is often insufficient.
-
Catalyst Activity: The hydrogenation catalyst (e.g., Palladium on carbon, Raney Nickel) may be old or deactivated.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Action |
| Incomplete or No Reaction | Insufficiently acidic medium | Ensure the use of strongly acidic protic conditions as detailed in the protocol. |
| Low hydrogen pressure | If possible, increase the hydrogenation pressure to the recommended 30 bar. | |
| Deactivated catalyst | Use fresh, high-quality hydrogenation catalyst. | |
| Catalyst poisoning | Ensure starting materials and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
Question: My laboratory is not equipped for high-pressure hydrogenation. Are there alternative methods for reducing the nitrile in preQ0?
Answer: Yes, several alternative reduction methods can be employed, although they may require more optimization:
-
Raney Nickel: This catalyst can be used for nitrile reduction, often at elevated temperatures and pressures, but can sometimes be effective under less stringent conditions.[8][9][10] It is crucial to use active Raney Nickel.
-
Borane Reagents: Reagents like borane-tetrahydrofuran (B86392) complex (BH3-THF) or borane-dimethyl sulfide (B99878) complex (BMS) are effective for nitrile reduction.[11][12] These reactions are typically carried out in an inert atmosphere.
-
Ammonia Borane: This reagent has been shown to reduce a wide range of nitriles to primary amines without a catalyst under thermal decomposition conditions.[13][14]
Isolation and Purification Stage
Question: I am having difficulty isolating pure this compound after the hydrogenation reaction.
Answer: The product is isolated as a dihydrochloride salt, and its purification relies on its solubility properties.
-
Incomplete Precipitation: The product may not fully precipitate if the reaction mixture is not sufficiently cooled or if the wrong anti-solvent is used.
-
Contamination with Acid: Residual strong acid from the hydrogenation step can be a common impurity.
-
Solubility Issues: this compound has limited solubility in many organic solvents but is soluble in water and DMSO.[15][16]
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Action |
| Product remains in solution | Inadequate precipitation | Ensure the reaction mixture is thoroughly cooled and consider adding a suitable anti-solvent to induce precipitation. |
| Incorrect workup pH | Adjust the pH carefully during the workup to ensure the dihydrochloride salt is formed and precipitates. | |
| Acidic contamination of the final product | Insufficient washing | Wash the filtered solid thoroughly with a suitable solvent that removes the acid but does not dissolve the product (e.g., cold ethanol (B145695) or diethyl ether). |
| Low recovery after purification | Product loss during washing | Use minimal amounts of ice-cold washing solvents to minimize product dissolution. |
Experimental Protocols
Optimized 3-Step Synthesis of this compound
This protocol is based on a reported protection-group-free synthesis with an overall yield of approximately 43%.[1][2][4]
Step 1: Synthesis of 7-cyano-7-deazaguanine (preQ0)
-
Reactants:
-
2,6-diaminopyrimidin-4(3H)-one
-
2-chloro-3-cyanopropan-1-al (freshly prepared from chloroacetonitrile (B46850) and methyl formate)
-
-
Procedure:
-
Perform a cyclocondensation reaction between 2,6-diaminopyrimidin-4(3H)-one and 2-chloro-3-cyanopropan-1-al in a suitable solvent.
-
Monitor the reaction by TLC or HPLC until completion.
-
Isolate the crude preQ0 product by filtration and wash with an appropriate solvent.
-
Step 2: Synthesis of 7-aminomethyl-7-deazaguanine (preQ1)
-
Reactants:
-
preQ0 from Step 1
-
Hydrogenation catalyst (e.g., 10% Pd/C)
-
Strongly acidic protic solvent (e.g., Methanolic HCl)
-
-
Procedure:
-
Suspend preQ0 in the acidic solvent in a high-pressure hydrogenation vessel.
-
Add the hydrogenation catalyst.
-
Pressurize the vessel with hydrogen gas to 30 bar.
-
Stir the reaction at room temperature until hydrogen uptake ceases.
-
Carefully depressurize the vessel and filter the reaction mixture to remove the catalyst.
-
Step 3: Isolation of this compound
-
Procedure:
-
The filtrate from Step 2, containing preQ1 as its dihydrochloride salt, is concentrated under reduced pressure.
-
The resulting solid is collected by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining acid and organic impurities.
-
Dry the final product under vacuum.
-
| Parameter | Step 1: Cyclocondensation | Step 2: Nitrile Reduction | Step 3: Isolation |
| Key Reagents | 2,6-diaminopyrimidin-4(3H)-one, 2-chloro-3-cyanopropan-1-al | preQ0, H2, Pd/C, Strong Acid | - |
| Typical Solvent | Aqueous or alcoholic solvent | Methanolic HCl | - |
| Temperature | Varies (monitor for side reactions) | Room Temperature | N/A |
| Pressure | Atmospheric | 30 bar | N/A |
| Typical Yield | ~50-60% | Near-quantitative | >95% (from crude) |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.
Caption: A high-level overview of the three-step synthesis of this compound.
Caption: A decision tree to guide troubleshooting efforts for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of O6-alkylated preQ1 derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of preQ1 dihydrochloride during storage
Welcome to the technical support center for preQ1 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid preQ1 dihydrochloride?
A1: For long-term stability, solid this compound should be stored at -20°C for up to several years.[1] For shorter periods, storage at 2-8°C in a desiccated environment is also acceptable.[2][3] It is crucial to keep the compound in a tightly sealed container, away from moisture and light.[4]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in either DMSO or water. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation, use a fresh aliquot for each experiment. Aqueous solutions are not recommended for storage for more than one day.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure of preQ1, a guanine (B1146940) derivative, potential degradation pathways include:
-
Hydrolysis: The ester and amide bonds in the pyrrolo[2,3-d]pyrimidin-4-one core may be susceptible to hydrolysis, especially under acidic or basic conditions. Studies on similar guanine-based compounds have shown pH-dependent degradation.[5][6]
-
Oxidation: The guanine moiety is susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.[7][8][9] This can lead to the formation of various oxidation products, such as 8-oxo-guanine derivatives.[4][10][11]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.[12][13]
Q4: I am seeing unexpected results in my riboswitch binding assay. Could degradation of preQ1 be the cause?
A4: Yes, degradation of this compound can significantly impact its binding affinity to the preQ1 riboswitch, leading to inconsistent or inaccurate results. If you suspect degradation, it is recommended to prepare a fresh stock solution from solid compound and repeat the experiment. You can also assess the purity of your preQ1 solution using HPLC analysis.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation during experiments:
-
Use freshly prepared solutions whenever possible.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Avoid high temperatures and extreme pH conditions unless required by the experimental protocol.
-
If using aqueous buffers, prepare them fresh and consider sterile filtering.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in solution over a short period. | Degradation due to improper storage or handling. | Prepare fresh stock solutions from solid material. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Protect from light. |
| Inconsistent results between experimental replicates. | Inconsistent concentration of active preQ1 due to degradation. | Use a freshly thawed aliquot of stock solution for each replicate. Ensure consistent handling and incubation times. |
| Appearance of unknown peaks in HPLC analysis of the compound. | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their retention times. Use a validated stability-indicating HPLC method for analysis. |
| Low solubility observed when preparing aqueous solutions. | The compound may require sonication to fully dissolve. | Use an ultrasonic bath to aid dissolution. Prepare fresh as aqueous solutions are not stable. |
Quantitative Data on Storage Stability
The following table summarizes the recommended storage conditions for this compound. Users are encouraged to perform their own stability studies to determine precise degradation rates under their specific experimental conditions.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years[1] | Sealed container, desiccated, protected from light. |
| Solid | 2-8°C | Short-term | Sealed container, desiccated, protected from light.[2][3] |
| Stock Solution (DMSO) | -80°C | 6 months[4] | Aliquoted, protected from light. |
| Stock Solution (DMSO) | -20°C | 1 month[4] | Aliquoted, protected from light. |
| Aqueous Solution | 2-8°C | ≤ 1 day | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl) solution (0.1 M)
- Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
- Hydrogen peroxide (H₂O₂) solution (3%)
- HPLC-grade water
- HPLC-grade methanol (B129727) or acetonitrile (B52724)
- pH meter
- Incubator or water bath
- Photostability chamber
- HPLC system with a UV detector
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at 60°C for 24 hours. Neutralize a sample with HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a known concentration. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 60°C for 24 hours. Dissolve a sample in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the sample by HPLC.
-
Control Sample: Prepare a solution of this compound in the same solvent and store it at -20°C, protected from light.
3. Analysis:
- Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
- Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
- Characterize the degradation products using techniques like LC-MS/MS if necessary.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
- HPLC system with a UV-Vis or PDA detector.
- A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase Development:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
- Mobile Phase B: 0.1% TFA or formic acid in acetonitrile or methanol.
- Start with a gradient elution, for example, 5% to 95% B over 20 minutes, to separate the parent compound from any degradation products.
- Optimize the gradient, flow rate, and column temperature to achieve good resolution and peak shape.
3. Detection:
- Monitor the UV absorbance at the λmax of this compound (around 254 nm and 280 nm). A PDA detector is recommended to assess peak purity.
4. Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
Visualizations
Signaling Pathway of preQ1 Riboswitch Regulation
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 4. Products of Oxidative Guanine Damage Form Base Pairs with Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaline stability of guanosine and some of its derivatives modified by the carcinogen N-acetoxyacetylaminofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photooxidative damage of guanine in DG and DNA by the radicals derived from the alpha cleavage of the electronically excited carbonyl products generated in the thermolysis of alkoxymethyl-substituted dioxetanes and the photolysis of alkoxyacetones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of guanine in cellular DNA by solar UV radiation: biological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry of ROS-Mediated Oxidation of the Guanine Base in DNA and its Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Generation, repair and replication of guanine oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photochemical and photophysical studies of guanine derivatives: intermediates contributing to its photodestruction mechanism in aqueous solution and the participation of the electron adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guanine sulphinate is a major stable product of photochemical oxidation of DNA 6-thioguanine by UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallizing preQ1-Riboswitch Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of preQ1-riboswitch complexes.
Troubleshooting Guide
Crystallization of RNA, and particularly flexible molecules like riboswitches, can be a complex process. This guide addresses common issues and provides systematic steps to troubleshoot your experiments.
Problem 1: No crystals are forming.
This is a common and multifaceted problem. A logical approach to troubleshooting is to systematically evaluate the key components of your experiment.
DOT Script for Troubleshooting Workflow:
Caption: A workflow for troubleshooting the absence of crystals in preQ1-riboswitch crystallization experiments.
Possible Causes and Solutions:
-
RNA Quality:
-
Cause: The RNA sample may be impure, degraded, or conformationally heterogeneous.
-
Solution: Verify the purity and integrity of your RNA sample using denaturing PAGE. Ensure the RNA is properly folded by heating and slow cooling in the presence of appropriate ions before adding the ligand.
-
-
Ligand Binding:
-
Cause: The preQ1 ligand may not be binding to the riboswitch, or the binding affinity may be too low under the experimental conditions. The ligand-free ("apo") state of riboswitches is often highly flexible and difficult to crystallize.[1]
-
Solution: Confirm ligand binding and determine the dissociation constant (KD) using Isothermal Titration Calorimetry (ITC).[2] A typical 1:1 binding stoichiometry should be observed.[2] Ensure the ligand concentration in your crystallization trials is sufficient to saturate the RNA.
-
-
Crystallization Conditions:
-
Cause: The initial screening conditions may not be suitable for your specific preQ1-riboswitch construct.
-
Solution: Expand your crystallization screen to include a wider range of precipitants (especially polyethylene (B3416737) glycols), pH, and salts.[3][4]
-
-
Divalent Cations:
-
Cause: The type and concentration of divalent cations are critical. While not always essential for ligand binding in solution for Class I preQ1 riboswitches, ions like Ca²⁺ can be crucial for inducing a conformation amenable to crystallization.[5][6][7] For Class II preQ1 riboswitches, divalent cations are required for high-affinity binding.[8]
-
Solution: Systematically screen different divalent cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺) and vary their concentrations.[3] The presence of Ca²⁺ has been shown to induce conformational changes that account for differences between solution and crystal structures.[5][7]
-
-
RNA Construct:
-
Cause: The specific RNA sequence, including flanking regions or loop lengths, may be hindering crystal packing.
-
Solution: Consider redesigning your RNA construct. Bioinformatically identifying and testing closely related sequences, particularly those with shorter joining regions, has proven to be a successful strategy for improving crystal quality.[4]
-
Problem 2: Only amorphous precipitate or phase separation is observed.
Possible Causes and Solutions:
-
Precipitation Rate:
-
Cause: The supersaturation is being reached too quickly, leading to disordered precipitation rather than ordered crystal growth.
-
Solution: Reduce the concentration of the precipitant and the RNA. Lower the temperature of the experiment. Consider using a different crystallization method, such as microbatch or vapor diffusion with a larger reservoir volume, to slow down the equilibration.
-
-
Ionic Strength:
-
Cause: Incorrect salt concentrations can lead to aggregation.
-
Solution: Vary the salt concentration in your conditions. For the T. tengcongensis preQ1-I riboswitch, it was found that solutions of poly(ethylene) glycol and Mn²⁺ could replace high levels of Li₂SO₄ and Mg²⁺.[3]
-
Problem 3: Crystals are obtained, but they are small, poorly formed, or do not diffract well.
Possible Causes and Solutions:
-
Crystal Growth Optimization:
-
Cause: The conditions favor nucleation over crystal growth.
-
Solution:
-
Seeding: Use micro- or macro-seeding techniques. Crush existing small crystals and transfer them to fresh drops with lower precipitant concentrations.
-
Temperature: Fine-tune the incubation temperature. A slower temperature change can sometimes lead to larger, more ordered crystals.
-
Additives: Screen for additives that can improve crystal quality.
-
-
-
Conformational Heterogeneity:
-
Cause: Even in the ligand-bound state, the preQ1-riboswitch can exhibit flexibility.[9][10] This can lead to lattice defects and poor diffraction.
-
Solution: As mentioned previously, screening different divalent cations can be critical. Ca²⁺, in particular, has been shown to stabilize a specific conformation.[5] One study identified a Ca²⁺ binding site that forms only upon ligand binding, with a Kd of 47 ± 2 μM.[7][9]
-
Frequently Asked Questions (FAQs)
Q1: Is the ligand-free (apo) form of the preQ1-riboswitch a good crystallization target?
A1: Generally, no. The apo form of riboswitches is typically more flexible and exists in multiple conformational states, making it very difficult to crystallize.[1] The ligand-bound state is more structurally ordered and presents a better target for crystallization.
Q2: How important are divalent cations like Mg²⁺ and Ca²⁺ for crystallization?
A2: They are critically important. For Class I preQ1 riboswitches, while they may not be strictly necessary for ligand binding in solution, their presence in crystallization conditions can be essential for stabilizing the RNA fold required for crystal packing.[6] For Class II preQ1 riboswitches, divalent cations are required for high-affinity ligand binding, making them indispensable for forming the complex.[8] The addition of Ca²⁺ to the aptamer-preQ1 complex in solution can lead to conformational changes that are observed in the crystal structure.[5]
Q3: What is the typical stoichiometry of preQ1 binding to its riboswitch?
A3: A 1:1 binding stoichiometry between the preQ1 riboswitch and its ligand is commonly observed.[2] This should be confirmed by ITC before proceeding with crystallization trials.
Q4: Are there differences between the solution structure and the crystal structure of preQ1-riboswitch complexes?
A4: Yes, small but significant differences have been reported between solution structures determined by NMR and crystal structures from X-ray crystallography.[5][7][9] These differences are often localized to flexible regions and can be induced by the crystallization conditions themselves, such as the presence of high concentrations of ions like Ca²⁺.[5]
Q5: My RNA construct is not crystallizing. What modifications can I try?
A5: If extensive screening of conditions fails, consider modifying the RNA construct. This can involve truncating flanking sequences not essential for ligand binding or identifying homologous sequences from other organisms that might be more rigid. For example, searching for related sequences with shorter joining regions has been a successful strategy.[4]
Quantitative Data Summary
| Parameter | Value | Riboswitch Class | Context | Reference |
| Ca²⁺ Binding Affinity (Kd) | 47 ± 2 µM | Class I (B. subtilis) | Binding to a site formed only upon preQ1 binding. | [7][9] |
| Ligand Binding Stoichiometry | 1:1 | General | Expected ratio of preQ1 to riboswitch aptamer. | [2] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Ligand Binding Verification
This protocol is essential to quantify the binding affinity of preQ1 to your riboswitch construct before setting up crystallization trials.[2]
DOT Script for ITC Workflow:
Caption: A streamlined workflow for performing Isothermal Titration Calorimetry (ITC) experiments.
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified RNA sample against the ITC buffer (e.g., 10 mM Sodium Cacodylate pH 7.0, 100 mM KCl, 5 mM MgCl₂).
-
Dissolve the preQ1 ligand in the final dialysis buffer to minimize heat changes from buffer mismatch.
-
Determine accurate concentrations of both RNA and ligand using UV-Vis spectrophotometry.
-
-
ITC Experiment Setup:
-
Load the RNA solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the preQ1 solution (e.g., 200-500 µM, typically 10-fold higher than RNA) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Data Collection:
-
Perform an initial injection of a small volume (e.g., 1 µL) followed by a series of larger, spaced injections (e.g., 2-3 µL).
-
Record the heat change after each injection until the binding isotherm is saturated.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., 'One Set of Sites') to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (N).[2]
-
Protocol 2: Crystallization by Hanging-Drop Vapor Diffusion
This is a common method for screening and optimizing crystallization conditions for RNA-ligand complexes.[4]
Methodology:
-
Complex Formation:
-
Prepare the RNA solution (e.g., 0.25 mM) in a low-salt buffer (e.g., 10 mM Na-cacodylate pH 7.0).
-
Heat the RNA solution to 65 °C for 3 minutes to denature, then add MgCl₂ (to a final concentration of ~6 mM) and preQ1 (to a final concentration of ~0.5 mM).[4]
-
Heat the complex solution again to 65 °C for 5 minutes, then allow it to slow cool to room temperature to ensure proper folding and binding.[4]
-
-
Hanging-Drop Setup:
-
Pipette 1 µL of the RNA-ligand complex solution onto a siliconized coverslip.
-
Pipette 1 µL of the reservoir solution (from the crystallization screen) onto the same coverslip. Do not mix.
-
Invert the coverslip and seal the well of the crystallization plate containing 500 µL of the reservoir solution.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 20 °C).
-
Regularly monitor the drops for crystal growth over several days to weeks using a microscope.
-
References
- 1. Molecular Mechanism of preQ1 Riboswitch Action: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Solution and Crystal Structures of PreQ1 Riboswitch Reveals Calcium-Induced Changes in Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Experiments with preQ1 Dihydrochloride
Welcome to the technical support center for preQ1 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered when working with preQ1 dihydrochloride and its interaction with riboswitches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is the salt form of preQ1 (7-aminomethyl-7-deazaguanine), a precursor to the hypermodified nucleoside queuosine.[1][2][3][4] In research, it is primarily used to study the structure, function, and kinetics of preQ1 riboswitches, which are RNA regulatory elements found in bacteria that control gene expression in response to preQ1 binding.[1][2][5][6]
Q2: How should this compound be stored?
A2: For long-term storage, this compound powder should be kept at 2-8°C or -20°C, desiccated and protected from light.[7] Stock solutions can be prepared in DMSO or water.[1][4] Aqueous solutions are not recommended for storage for more than one day.[8] For extended storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month in sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.[1][4]
Q3: What are the key considerations for designing a buffer for a preQ1 riboswitch binding assay?
A3: The key considerations for designing a buffer for a preQ1 riboswitch binding assay are pH, salt concentration (monovalent and divalent cations), and the presence of additives. A common pH range is 7.0-7.9, often maintained by a Tris or HEPES buffer.[9][10][11][12] Monovalent salts like KCl and NaCl are typically included at concentrations around 100 mM.[10][11][12] Divalent cations, particularly MgCl2, are crucial for RNA folding and are generally used in the range of 1-10 mM.[9][10][11][12] Additives such as DMSO may be present if the ligand is dissolved in it, and surfactants like Tween-20 can be included to prevent non-specific binding.[11][12]
Troubleshooting Guides
Issue 1: Low or No Binding Signal in a Ligand Binding Assay
-
Possible Cause 1: Incorrect Buffer Conditions.
-
Solution: Ensure the buffer composition is optimal for riboswitch folding and ligand binding. Verify the pH and the concentrations of MgCl2, KCl, and NaCl. Refer to the buffer conditions table below for recommended ranges. The assay has been shown to be robust to variations in individual buffer components, but significant deviations can impact results.[11]
-
-
Possible Cause 2: this compound Degradation.
-
Possible Cause 3: RNA Misfolding.
-
Solution: The riboswitch RNA may not be correctly folded. Include a heating and slow-cooling step in your protocol to refold the RNA before the experiment. Ensure the presence of sufficient MgCl2, which is critical for proper RNA tertiary structure formation.
-
-
Possible Cause 4: Inaccurate Concentration Measurement.
-
Solution: Verify the concentrations of both the this compound and the riboswitch RNA using a reliable method such as UV-Vis spectroscopy. Inaccurate concentrations can lead to misleading results in binding assays.
-
Issue 2: High Background Noise in Fluorescence-Based Assays
-
Possible Cause 1: Non-specific Binding.
-
Possible Cause 2: Compound Interference.
-
Solution: If screening compound libraries, some compounds may be intrinsically fluorescent, leading to high background. Measure the fluorescence of the compounds alone to identify and exclude problematic ones from the analysis.
-
Issue 3: Poor Reproducibility Between Experiments
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Standardize all steps of the experimental protocol, including buffer preparation, RNA refolding, and ligand dilution. Ensure all personnel are following the exact same procedures.[13]
-
-
Possible Cause 2: Variability in Reagent Quality.
-
Solution: Use high-quality reagents and be mindful of batch-to-batch variability.[13] When possible, use the same batch of critical reagents like this compound and RNA for a set of related experiments.
-
Data Presentation
Table 1: Summary of Buffer Conditions for this compound Experiments
| Experimental Technique | Buffer System | Monovalent Salt (mM) | Divalent Salt (mM) | pH | Additives | Reference |
| Isothermal Titration Calorimetry (ITC) | 50 mM Na-HEPES | 100 mM NaCl | 6 mM MgCl₂ | 7.0 | - | [9] |
| Competitive Binding Assay (Fluorescence) | 100 mM Tris | 100 mM KCl, 10 mM NaCl | 1 mM MgCl₂ | 7.5-7.6 | 0.1% DMSO, 0.01% Tween-20 | [11][12] |
| In Vitro Transcription | 10 mM Tris-HCl | 100 mM KCl | 10 mM MgCl₂ | 7.9 | - | [10] |
| Fluorescence Polarization | 20 mM Tris-HCl | 100 mM NaCl | - | 7.5 | 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL BGG | [14] |
| Stopped-Flow Fluorescence | 50 mM KMOPS | 100 mM KCl | 2 mM MgCl₂ | 7.0 | - | [15] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for preQ1-Riboswitch Binding
This protocol is adapted from a study on preQ1 riboswitch binding.[9]
-
Preparation of Solutions:
-
Prepare the ITC buffer: 50 mM Na-HEPES, 100 mM NaCl, 6 mM MgCl₂, pH 7.0.
-
Dialyze the purified riboswitch RNA against the ITC buffer overnight at 4°C.
-
Dissolve this compound in the ITC buffer to a concentration approximately 10-fold higher than the RNA concentration.
-
Degas both the RNA and ligand solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the riboswitch RNA solution (e.g., 8.74 µM) into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of injections of the preQ1 solution into the RNA solution, allowing the system to reach equilibrium after each injection.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., "One Set of Sites") to determine the binding affinity (KA or KD), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Protocol 2: Competitive Binding Assay for preQ1 Riboswitch Ligands
This protocol is based on a high-throughput screening assay for preQ1 riboswitch ligands.[11][12]
-
Preparation of Reagents:
-
Prepare a 10x Competitive Binding (CB) buffer: 1 M Tris (pH 7.6), 1 M KCl, 100 mM NaCl, 10 mM MgCl₂, 1% DMSO, and 0.1% Tween-20.[11]
-
Dilute the 10x CB buffer to 1x with nuclease-free water for the final assay.
-
Prepare stock solutions of Cy5-labeled preQ1 riboswitch (Cy5-PK) and a quencher-labeled antisense oligonucleotide (IBRQ-AS) in nuclease-free water.
-
Prepare a dilution series of this compound or other test compounds in the 1x CB buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound solution to the wells.
-
Add the Cy5-PK solution to each well and incubate at room temperature for 1 hour to allow for ligand binding.
-
Add the IBRQ-AS solution to each well and incubate for an additional 10 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity of Cy5 in each well using a suitable plate reader.
-
In the absence of a binding ligand, the IBRQ-AS will hybridize to the Cy5-PK, quenching the fluorescence.
-
If a ligand binds and stabilizes the riboswitch pseudoknot, it prevents IBRQ-AS binding, resulting in a higher fluorescence signal.
-
Determine the half-maximal effective concentration (EC₅₀) by plotting the fluorescence signal against the ligand concentration.
-
Visualizations
Caption: preQ1 riboswitch signaling pathway.
Caption: General experimental workflow for preQ1 binding assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 7. PreQ1 = 98 HPLC 86694-45-3 [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. swordbio.com [swordbio.com]
- 14. ubiqbio.com [ubiqbio.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: preQ1 Dihydrochloride Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with preQ1 dihydrochloride (B599025), with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is preQ1 dihydrochloride and what is its primary binding target?
This compound is the salt form of pre-queuosine 1, a modified guanine-derived nucleobase.[1][2] It is an intermediate in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon of specific tRNAs.[3] The primary and high-affinity binding target of preQ1 is the preQ1 riboswitch, a structured RNA element found in the 5' untranslated region (5'-UTR) of bacterial messenger RNA (mRNA) that regulates genes involved in queuosine biosynthesis and transport.[4][5][6]
Q2: What is non-specific binding and why is it a concern in this compound experiments?
Non-specific binding (NSB) refers to the interaction of this compound with unintended targets, such as other RNAs, proteins, or experimental surfaces (e.g., microplates, beads).[7][8] This is a significant concern as it can lead to inaccurate quantification of binding affinity, false-positive results in screening assays, and a reduced signal-to-noise ratio, ultimately compromising the reliability of experimental data.[7]
Q3: What are the common causes of non-specific binding of a small molecule like this compound?
Non-specific binding of small molecules like this compound can be attributed to several factors:
-
Electrostatic Interactions: As a positively charged molecule (dihydrochloride salt), preQ1 can interact non-specifically with the negatively charged phosphate (B84403) backbone of RNA and other nucleic acids.
-
Hydrophobic Interactions: Although preQ1 is relatively polar, hydrophobic interactions can still contribute to its non-specific binding to surfaces and other biomolecules.
-
Interactions with Assay Surfaces: this compound can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates) and other experimental apparatus.
Troubleshooting Guide: Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in your this compound experiments.
Issue: High background signal or inconsistent results in binding assays.
High background and variability are common indicators of significant non-specific binding. The following steps can help to identify and mitigate the sources of NSB.
1. Optimization of Buffer Conditions
The composition of your binding buffer is critical in controlling non-specific interactions.
-
Salt Concentration: Increasing the ionic strength of the buffer can help to shield electrostatic interactions.
-
Recommendation: Titrate the concentration of a monovalent salt like KCl or NaCl in your binding buffer. A common starting point is 100 mM, which can be increased to 250 mM or higher to reduce non-specific electrostatic interactions.[9]
-
-
pH: The pH of the buffer can influence the charge of both this compound and its RNA target.
-
Divalent Cations: Divalent cations like Mg2+ are often required for the proper folding of RNA structures, including the preQ1 riboswitch.
2. Use of Blocking Agents and Additives
Incorporating blocking agents and other additives into your assay buffer can significantly reduce non-specific binding.
-
Bovine Serum Albumin (BSA): BSA is a commonly used protein blocking agent that can coat surfaces and prevent the adsorption of your analyte of interest.[7][8]
-
Recommendation: Add BSA to your binding and wash buffers at a concentration of 0.1% to 1% (w/v).[13]
-
-
Non-ionic Surfactants: Surfactants like Tween-20 or Triton X-100 can reduce non-specific binding by disrupting hydrophobic interactions.[7][14]
-
Competitor RNA: To ensure that the observed binding is specific to the preQ1 riboswitch, you can include a non-specific competitor RNA.
-
Recommendation: Add a bulk amount of a non-specific RNA, such as yeast tRNA, to your binding reaction. This will compete for non-specific binding sites, leaving the specific sites on your target RNA available for this compound.
-
3. Experimental Design and Controls
Proper experimental design is crucial for identifying and accounting for non-specific binding.
-
Negative Controls: Always include a negative control where this compound is incubated in the absence of its specific RNA target. This will allow you to quantify the amount of binding to the assay surface and other components.
-
Competition Assays: To confirm the specificity of the interaction, perform a competition assay.
-
Recommendation: Pre-incubate your target RNA with a high concentration of unlabeled ("cold") preQ1 before adding the labeled ("hot") preQ1. A significant decrease in the signal from the labeled preQ1 indicates specific binding.
-
Quantitative Data Summary
The following table summarizes the dissociation constants (KD) of preQ1 for various preQ1-I riboswitches, providing a reference for expected binding affinities.
| Riboswitch Source Organism | Method | Apparent KD | Reference(s) |
| Thermoanaerobacter tengcongensis | Surface Plasmon Resonance | 2.1 ± 0.3 nM | [2][5] |
| Bacillus subtilis | In-line Probing | ~50 nM | [15] |
| Fusobacterium nucleatum | Microscale Thermophoresis | 280 ± 55 nM | [15] |
Key Experimental Protocols
Competitive Binding Assay using Fluorescence
This protocol is adapted from a high-throughput screening assay for preQ1 riboswitch binders.[15]
Materials:
-
Cy5-labeled preQ1 riboswitch RNA
-
Quencher-labeled antisense oligonucleotide (ASO) specific to the riboswitch
-
This compound
-
Binding Buffer: 100 mM Tris-HCl (pH 7.6), 100 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.1% (v/v) DMSO, and 0.01% (v/v) Tween 20.[15]
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the binding buffer.
-
Add the Cy5-labeled preQ1 riboswitch RNA to each well of the microplate at a final concentration of 40 nM.
-
Add the this compound dilutions to the wells containing the labeled RNA and incubate for 30 minutes at room temperature.
-
Add the quencher-labeled ASO to each well.
-
Incubate for 1 hour at room temperature to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Cy5.
Expected Outcome: In the absence of a competitor, the ASO will bind to the labeled RNA and quench the fluorescent signal. In the presence of this compound, it will bind to the riboswitch, preventing ASO binding and resulting in a higher fluorescence signal.
Visualizations
PreQ1 Riboswitch Signaling Pathway
The binding of this compound to the preQ1 riboswitch induces a conformational change in the RNA structure, leading to the regulation of downstream gene expression. This can occur through two primary mechanisms: transcription termination or translation inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A riboswitch selective for the queuosine precursor preQ1 contains an unusually small aptamer domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Low pH enhances Sp1 DNA binding activity and interaction with TBP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing preQ1 Incorporation into tRNA
This technical support resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of preQ1 (pre-queuosine1) incorporation into transfer RNA (tRNA).
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic basis for preQ1 incorporation into tRNA?
A1: The incorporation of preQ1 into tRNA is catalyzed by the enzyme tRNA-guanine transglycosylase (TGT).[1][2][3] This enzyme facilitates the exchange of a guanine (B1146940) residue at the wobble position (position 34) of the anticodon loop in specific tRNAs (those for Asp, Asn, His, and Tyr) with the preQ1 base.[1][4] This reaction is a critical step in the biosynthesis of queuosine, a hypermodified nucleoside.[4]
Q2: What are the necessary components for an in vitro preQ1 incorporation reaction?
A2: A typical in vitro reaction requires the purified TGT enzyme, the target tRNA substrate, and the preQ1 base.[2][3] The reaction is typically conducted in a buffered solution with optimized pH and salt concentrations, such as magnesium chloride, to ensure enzyme activity.[2]
Q3: How can the efficiency of preQ1 incorporation be accurately measured?
A3: Several quantitative methods can be employed to determine the efficiency of preQ1 incorporation:
-
Radiolabeling Assays: This method involves using radiolabeled [3H]guanine or [3H]queuine to monitor the exchange reaction.[5] The amount of incorporated radioactivity directly corresponds to the level of modification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify modified versus unmodified tRNA, providing a precise measure of incorporation efficiency.
-
Mass Spectrometry: This technique can detect the mass change in the tRNA molecule resulting from the incorporation of preQ1, offering a highly sensitive detection method.[6]
Troubleshooting Guide
This guide addresses common issues that can arise during preQ1 incorporation experiments.
| Problem ID | Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| PREQ-T01 | Low or undetectable preQ1 incorporation | Inactive TGT enzyme: The enzyme may have lost activity due to improper storage or handling. | - Confirm enzyme activity using a positive control with known substrates. - Utilize a fresh aliquot of the TGT enzyme. - Ensure the enzyme is stored at the recommended temperature (e.g., -80°C). |
| Suboptimal reaction conditions: The pH, temperature, or salt concentrations may not be optimal for the enzyme. | - Optimize the reaction buffer pH (typically between 7.3 and 8.5).[2] - Verify and adjust the concentration of essential salts like MgCl2.[2] - Perform the reaction at the optimal temperature for the specific TGT enzyme (e.g., 37°C).[5] | ||
| Degraded tRNA substrate: The tRNA may be degraded or improperly folded. | - Assess tRNA integrity by running a sample on a denaturing polyacrylamide gel. - To ensure proper folding, heat the tRNA and allow it to cool slowly before use. | ||
| Poor quality of preQ1: The preQ1 substrate may be impure or at an incorrect concentration. | - Verify the purity and concentration of your preQ1 stock. - Consider using a new, validated batch of preQ1. | ||
| PREQ-T02 | High variability in results between experiments | Inaccurate pipetting: Small errors in pipetting can lead to significant variations in results. | - Ensure pipettes are properly calibrated. - Prepare a master mix for all common reaction components to minimize pipetting variability. |
| Inconsistent incubation parameters: Fluctuations in incubation time or temperature can affect enzyme kinetics. | - Use a calibrated water bath or incubator to maintain a constant temperature. - Ensure precise and consistent incubation times for all samples. | ||
| PREQ-T03 | High background in radiolabeling assays | Inefficient removal of unincorporated radiolabel: Free radiolabeled guanine or preQ1 can contribute to high background. | - Optimize the tRNA precipitation step (e.g., using trichloroacetic acid) and subsequent washing of the precipitate to thoroughly remove unincorporated nucleotides.[7] |
| Non-specific binding: The radiolabel may bind non-specifically to filters or tubes. | - Wash filters extensively with a cold 5% TCA solution followed by ethanol (B145695).[7] - Consider adding a blocking agent like bovine serum albumin (BSA) to the reaction if non-specific binding is suspected. |
Experimental Protocols
Protocol 1: Standard In Vitro TGT Assay with Radiolabeling
This protocol outlines a common method for measuring TGT activity by monitoring the incorporation of radiolabeled guanine into tRNA.
Materials:
-
Purified TGT enzyme
-
Target tRNA (e.g., yeast tRNAAsp)
-
[3H]guanine
-
Reaction Buffer: 100mM HEPES (pH 7.3), 20mM MgCl2, 5mM DTT[2]
-
Quenching Solution: 10% Trichloroacetic acid (TCA)[7]
-
Wash Solution: 5% TCA[7]
-
Ethanol (95%, ice-cold)[7]
-
Glass fiber filters[7]
-
Scintillation fluid
Procedure:
-
Reaction Assembly: In a microcentrifuge tube, combine the target tRNA and reaction buffer.
-
Reaction Initiation: Start the reaction by adding the TGT enzyme and [3H]guanine.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.
-
Precipitation: Place the tube on ice for at least 30 minutes to precipitate the tRNA.
-
Filtration: Collect the precipitated tRNA by vacuum filtration onto a glass fiber filter.
-
Washing: Wash the filter thoroughly with ice-cold 5% TCA, followed by a wash with ice-cold 95% ethanol to remove any remaining unincorporated [3H]guanine.[7]
-
Quantification: Dry the filter, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: Enzymatic incorporation of preQ1 into tRNA by tRNA-guanine transglycosylase (TGT).
Caption: Workflow for a radiolabel-based TGT activity assay.
Caption: A decision-making flowchart for troubleshooting inefficient preQ1 incorporation.
References
- 1. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 2. tRNA–guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Specificity Determinants in Bacterial tRNA-Guanine Transglycosylase Reveals Queuine, the Substrate of Its Eucaryotic Counterpart, as Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. azadyne.com [azadyne.com]
Technical Support Center: Overcoming Challenges in the Reduction of the Nitrile Moiety in preQ₀ Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the reduction of the nitrile moiety of 7-cyano-7-deazaguanine (preQ₀) to 7-aminomethyl-7-deazaguanine (preQ₁).
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of the nitrile group in preQ₀ notoriously difficult?
A1: The reduction of the nitrile moiety in preQ₀ is challenging primarily due to the low reactivity of this group within the electron-rich heterocyclic system of 7-deazaguanine.[1] This can lead to sluggish or incomplete reactions, requiring harsh conditions that may affect other functional groups on the molecule.
Q2: What are the primary products of preQ₀ nitrile reduction?
A2: The desired product is the primary amine, preQ₁ (7-aminomethyl-7-deazaguanine). However, depending on the reaction conditions, side reactions can lead to the formation of secondary and tertiary amines as byproducts.[2] In some cases, partial reduction can yield the corresponding aldehyde, 7-formyl-7-deazaguanine, particularly when using reagents like DIBAL-H.[3][4]
Q3: What are the most common methods for reducing the preQ₀ nitrile?
A3: The most commonly employed and successful methods include:
-
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Raney Nickel or Palladium on carbon (Pd/C).[1][2] High pressure and acidic conditions can significantly improve conversion rates.[1]
-
Metal Hydride Reduction: Reagents such as Lithium Aluminum Hydride (LiAlH₄) are powerful enough to reduce the nitrile. However, their high reactivity can sometimes lead to a lack of selectivity and the formation of byproducts.[5][6]
-
Partial Reduction to Aldehyde: Diisobutylaluminum hydride (DIBAL-H) can be used for the controlled reduction of the nitrile to the corresponding aldehyde.[3][4][7]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (preQ₀) and the appearance of the product (preQ₁). Further characterization of the product can be done using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Troubleshooting Guides
Problem 1: Low or No Conversion of preQ₀
This is a common issue due to the low reactivity of the nitrile group.
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the catalyst (e.g., Raney Nickel) is fresh and active. For Raney Nickel, it should be stored and handled properly to prevent deactivation. Consider using a fresh batch of catalyst. |
| Insufficient Catalyst Loading | Increase the catalyst loading. For Raney Nickel, a significant amount relative to the substrate may be necessary. |
| Low Hydrogen Pressure | For catalytic hydrogenation, increase the hydrogen pressure. Pressures up to 30 bar have been shown to be effective for achieving almost quantitative conversion.[1] |
| Inadequate Reaction Temperature | Gently increase the reaction temperature. However, be cautious as higher temperatures can sometimes promote the formation of byproducts. |
| Poor Solubility of preQ₀ | preQ₀ has poor solubility in many organic solvents.[3] Ensure the chosen solvent system is appropriate. The use of strongly acidic protic conditions can improve solubility and reactivity.[1] |
| Deactivated Hydride Reagent (e.g., LiAlH₄) | Use a fresh, unopened container of the hydride reagent. These reagents are highly sensitive to moisture. |
Problem 2: Formation of Byproducts (e.g., Secondary/Tertiary Amines)
The formation of secondary and tertiary amines is a known side reaction in nitrile reductions.
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Over-alkylation | In catalytic hydrogenation, the addition of ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[2] |
| High Reaction Temperature or Prolonged Reaction Time | Optimize the reaction temperature and time. Monitor the reaction closely by TLC and stop it once the starting material is consumed to minimize byproduct formation. |
| Reactive Intermediates | The intermediate imine can react with the product primary amine. Using conditions that favor the rapid reduction of the imine to the primary amine can mitigate this. |
Problem 3: Formation of the Aldehyde Instead of the Amine
When using certain reducing agents, the reaction may stop at the aldehyde stage.
| Possible Cause | Suggested Solution |
| Use of a Milder Reducing Agent (e.g., DIBAL-H) | DIBAL-H is known to reduce nitriles to aldehydes, especially at low temperatures.[7][8] If the primary amine is the desired product, a stronger reducing agent like LiAlH₄ or catalytic hydrogenation should be used. |
| Insufficient Equivalents of Reducing Agent | If using a reagent capable of full reduction, ensure a sufficient number of equivalents are used to drive the reaction to the amine. |
| Reaction Quenched Prematurely | Allow the reaction to proceed to completion. Monitor by TLC to ensure the intermediate aldehyde is fully converted to the amine. |
Experimental Protocols
Catalytic Hydrogenation of preQ₀ to preQ₁ using Raney-Nickel
This protocol is adapted from a high-yield synthesis of preQ₁.[1]
Materials:
-
preQ₀ (7-cyano-7-deazaguanine)
-
Raney-Nickel (slurry in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus
Procedure:
-
To a solution of preQ₀ (1.0 eq) in a mixture of MeOH and concentrated HCl, add a slurry of Raney-Nickel in water.
-
Pressurize the reaction vessel with hydrogen gas to 30 bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully depressurize the vessel and filter the reaction mixture to remove the catalyst.
-
The product, preQ₁, is obtained as its dihydrochloride (B599025) salt.
Reduction of preQ₀ to 7-formyl-7-deazaguanine using DIBAL-H
This protocol is based on the synthesis of the aldehyde intermediate.[4]
Materials:
-
preQ₀ (7-cyano-7-deazaguanine)
-
Diisobutylaluminum hydride (DIBAL-H) solution
-
Anhydrous solvent (e.g., THF or Toluene)
-
Quenching solution (e.g., methanol, followed by aqueous Rochelle's salt solution)[9]
Procedure:
-
Suspend preQ₀ in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution dropwise to the stirred suspension.
-
Maintain the reaction at -78 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and work up to isolate the 7-formyl-7-deazaguanine product.
Quantitative Data Summary
| Method | Reagent/Catalyst | Solvent | Temperature | Pressure | Time | Yield | Product | Reference |
| Catalytic Hydrogenation | Raney-Ni | MeOH / conc. HCl | Room Temp. | 30 bar H₂ | - | ~ quantitative | preQ₁ | [1] |
| Partial Reduction | DIBAL-H | Anhydrous THF/Toluene | -78 °C | Ambient | - | - | 7-formyl-7-deazaguanine | [4] |
| Metal Hydride Reduction | LiAlH₄ | Anhydrous Ether/THF | 0 °C to Room Temp. | Ambient | 4 h (general) | - | preQ₁ | [10] |
Note: Yields and reaction times can vary depending on the specific reaction scale and conditions.
Visualized Workflows and Logic
Caption: Experimental workflows for the reduction of preQ₀.
Caption: Troubleshooting logic for low conversion of preQ₀.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing Hydrogenation Conditions for preQ1 Synthesis
Welcome to the technical support center for the synthesis of 7-aminomethyl-7-deazaguanine (preQ1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical hydrogenation step in preQ1 synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation for the synthesis of preQ1 from its nitrile precursor (preQ0).
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of preQ0 | Insufficient Catalyst Activity: The catalyst (e.g., Pd/C, PtO2, Raney Nickel) may be old, poisoned, or not properly activated. | - Use fresh, high-quality catalyst. - Ensure the catalyst is not exposed to air for extended periods. - For Raney Nickel, ensure it is properly activated before use. |
| Low Hydrogen Pressure: The pressure of hydrogen gas may be insufficient to drive the reaction, especially for the relatively unreactive nitrile group in preQ0. | - Increase the hydrogen pressure. Pressures up to 30 bar have been reported to be effective for this transformation.[1][2] - Ensure there are no leaks in the hydrogenation apparatus. | |
| Inadequate Reaction Conditions: The temperature or reaction time may not be optimal. | - Increase the reaction temperature cautiously. Monitor for side product formation. - Extend the reaction time and monitor the progress by a suitable analytical method like HPLC or TLC. | |
| Poor Solubility of Starting Material: preQ0 and its analogs can have poor solubility in common organic solvents, limiting contact with the catalyst. | - Employ strongly acidic protic conditions, which can improve solubility and facilitate the reduction.[1][2] - Consider using a co-solvent system to enhance solubility. | |
| Formation of Side Products | Over-reduction: Reduction of the pyrimidine (B1678525) ring can occur under harsh conditions. | - Optimize the reaction time and temperature to favor the reduction of the nitrile group over the heterocyclic core. - Screen different catalysts; for example, Raney Nickel might offer different selectivity compared to Palladium or Platinum catalysts. |
| Formation of Secondary Amines: The newly formed primary amine can react with the intermediate imine to form a secondary amine byproduct. | - The use of acidic conditions can protonate the primary amine, reducing its nucleophilicity and minimizing the formation of secondary amines. - The addition of ammonia (B1221849) to the reaction mixture can sometimes suppress secondary amine formation. | |
| Difficulty in Product Isolation and Purification | Product Precipitation: preQ1 can be isolated as a salt (e.g., dihydrochloride), which may precipitate from the reaction mixture. | - After the reaction, careful filtration can be used to isolate the precipitated product.[1][2] - The product can be further purified by recrystallization or reversed-phase chromatography if necessary.[1] |
| Contamination with Catalyst: Fine catalyst particles can be difficult to remove from the product. | - Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst. Ensure the filter cake is kept wet with the solvent to prevent ignition of the catalyst in the air. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of preQ1?
A1: The reduction of the nitrile moiety in the precursor, preQ0 (7-cyano-7-deazaguanine), to the aminomethyl group of preQ1 is considered a critical and often challenging step due to the low reactivity of the nitrile group in this specific heterocyclic system.[1][2]
Q2: What are the recommended hydrogenation conditions for the conversion of preQ0 to preQ1?
A2: An optimized protocol involves the use of strongly acidic protic conditions combined with an elevated hydrogen pressure of 30 bar. This method has been reported to yield almost quantitative conversion of preQ0 to preQ1, which can be isolated as its dihydrochloride (B599025) salt.[1][2]
Q3: Are there alternative methods to catalytic hydrogenation for the synthesis of preQ1?
A3: Yes, there are alternative synthetic routes. One approach involves a two-step process where the nitrile group of preQ0 is first reduced to an aldehyde using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). The resulting aldehyde can then be converted to the aminomethyl group via reductive amination.[3] Another reported method involves the conversion of the aldehyde to an oxime, followed by reduction with Raney Nickel.[3]
Q4: How can I monitor the progress of the hydrogenation reaction?
A4: The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This allows for the determination of the consumption of the starting material (preQ0) and the formation of the product (preQ1), helping to optimize the reaction time.
Q5: What safety precautions should I take when performing high-pressure hydrogenation?
A5: High-pressure hydrogenation reactions should always be carried out in a properly functioning autoclave or a specialized high-pressure reactor. It is crucial to use a blast shield and to ensure the equipment is regularly inspected and maintained. Personnel should be properly trained in high-pressure reaction procedures.
Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation of preQ0
This protocol is based on an optimized procedure for the direct conversion of preQ0 to preQ1.
Materials:
-
preQ0 (7-cyano-7-deazaguanine)
-
Catalyst (e.g., 10% Pd/C or Platinum on carbon)
-
Solvent (e.g., Methanol, Ethanol)
-
Strong protic acid (e.g., HCl in a suitable solvent)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
To a glass liner of a high-pressure autoclave, add preQ0 and the catalyst (typically 10-20% by weight of preQ0).
-
Add the solvent and the strong protic acid. The exact nature and concentration of the acid should be optimized for solubility and reactivity.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 30 bar.
-
Stir the reaction mixture vigorously at a set temperature (e.g., room temperature to 50 °C, optimization may be required).
-
Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
The product, preQ1 dihydrochloride, may precipitate from the filtrate or can be isolated by evaporation of the solvent.
-
Further purification can be achieved by recrystallization or reversed-phase chromatography.[1]
Protocol 2: Two-Step Synthesis via Aldehyde Intermediate (DIBAL-H Reduction and Reductive Amination)
This alternative route involves the reduction of the nitrile to an aldehyde, followed by reductive amination.
Step 2a: Reduction of preQ0 to 7-formyl-7-deazaguanine
Materials:
-
preQ0 (or a protected derivative for better solubility)
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in an inert solvent)
-
Anhydrous inert solvent (e.g., Dichloromethane, Toluene)
-
Dry ice/acetone bath
Procedure:
-
Dissolve or suspend preQ0 in the anhydrous inert solvent in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (typically 1.5-2.0 equivalents) dropwise to the cooled mixture, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for a few hours. Monitor the reaction by TLC.
-
Quench the reaction at low temperature by the slow addition of a suitable reagent (e.g., ethyl acetate (B1210297) or methanol).
-
Allow the mixture to warm to room temperature and perform an aqueous workup, for example, with a saturated solution of Rochelle's salt to break up the aluminum complexes.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude aldehyde.
Step 2b: Reductive Amination of 7-formyl-7-deazaguanine
A general procedure for reductive amination is provided below, which can be adapted.
Materials:
-
7-formyl-7-deazaguanine
-
Ammonia source (e.g., methanolic ammonia) or an ammonium (B1175870) salt
-
Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride)
-
Solvent (e.g., Methanol)
Procedure:
-
Dissolve the crude aldehyde in the solvent.
-
Add the ammonia source.
-
Stir the mixture at room temperature to form the imine intermediate.
-
Cool the mixture in an ice bath and add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction and perform a suitable workup to isolate the crude preQ1.
-
Purify the product by chromatography.
Data Presentation
Table 1: Comparison of Hydrogenation Conditions for preQ0 Reduction
| Parameter | Method 1: High-Pressure Hydrogenation | Method 2: Raney Nickel Reduction (of oxime) |
| Substrate | preQ0 (7-cyano-7-deazaguanine) | 7-(hydroxyiminomethyl)-7-deazaguanine |
| Catalyst | Pd/C or PtO2 (example) | Raney Nickel |
| Pressure | 30 bar H2[1][2] | Atmospheric pressure H2 or transfer hydrogenation |
| Solvent | Protic solvent (e.g., Methanol) with acid | Methanolic ammonia, THF[3] |
| Temperature | Room Temperature to 50 °C (requires optimization) | Room Temperature[3] |
| Yield | Almost quantitative[1][2] | Good (specific yield not reported for preQ1) |
| Key Advantage | Direct, one-step conversion | Milder pressure conditions |
| Key Disadvantage | Requires high-pressure equipment | Requires an additional step to form the oxime |
Visualizations
Caption: Alternative synthetic routes for the conversion of preQ0 to preQ1.
Caption: Troubleshooting flowchart for low conversion in preQ0 hydrogenation.
References
Technical Support Center: Enhancing Aptamer-preQ1 Complex Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the aptamer-preQ1 complex. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and enhance the stability of your aptamer-ligand complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in maintaining the stability of the aptamer-preQ1 complex?
A1: The primary challenges include susceptibility of the RNA aptamer to degradation by nucleases, maintaining the specific three-dimensional structure required for preQ1 binding, and preventing dissociation of the ligand. For therapeutic applications, ensuring stability in biofluids is a major hurdle.[1] The preQ1 riboswitch, in particular, relies on a compact H-type pseudoknot structure for ligand binding, and environmental factors can influence this delicate conformation.[2][3]
Q2: How do divalent cations like Mg²⁺ affect the stability of the preQ1 riboswitch aptamer?
A2: Divalent cations, particularly Mg²⁺, play a crucial role in stabilizing the tertiary structure of many riboswitches, including the preQ1 aptamer.[2][4] They can facilitate the folding of the aptamer into its active conformation and stabilize the ligand-bound state.[4][5] While some studies show that the preQ1-I riboswitch can fold and bind its ligand without divalent cations, their presence is often required for all molecules in a sample to adopt the correct fold.[2]
Q3: What are the most common chemical modifications to increase the stability of RNA aptamers?
A3: Common chemical modifications to enhance aptamer stability, particularly against nuclease degradation, include:
-
2'-Sugar Modifications: Replacing the 2'-hydroxyl group of the ribose sugar with a 2'-fluoro (2'-F) or 2'-O-methyl (2'-O-Me) group.[1][6][7]
-
3'-End Capping: Adding an inverted deoxythymidine (3'-inverted dT) to the 3'-end to block exonuclease activity.[6]
-
Locked Nucleic Acids (LNAs): Incorporating LNA monomers, which have a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms, to increase thermal stability and nuclease resistance.[6][7]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the aptamer to increase its hydrodynamic volume, which can protect it from nuclease degradation and reduce renal clearance in vivo.[6]
Troubleshooting Guide
Problem 1: Low binding affinity observed in my aptamer-preQ1 binding assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer Conditions | The binding affinity of the aptamer-preQ1 complex can be sensitive to ionic strength. Ensure your buffer contains an adequate concentration of monovalent and divalent cations (e.g., Mg²⁺) to promote proper folding and binding.[2][4] |
| Incorrect Aptamer Folding | RNA aptamers can misfold. Before the binding assay, perform a heating and cooling cycle (e.g., 95°C for 5 minutes followed by rapid cooling on ice) to ensure a homogenous population of correctly folded aptamers.[8] |
| Degradation of the RNA Aptamer | If your experiments are conducted over a long period or in the presence of potential nuclease contamination, the aptamer may be degrading. Consider using nuclease-free water and reagents. For longer-term stability, chemical modifications to the aptamer may be necessary.[1][6] |
| Inaccurate Concentration Measurement | Verify the concentrations of both your aptamer and preQ1 ligand using a reliable method such as UV-Vis spectroscopy. |
Problem 2: High background signal or non-specific binding in my experiments.
| Possible Cause | Troubleshooting Step |
| Aptamer Dimerization | Some aptamer sequences, including certain variants of the preQ1 riboswitch, have a tendency to dimerize.[9] Consider sequence optimization or using a mutant that is less prone to dimerization. |
| Non-specific Interactions with Surfaces | In surface-based assays like SPR or BLI, non-specific binding to the sensor surface can be an issue. Ensure proper surface chemistry and blocking steps are included in your protocol. |
| Presence of Aggregates | Ensure that both the aptamer and preQ1 solutions are free of aggregates by centrifugation or filtration before use. |
Quantitative Data Summary
Table 1: Effect of Chemical Modifications on Aptamer Half-Life in Human Serum
| Aptamer Type | Modification | Half-Life | Reference |
| Unmodified DNA | None | ~ hours | [6] |
| DNA | 5'-biotin-3'-inverted dT | ~ days | [6] |
| 2'-fluoro RNA | None | 10 hours | [6] |
| 2'-O-methyl RNA | Full Substitution | > 240 hours | [6] |
Table 2: Binding Affinities (Kd) of preQ1 and Analogs to the Bacillus subtilis (Bsu) preQ1 Riboswitch
| Ligand | Kd (nM) | Reference |
| preQ1 | 50 | [10] |
| Guanine | Reduced Activity | [10] |
| Adenine | Reduced Activity | [10] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Isothermal titration calorimetry directly measures the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of the binding constant (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).[8][11]
Methodology:
-
Sample Preparation:
-
Prepare the aptamer solution (typically in the sample cell) and the preQ1 ligand solution (in the titration syringe) in the same buffer to minimize heat of dilution effects. A common buffer is 100 mM Tris with appropriate salt concentrations.[9]
-
Thoroughly degas both solutions before the experiment to prevent air bubbles.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the aptamer solution into the sample cell and the preQ1 solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the preQ1 solution into the aptamer solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The resulting ITC thermogram plots the heat change per injection against the molar ratio of ligand to aptamer.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Protocol 2: Thermal Melt Analysis (UV-Vis Spectroscopy)
Thermal melt analysis using UV-Vis spectroscopy can be used to assess the thermal stability of the aptamer in its free and ligand-bound states by monitoring changes in UV absorbance at 260 nm as a function of temperature.[11]
Methodology:
-
Sample Preparation:
-
Prepare solutions of the aptamer alone and the aptamer with a saturating concentration of preQ1 in the desired buffer.
-
-
Instrumentation:
-
Use a spectrophotometer equipped with a temperature controller.
-
-
Measurement:
-
Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the aptamer is unfolded. An increase in Tm in the presence of the ligand indicates stabilization of the complex.
-
Visualizations
References
- 1. Improving the stability of aptamers by chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. basepairbio.com [basepairbio.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Solution-based biophysical characterization of conformation change in structure-switching aptamers | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Technical Support Center: Troubleshooting preQ1-Modified tRNA Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation of preQ1-modified tRNA. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual aids to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is preQ1-modified tRNA and why is its degradation significant?
Pre-queuosine1 (preQ1) is a precursor to the hypermodified nucleoside queuosine (B110006) (Q), which is found in the anticodon loop of specific tRNAs (tRNA-Tyr, -His, -Asn, and -Asp). The modification of tRNA with preQ1 can mark it for degradation, a process that has been shown to require active translation and the ribonuclease activity of Inositol-requiring enzyme 1 (IRE1). This degradation pathway represents a novel mechanism of tRNA quality control and cellular regulation, linking tRNA metabolism to the unfolded protein response (UPR) and cellular stress signaling. The degradation of preQ1-modified tRNAs can impact translational fidelity and efficiency, ultimately affecting cell proliferation.[1][2]
Q2: What is the primary pathway for preQ1-modified tRNA degradation?
The primary pathway for the degradation of preQ1-modified tRNA involves the endoribonuclease IRE1, a key sensor of endoplasmic reticulum (ER) stress. Under conditions where tRNAs are modified with preQ1, these tRNAs are targeted for cleavage by IRE1. This process is dependent on active translation, suggesting that the degradation occurs on ribosomes. This pathway is a specific subset of a broader cellular process known as Regulated IRE1-Dependent Decay (RIDD), which was initially identified as a mechanism for degrading mRNAs encoding secreted and membrane proteins during ER stress.[1][2][3][4][5][6][7]
Q3: What are the key experimental techniques to study preQ1-modified tRNA degradation?
The primary methods for analyzing the degradation of preQ1-modified tRNAs are Northern blotting and RT-qPCR.
-
Northern Blotting: This technique is essential for visualizing and quantifying the levels of specific tRNAs. It allows for the detection of full-length tRNA as well as any degradation fragments. Probes can be designed to be specific to the tRNA of interest. A method using N-acryloyl-3-aminophenylboronic acid (APB) in the polyacrylamide gel can separate queuosine-modified from unmodified tRNAs, which can be visualized by Northern blotting.[8]
-
RT-qPCR: Reverse transcription quantitative polymerase chain reaction can be used to quantify the levels of specific tRNAs with high sensitivity. However, careful primer design is crucial, and the presence of modifications can sometimes interfere with reverse transcription, potentially affecting the accuracy of quantification.
Q4: Are there alternatives to radioactive probes for Northern blotting?
Yes, non-radioactive methods for Northern blotting are available and widely used. These methods typically involve labeling the oligonucleotide probe with a molecule such as digoxigenin (B1670575) (DIG) or biotin. The labeled probe is then detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase), which catalyzes a chemiluminescent or colorimetric reaction. These methods offer comparable sensitivity to radioactive probes without the associated safety and disposal concerns.[9][10][11][12][13]
Troubleshooting Guides
Section 1: In Vitro Transcription of tRNA
| Problem | Possible Cause | Solution |
| Low or no tRNA transcript yield | Suboptimal reaction conditions (e.g., NTP or MgCl2 concentration). | Optimize the concentrations of NTPs and MgCl2. Perform a titration to find the optimal ratio.[14] |
| Inefficient T7 RNA polymerase activity. | Ensure the T7 RNA polymerase is active and used at the recommended concentration. The stability of the initiation and elongation complexes is dependent on polymerase concentration.[14] | |
| Poor quality or incorrect DNA template. | Verify the sequence and integrity of the DNA template. For in vitro transcription, a double-stranded DNA template is generally more efficient than a single-stranded one for full-length tRNA synthesis.[15] | |
| Incorrect transcript size | Aberrant transcription initiation or termination. | Ensure the promoter sequence is correct and that the template is properly linearized for run-off transcription to achieve the correct 3' end.[15] |
| Template-independent nucleotide addition by T7 RNA polymerase. | Optimize reaction conditions, particularly the ratio of polymerase to template. Gel purification of the transcript will be necessary to isolate the correct size. |
Section 2: Northern Blot Analysis of tRNA Degradation
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient amount of RNA loaded. | For tRNA detection, it is recommended to load at least 5-10 µg of total RNA per lane.[16] |
| Poor transfer of tRNA to the membrane. | Ensure complete transfer by using a semi-dry or wet transfer apparatus and confirming transfer efficiency by staining the gel post-transfer. For small RNAs like tRNA, a longer transfer time or higher current may be necessary. | |
| Inefficient probe labeling or hybridization. | Verify the labeling efficiency of your probe. Optimize hybridization temperature and time. For oligonucleotide probes, the hybridization temperature is critical. | |
| RNA degradation during sample preparation. | Use RNase-free reagents and techniques throughout the protocol. Store RNA samples at -80°C.[17] | |
| High background | Non-specific probe hybridization. | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). Ensure adequate blocking of the membrane. |
| Particulates in the hybridization buffer. | Filter the hybridization buffer before use. | |
| Inconsistent band migration | RNA secondary structure. | Ensure complete denaturation of the RNA samples before loading by heating in a formamide-based loading buffer. Pre-run the gel to ensure it is heated, which can help maintain denaturation.[16] |
| Gel-to-gel variability. | Use pre-cast gels for better consistency or ensure meticulous preparation of hand-cast gels. |
Section 3: RT-qPCR Analysis of tRNA Levels
| Problem | Possible Cause | Solution |
| No or low cDNA yield | RNA degradation. | Use high-quality, intact RNA. Work in an RNase-free environment.[18][19][20] |
| Inhibition of reverse transcriptase. | Ensure the RNA sample is free of inhibitors from the isolation process (e.g., phenol, ethanol, salts). | |
| tRNA modifications inhibiting reverse transcription. | Some tRNA modifications can block or hinder the reverse transcriptase. Consider using a reverse transcriptase engineered to read through modified bases or design primers to avoid regions with known modifications. | |
| Inaccurate quantification | Poor primer design. | Design primers with optimal melting temperatures and avoid regions of known tRNA secondary structure. |
| Genomic DNA contamination. | Treat RNA samples with DNase I before reverse transcription.[19] | |
| Inappropriate normalization control. | Use a stable reference gene that is not affected by the experimental conditions. For tRNA studies, 5S rRNA is often used as a loading control in Northern blots and can be a suitable reference for RT-qPCR. | |
| High Cq values | Low abundance of target tRNA. | Increase the amount of input RNA for the reverse transcription reaction. |
| Inefficient qPCR reaction. | Optimize the qPCR conditions (annealing temperature, primer concentration). Ensure the reaction efficiency is between 90-110%.[18] |
Quantitative Data Summary
The following table summarizes quantitative data on the relative abundance of preQ1-tRNAs and control tRNAs under different experimental conditions, as determined by Northern blot analysis. The data is adapted from a study demonstrating that preQ1-modified tRNA degradation requires active translation and IRE1.[1]
| Condition | tRNA-Tyr | tRNA-His | tRNA-Asn | tRNA-Asp | tRNA-Lys (Control) | tRNA-Gly (Control) |
| Control (No Treatment) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| + Emetine (Translation Inhibitor) | ~1.00 | ~1.00 | ~1.00 | ~1.00 | ~1.00 | Not Tested |
| + Cycloheximide (Translation Inhibitor) | Not Tested | ~1.00 | Not Tested | ~1.00 | Not Tested | Not Tested |
| + preQ1 | ~0.60 | ~0.70 | ~0.65 | ~0.75 | ~1.00 | ~1.00 |
| + preQ1 + IRE1 siRNA 1 | ~0.95 | ~0.90 | ~0.95 | ~0.90 | ~1.00 | ~1.00 |
| + preQ1 + IRE1 siRNA 2 | ~0.90 | ~0.85 | ~0.90 | ~0.85 | ~1.00 | ~1.00 |
All values represent the relative abundance of the tRNA normalized to a 5S rRNA loading control and compared to the untreated control condition. Values are approximate based on graphical data.[1]
Experimental Protocols
Protocol 1: Northern Blot Analysis of preQ1-Modified tRNA Degradation
This protocol is a generalized procedure based on standard techniques for tRNA analysis.
-
RNA Extraction:
-
Culture cells under desired experimental conditions (e.g., with and without preQ1 treatment, with and without IRE1 knockdown).
-
Harvest cells and extract total RNA using a method suitable for small RNAs, such as TRIzol extraction followed by isopropanol (B130326) precipitation.
-
Quantify the RNA concentration and assess its integrity on a denaturing agarose (B213101) gel.
-
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a 10% polyacrylamide gel containing 8 M urea (B33335) in 1X TBE buffer.
-
For each sample, mix 10 µg of total RNA with an equal volume of 2X formamide (B127407) loading buffer.
-
Denature the samples by heating at 70°C for 10 minutes.
-
Load the samples onto the gel and run the electrophoresis at a constant voltage until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Electrotransfer:
-
Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
-
After transfer, UV-crosslink the RNA to the membrane.
-
-
Probe Labeling (Non-Radioactive):
-
Synthesize a DNA oligonucleotide probe complementary to the tRNA of interest.
-
Label the 3' end of the probe with digoxigenin-ddUTP (DIG) using terminal deoxynucleotidyl transferase.
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane in a suitable hybridization buffer for at least 1 hour at 42°C.
-
Add the DIG-labeled probe to the hybridization buffer and incubate overnight at 42°C.
-
Wash the membrane under stringent conditions to remove unbound probe.
-
Block the membrane and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash the membrane to remove unbound antibody.
-
Incubate the membrane with a chemiluminescent AP substrate and visualize the signal using a chemiluminescence imager.
-
-
Quantification:
-
Quantify the band intensities using image analysis software.
-
Normalize the signal of the target tRNA to a loading control, such as 5S rRNA, by stripping the membrane and re-probing.
-
Visualizations
Caption: Signaling pathway of preQ1-modified tRNA degradation.
Caption: Experimental workflow for Northern blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulated Ire1-dependent mRNA decay requires no-go mRNA degradation to maintain endoplasmic reticulum homeostasis in S. pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ire1-mediated decay in mammalian cells relies on mRNA sequence, structure, and translational status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 8. Quantification of Queuosine Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. seracare.com [seracare.com]
- 11. Northern Blotting: Protocols for Radioactive and Nonradioactive Detection of RNA | Springer Nature Experiments [experiments.springernature.com]
- 12. A non-radioactive method for small RNA detection by northern blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive non-radioactive northern blot method to detect small RNAs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - AR [thermofisher.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
Validating preQ1 Dihydrochloride Binding to its Riboswitch: A Comparative Guide to Affinity Determination Techniques
For researchers in molecular biology, pharmacology, and drug development, accurately quantifying the binding affinity of a ligand to its target is a cornerstone of effective research. In the context of RNA-based gene regulation, the interaction between the small molecule preQ1 (pre-queuosine1) and its corresponding riboswitch is of significant interest. This guide provides a comparative overview of key experimental techniques used to validate and quantify the binding affinity of preQ1 dihydrochloride (B599025) to its riboswitch, offering a valuable resource for scientists working on riboswitch-targeted therapeutics and related fields.
This guide will delve into three principal biophysical methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy. Each method offers distinct advantages and provides a quantitative measure of the dissociation constant (KD), a key parameter for assessing binding affinity.
Comparative Analysis of Binding Affinity Data
The binding affinity of preQ1 to its riboswitch can vary depending on the specific class of the riboswitch (e.g., preQ1-I, preQ1-II, preQ1-III) and the bacterial species from which it originates. The following table summarizes experimentally determined dissociation constants (KD) for preQ1 and its analogs with various preQ1 riboswitches, as measured by different techniques.
| Ligand | Riboswitch Target | Technique | Dissociation Constant (KD) | Reference |
| preQ1 | Bacillus subtilis (Bsu) preQ1-I | Fluorescence | 4.1 ± 0.6 nM | [1] |
| preQ1 | Thermoanaerobacter tengcongensis (Tte) preQ1-I | ITC | 21.6 ± 1.1 nM | [2][3] |
| preQ1 | Thermoanaerobacter tengcongensis (Tte) preQ1-I | SPR | 24.5 ± 4.6 nM | [3] |
| preQ1 | Thermoanaerobacter tengcongensis (Tte) preQ1-I | 2-AP Fluorescence | 25.7 ± 2.4 nM | [2][3] |
| preQ1 | Lactobacillus rhamnosus preQ1-II | ITC | 17.9 ± 0.6 nM | [4][5] |
| preQ0 | Thermoanaerobacter tengcongensis (Tte) preQ1-I | SPR | 35.1 ± 6.1 nM | [6][7] |
| Synthetic Ligand 4 | Bacillus subtilis (Bsu) preQ1-I | Microscale Thermophoresis | ~2 µM | [1] |
| Synthetic Ligand 8 | Bacillus subtilis (Bsu) preQ1-I | Microscale Thermophoresis | ~2 µM | [1] |
| Guanine | Fusobacterium nucleatum (Fnu) preQ1-I | Competitive Binding Assay | EC50 = 6.9 ± 0.74 µM | [8] |
| 7-deazaguanine (7dag) | Fusobacterium nucleatum (Fnu) preQ1-I | Competitive Binding Assay | EC50 > 500 µM | [8] |
Experimental Methodologies and Workflows
A detailed understanding of the experimental protocols is crucial for reproducing and building upon existing research. Below are outlines of the methodologies for the key techniques discussed.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KA, from which KD is derived), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[4][9][10][11]
Experimental Protocol:
-
Sample Preparation:
-
The preQ1 riboswitch RNA is prepared and refolded to ensure proper conformation. This typically involves heating the RNA solution and then slowly cooling it in a buffer containing magnesium chloride to facilitate correct folding.
-
preQ1 dihydrochloride is dissolved in the same buffer as the RNA to minimize heat of dilution effects.
-
Both RNA and ligand solutions are thoroughly degassed to prevent air bubbles from interfering with the measurement.
-
-
ITC Experiment:
-
The sample cell is filled with the riboswitch RNA solution (e.g., 8.74 µM).[4]
-
The injection syringe is loaded with the preQ1 solution at a concentration typically 10-fold higher than the RNA concentration.[4]
-
A series of small, precise injections of the preQ1 solution are made into the RNA solution in the sample cell.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to RNA.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., "One Set of Sites") to extract the thermodynamic parameters.[4]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[12] It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip surface.
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
Biotinylated preQ1 riboswitch RNA is immobilized onto a streptavidin-coated sensor chip surface. A reference cell is prepared without the RNA to subtract non-specific binding effects.[2]
-
-
SPR Experiment:
-
A running buffer is continuously flowed over the sensor chip surface to establish a stable baseline.
-
Solutions of this compound at various concentrations (e.g., 12.5 nM to 400 nM) are injected and flowed over the surface for a set association time (e.g., 180 seconds).[2]
-
The running buffer is then flowed over the surface again for a dissociation time (e.g., 600 seconds) to monitor the dissociation of the preQ1 from the riboswitch.[2]
-
The change in the SPR signal (measured in response units, RU) is recorded throughout the association and dissociation phases.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff to kon.
-
Fluorescence-Based Competitive Binding Assay
Fluorescence-based assays are highly sensitive and can be adapted for high-throughput screening.[8][13][14] A common approach involves a competitive binding assay where the displacement of a fluorescently labeled probe by the ligand of interest results in a change in fluorescence.
Experimental Protocol:
-
Assay Component Preparation:
-
A fluorescently labeled preQ1 riboswitch (e.g., Cy5-labeled) is synthesized.[8]
-
A quencher-labeled antisense oligonucleotide (ASO) that can bind to a region of the riboswitch involved in its tertiary structure is prepared.[8]
-
Solutions of this compound and other competitor compounds are prepared at various concentrations.
-
-
Competitive Binding Experiment:
-
The Cy5-labeled riboswitch is incubated with varying concentrations of preQ1 or other test compounds.
-
The quencher-labeled ASO is then added to the mixture.
-
If preQ1 binds and stabilizes the riboswitch's tertiary structure, it prevents the ASO from hybridizing, and the Cy5 fluorescence remains high.
-
In the absence of a binding ligand, the ASO hybridizes to the riboswitch, bringing the quencher in proximity to the Cy5 dye and causing a decrease in fluorescence.
-
Fluorescence intensity is measured using a plate reader or fluorometer.
-
-
Data Analysis:
-
The fluorescence signal is plotted against the logarithm of the competitor concentration.
-
The data is fitted to a dose-response curve to determine the EC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe. The EC50 is related to the binding affinity of the competitor.
-
Conclusion
The validation of this compound's binding affinity to its riboswitch can be robustly achieved through several biophysical techniques. Isothermal Titration Calorimetry provides a comprehensive thermodynamic profile of the interaction. Surface Plasmon Resonance offers real-time kinetic data, detailing the rates of association and dissociation. Fluorescence-based assays, particularly competitive binding formats, are highly sensitive and suitable for higher-throughput applications. The choice of method will depend on the specific research question, the available instrumentation, and the level of detail required for the binding characterization. By understanding the principles and protocols of these techniques, researchers can confidently and accurately quantify the molecular interactions that are fundamental to riboswitch function and the development of novel RNA-targeted therapeutics.
References
- 1. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Cross-Validation of preQ1 Riboswitch Function in Diverse Bacterial Species: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preQ1 riboswitch's performance across different bacterial species, supported by experimental data. We delve into the functional nuances of this small RNA regulator, offering insights into its potential as a target for novel antibacterial agents.
The preQ1 riboswitch, a cis-acting regulatory element found in the 5' untranslated region of bacterial mRNAs, plays a crucial role in controlling the biosynthesis and transport of queuosine, a hypermodified nucleobase.[1][2] Upon binding its cognate ligand, pre-queuosine1 (preQ1), the riboswitch undergoes a conformational change that modulates gene expression, typically through transcriptional termination or translational inhibition.[1] Understanding the functional conservation and species-specific adaptations of the preQ1 riboswitch is paramount for its development as a broad-spectrum antibacterial target. This guide synthesizes available data to compare the function of preQ1 riboswitches from various bacterial species.
Comparative Analysis of preQ1 Riboswitch Performance
The function of a riboswitch is primarily defined by its affinity for its ligand and its ability to regulate gene expression. The following tables summarize key quantitative data for preQ1 riboswitches from several bacterial species, providing a basis for cross-species comparison.
| Bacterial Species | Riboswitch Class | Regulatory Mechanism | Ligand Binding Affinity (KD) for preQ1 | Reference |
| Bacillus subtilis | preQ1-I | Transcription Termination | ~50 nM | [3] |
| Thermoanaerobacter tengcongensis | preQ1-I | Translation Inhibition | 2.1 ± 0.3 nM | [4][5] |
| Streptococcus pneumoniae | preQ1-II | Translation Inhibition | High affinity (KD not specified) | [6] |
| Listeria monocytogenes | preQ1-I | Translation Inhibition | Binds two preQ1 molecules | [7][8] |
| Fusobacterium nucleatum | preQ1-I | Not specified | 280 ± 55 nM | [9] |
Table 1: Ligand Binding Affinities of preQ1 Riboswitches. This table compares the dissociation constants (KD) of preQ1 riboswitches from different bacteria, indicating the concentration of preQ1 required for 50% binding. A lower KD value signifies a higher binding affinity.
| Bacterial Species | Riboswitch | Experimental System | Fold Repression / Termination Efficiency | Reference |
| Bacillus subtilis | Wild-type | in vivo β-galactosidase reporter assay | Low basal expression, indicating strong repression by endogenous preQ1 | [10] |
| Thermoanaerobacter tengcongensis | Wild-type | in vitro transcription termination assay | EC50 of 36 ± 5 nM for termination | [11] |
| Fusobacterium nucleatum | Wild-type | in vitro frameshift assay | ~20% frameshifting at 200 µM preQ1 | [12] |
| Bacillus subtilis | Wild-type | in vitro frameshift assay | ~7% frameshifting at 200 µM preQ1 | [12] |
Table 2: Gene Regulatory Activity of preQ1 Riboswitches. This table presents the functional output of preQ1 riboswitches in terms of their ability to repress gene expression or terminate transcription in the presence of their ligand.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Caption: General signaling pathway of a preQ1 riboswitch.
Caption: Experimental workflow for cross-validating preQ1 riboswitch function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to characterize preQ1 riboswitch function.
Riboswitch Reporter Gene Assay
This in vivo method assesses the regulatory activity of a riboswitch within a cellular context.
-
Construct Design: The riboswitch sequence of interest is cloned upstream of a reporter gene (e.g., lacZ, gfp, luc) in an appropriate expression vector.[13][14] The construct is placed under the control of a suitable promoter for the target bacterial species.
-
Bacterial Transformation: The reporter plasmid is transformed into the desired bacterial strains. For cross-species validation, the same construct can be introduced into different bacterial backgrounds.
-
Cell Culture and Induction: Transformed bacteria are cultured in a suitable medium. To test the riboswitch's response, the cultures are divided and grown in the presence or absence of a known concentration of preQ1 or a related analog.[10]
-
Reporter Activity Measurement: The expression of the reporter gene is quantified. For β-galactosidase assays, cell lysates are assayed for their ability to cleave a chromogenic substrate.[10] For GFP-based assays, fluorescence is measured.[1] Luciferase activity is determined by measuring light emission upon substrate addition.[15]
-
Data Analysis: The activity of the reporter in the presence of the ligand is compared to the activity in its absence to determine the fold repression.[1]
In Vitro Transcription Termination Assay
This assay directly measures the ability of a riboswitch to prematurely terminate transcription in response to ligand binding.[16]
-
Template Preparation: A linear DNA template is generated, typically by PCR, containing a promoter (e.g., T7 promoter), the riboswitch sequence, and a downstream region.[17]
-
Transcription Reaction: The DNA template is incubated with RNA polymerase, ribonucleotides (including a radiolabeled one, e.g., [α-32P] UTP), and a transcription buffer.[2] The reaction is carried out in the presence and absence of varying concentrations of preQ1.
-
Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: The intensity of the bands corresponding to the full-length transcript and the prematurely terminated transcript are quantified using a phosphorimager. The termination efficiency is calculated as the ratio of the terminated product to the sum of the terminated and full-length products.[2]
Conclusion
The available data indicate that while the general function of the preQ1 riboswitch—binding preQ1 to regulate gene expression—is conserved across different bacterial species, there are notable variations in ligand affinity, regulatory mechanisms (transcriptional vs. translational), and the magnitude of the regulatory response. These differences likely reflect the specific physiological needs and genetic contexts of each bacterium. For drug development, these variations are critical considerations, as a compound targeting the preQ1 riboswitch may exhibit different potencies against different pathogens. Further systematic cross-validation studies, where the same riboswitch is tested in multiple bacterial hosts, are needed to fully elucidate the portability and species-specific constraints of this RNA regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of a preQ1 riboswitch aptamer in metabolite-bound and free states with implications for gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confirmation of a second natural preQ1 aptamer class in Streptococcaceae bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Riboswitch reporter assays [bio-protocol.org]
- 14. An in vivo high-throughput screening for riboswitch ligands using a reverse reporter gene system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 16. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Roles of preQ1 and Queuosine in Translational Control: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of protein synthesis is paramount. This guide provides a comparative analysis of two key players in this process: the precursor molecule preQ1 and the hypermodified nucleoside queuosine (B110006). While intricately linked through the queuosine biosynthesis pathway, their effects on translation are distinct, offering different avenues for potential therapeutic intervention.
In the intricate dance of protein synthesis, the fidelity and efficiency of translation are tightly regulated. Among the myriad of control mechanisms, the modification of transfer RNAs (tRNAs) and the direct influence of small molecules on messenger RNA (mRNA) stand out. This guide delves into the comparative effects of preQ1, a precursor in the queuosine biosynthesis pathway, and queuosine itself on the translational machinery. While queuosine primarily ensures translational accuracy and efficiency through tRNA modification, preQ1 can act as a direct regulator of gene expression by binding to riboswitches.
At a Glance: preQ1 vs. Queuosine in Translation
| Feature | preQ1 | Queuosine |
| Primary Role in Translation | Indirectly regulates translation by controlling the synthesis of queuosine via riboswitches. Can also directly reduce the translation of specific mRNAs, such as those for ribosomal proteins. | Directly modulates translation by modifying the anticodon of specific tRNAs (tRNAHis, tRNAAsp, tRNAAsn, tRNATyr). |
| Mechanism of Action | Binds to preQ1 riboswitches in the 5' untranslated region (UTR) of bacterial mRNAs, causing conformational changes that can terminate transcription or block translation initiation. In mammalian cells, it can directly impact translation efficiency. | As a modification at the wobble position (position 34) of the tRNA anticodon, it enhances codon recognition, particularly for codons ending in U, and influences translational speed and fidelity. |
| Effect on Translational Speed | Can slow down translation, particularly for A/T-ending codons.[1] | Generally increases the translational speed of C-ending codons for histidine and aspartic acid, while decreasing the speed for U-ending codons for asparagine and tyrosine.[2] |
| Effect on Translational Fidelity | Indirectly impacts fidelity by controlling the availability of queuosine. | Improves the accuracy of translation by stabilizing codon-anticodon pairing and preventing frameshifting.[3] |
| Organismal Distribution of Primary Mechanism | preQ1 riboswitches are primarily found in bacteria.[4][5] Direct effects on translation have been observed in mammalian cells. | Queuosine modification of tRNA is found in both bacteria and eukaryotes.[3][6] |
Delving Deeper: Mechanisms of Action
Queuosine: The Master of Codon Recognition
Queuosine (Q) is a hypermodified guanine (B1146940) analog found at the wobble position of tRNAs that recognize codons for asparagine, aspartic acid, histidine, and tyrosine (NAU and NAC codons).[6] Its presence is crucial for maintaining the efficiency and fidelity of protein synthesis.
The modification of guanine to queuosine in the anticodon loop allows for more stable base pairing with the third position of the codon, particularly with a uridine (B1682114) (U). This enhanced recognition of U-ending codons helps to balance the translation rates of synonymous codons (codons that code for the same amino acid but have different nucleotide sequences).[6] Lack of queuosine can lead to ribosomal pausing at these codons, potentially triggering protein misfolding and cellular stress responses.[7]
Caption: Queuosine biosynthesis and its role in translation.
preQ1: The Gatekeeper of Queuosine Synthesis
In bacteria, the synthesis of queuosine is tightly regulated by a feedback mechanism involving preQ1 and a class of RNA regulatory elements known as riboswitches. These preQ1 riboswitches are typically located in the 5' untranslated regions of mRNAs that encode for proteins involved in the queuosine biosynthesis pathway.[4][5]
When preQ1 levels are high, it binds directly to the riboswitch. This binding induces a conformational change in the mRNA that can either lead to premature transcription termination or block the ribosome binding site, thereby inhibiting translation initiation.[5] This elegant mechanism ensures that the cell only produces queuosine when it is needed, conserving cellular resources.
Caption: The preQ1 riboswitch acts as a sensor to regulate queuosine biosynthesis.
Beyond its role in bacterial riboswitches, recent studies have indicated that preQ1 can also directly influence translation in mammalian cells. It has been shown to reduce the translation of ribosomal proteins and slow down codon-dependent translation, particularly at the ribosome's A site.[1] This suggests a more complex and direct role for preQ1 in eukaryotic translational control than previously understood.
Experimental Protocols
A variety of experimental techniques are employed to investigate the effects of preQ1 and queuosine on translation.
Ribosome Profiling
Ribosome profiling, or Ribo-seq, is a powerful technique used to obtain a snapshot of all the ribosomes actively translating in a cell at a specific moment.
Methodology:
-
Cells are treated with a translation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA.
-
The cells are lysed, and the lysate is treated with RNase to digest any mRNA not protected by ribosomes.
-
The ribosome-protected mRNA fragments (footprints) are isolated.
-
The footprints are converted to a cDNA library and sequenced using next-generation sequencing.
-
The sequencing reads are mapped back to the transcriptome to determine the density of ribosomes at each codon.
This technique allows for a global analysis of translational control and can reveal changes in translation efficiency for specific codons or genes in response to the presence or absence of queuosine or preQ1.[2][7]
In Vitro Translation Assays
In vitro translation assays provide a controlled system to study the direct effects of preQ1 and queuosine on the translation of a specific mRNA.
Methodology:
-
A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation and elongation factors) is prepared.
-
A specific mRNA, often encoding a reporter protein like luciferase or green fluorescent protein (GFP), is added to the extract.
-
The molecule of interest (preQ1 or queuosine-modified tRNA) is added to the reaction.
-
The translation reaction is allowed to proceed for a set amount of time.
-
The amount of protein produced is quantified, typically by measuring the activity or fluorescence of the reporter protein.
These assays are instrumental in dissecting the specific molecular mechanisms by which preQ1 and queuosine influence translation.[8][9]
Mass Spectrometry for tRNA Modification Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method used to identify and quantify modifications in tRNA molecules.
Methodology:
-
Total tRNA is isolated from cells.
-
The tRNA is digested into individual nucleosides using enzymes.
-
The resulting mixture of nucleosides is separated by liquid chromatography.
-
The separated nucleosides are then analyzed by a mass spectrometer, which measures the mass-to-charge ratio of each molecule.
-
The presence and abundance of queuosine and its precursors can be determined by comparing the observed mass spectra to known standards.
This method is essential for confirming the modification status of tRNAs and for studying the efficiency of the queuosine biosynthesis pathway.[10][11][12]
Caption: A generalized workflow for investigating the translational effects of preQ1 and queuosine.
Conclusion and Future Directions
The comparative analysis of preQ1 and queuosine reveals a sophisticated and multi-layered system of translational regulation. Queuosine acts as a fine-tuner of translation at the level of codon recognition, ensuring the smooth and accurate synthesis of proteins. In contrast, preQ1 functions as a molecular switch in bacteria, controlling the entire queuosine biosynthetic pathway, and may also have direct, albeit less understood, effects on translation in eukaryotes.
For drug development professionals, these distinct mechanisms present exciting opportunities. Targeting the preQ1 riboswitch in pathogenic bacteria offers a promising avenue for the development of novel antibiotics. The direct effects of preQ1 on mammalian translation, as well as the role of queuosine in cellular stress responses, suggest that modulating the queuosine pathway could have therapeutic potential in a variety of diseases, including cancer and neurological disorders. Further research into the intricate interplay between these molecules and the translational machinery will undoubtedly uncover new insights and pave the way for innovative therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Single transcriptional and translational preQ1 riboswitches adopt similar pre-folded ensembles that follow distinct folding pathways into the same ligand-bound structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Queuosine‐tRNA promotes sex‐dependent learning and memory formation by maintaining codon‐biased translation elongation speed | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitative probing of glycosylated queuosine modifications in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preferential import of queuosine-modified tRNAs into Trypanosoma brucei mitochondrion is critical for organellar protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of preQ1 Dihydrochloride for its Target Aptamer: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding specificity of a small molecule to its target is paramount. This guide provides a comparative analysis of the specificity of preQ1 dihydrochloride (B599025) for its cognate RNA aptamer, a key component of the preQ1 riboswitch. Experimental data, detailed protocols, and workflow visualizations are presented to offer a comprehensive overview for assessing this critical interaction.
The preQ1 riboswitch is a cis-regulatory element found in the 5' untranslated region of bacterial mRNAs involved in the biosynthesis and transport of queuosine, a hypermodified nucleoside.[1][2] The aptamer domain of this riboswitch directly binds to preQ1 (7-aminomethyl-7-deazaguanine), leading to a conformational change that modulates gene expression, either through transcriptional termination or inhibition of translation.[2][3] The high affinity and specificity of the preQ1 aptamer for its ligand make it an attractive target for the development of novel antibacterial agents.[4]
Comparative Binding Affinity Data
The specificity of the preQ1 aptamer is demonstrated by its significantly higher affinity for preQ1 compared to closely related analogs, such as preQ0 (7-cyano-7-deazaguanine) and guanine.[1][5] The following table summarizes quantitative binding data from various studies, highlighting the dissociation constants (Kd) for preQ1 and alternative molecules. A lower Kd value indicates a stronger binding affinity.
| Ligand | Aptamer Source | Method | Dissociation Constant (Kd) | Reference |
| preQ1 | Thermoanaerobacter tengcongensis | Surface Plasmon Resonance (SPR) | 2.1 ± 0.3 nM | [6][7] |
| preQ0 | Thermoanaerobacter tengcongensis | Surface Plasmon Resonance (SPR) | 35.1 ± 6.1 nM | [6][7] |
| preQ1 | Bacillus subtilis | In-line Probing | ~20 nM | [8] |
| Guanine | Bacillus subtilis | Not specified | Several-fold lower affinity than preQ1 | [1] |
| preQ1 | Streptococcus pneumoniae (preQ1-II aptamer) | Equilibrium Dialysis | High affinity | [5][9] |
| preQ0 | Streptococcus pneumoniae (preQ1-II aptamer) | Equilibrium Dialysis | Lower affinity than preQ1 | [5][9] |
Visualizing the Mechanism and Workflow
To better understand the regulatory mechanism and the experimental process of validating binding specificity, the following diagrams are provided.
Caption: preQ1 Riboswitch Regulatory Mechanisms.
Caption: Experimental Workflow for Specificity Validation.
Detailed Experimental Protocols
Accurate determination of binding affinity is crucial for validating specificity. Below are detailed methodologies for key experiments cited in the literature.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that measures the binding between an immobilized molecule and an analyte in solution by detecting changes in the refractive index at the surface of a sensor chip.[10][11]
Protocol Outline:
-
Immobilization:
-
A biotinylated version of the preQ1 aptamer is immobilized on a streptavidin-coated sensor chip.
-
A reference flow cell is prepared with a non-target RNA or is left blank to subtract non-specific binding signals.
-
-
Binding Analysis:
-
A series of concentrations of this compound (and analog molecules for comparison) in a suitable running buffer are injected over the sensor surface.
-
The association of the analyte to the immobilized aptamer is monitored in real-time.
-
-
Dissociation:
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte-aptamer complex.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Equilibrium Dialysis
Equilibrium dialysis is a technique used to measure the binding of a ligand to a macromolecule by allowing them to reach equilibrium across a semi-permeable membrane.[9]
Protocol Outline:
-
Apparatus Setup:
-
A two-chamber dialysis unit is separated by a membrane with a molecular weight cutoff that retains the RNA aptamer but allows the small molecule ligand (preQ1) to pass freely.
-
-
Sample Loading:
-
The RNA aptamer solution is placed in one chamber, and a solution containing a known concentration of radiolabeled preQ1 (e.g., ³H-preQ1) is placed in the other chamber.[9]
-
-
Equilibration:
-
The apparatus is incubated for a sufficient time to allow the ligand to equilibrate between the two chambers.
-
-
Measurement:
-
Samples are taken from both chambers, and the concentration of the radiolabeled ligand is determined using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of bound ligand is calculated from the difference in ligand concentration between the chamber containing the aptamer and the chamber without.
-
The dissociation constant (Kd) is determined by performing the experiment at various ligand concentrations and fitting the data to a binding isotherm.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13]
Protocol Outline:
-
Sample Preparation:
-
The preQ1 aptamer is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe at a higher concentration.
-
-
Titration:
-
Small aliquots of the preQ1 solution are injected into the sample cell containing the aptamer.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of ligand to aptamer.
-
The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Conclusion
The experimental data consistently demonstrate the high specificity of the preQ1 aptamer for its cognate ligand, this compound. The significant differences in binding affinities between preQ1 and its structural analogs, as determined by robust biophysical techniques, validate the preQ1-aptamer interaction as a highly selective molecular recognition event. This specificity is a critical attribute for its biological function and for its potential as a target in drug discovery. The provided protocols and workflows offer a foundational guide for researchers seeking to replicate or build upon these validation studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 3. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA [beilstein-journals.org]
- 5. scispace.com [scispace.com]
- 6. Comparison of a preQ1 riboswitch aptamer in metabolite-bound and free states with implications for gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Confirmation of a second natural preQ1 aptamer class in Streptococcaceae bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. basepairbio.com [basepairbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Review of Methods for Measuring Aptamer-ProteinEquilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Analysis of PreQ1 Riboswitch Structures: Solution vs. Crystal States
The preQ1 riboswitch, a cis-regulatory element of mRNA, modulates gene expression by binding to the metabolite preQ1 (7-aminomethyl-7-deazaguanine). Understanding its three-dimensional structure is paramount for elucidating its regulatory mechanism and for the development of novel antimicrobial agents. High-resolution structural data from both X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have revealed a largely congruent overall architecture, yet with subtle and functionally significant differences between the static crystal state and the dynamic solution state. This guide provides a detailed comparison of the solution and crystal structures of the preQ1 riboswitch, with a focus on the well-studied Class I riboswitch from Bacillus subtilis.
At a Glance: Key Structural and Dynamic Differences
While both techniques reveal a classic H-type pseudoknot fold for the preQ1-I riboswitch aptamer upon ligand binding, notable distinctions arise in the conformation and dynamics of specific regions.[1][2][3][4][5] The primary divergence is observed in the upper region of the pseudoknot, encompassing stem P2 and loop L1.[6] In the crystalline state, this region adopts a more compact and well-defined conformation, a feature that is less pronounced in the solution structure.[6] The solution-state structure, in contrast, exhibits considerable intrinsic flexibility, particularly in residues that form a "lid" over the preQ1 binding pocket.[1][4][5]
A key factor contributing to these structural discrepancies is the presence of divalent cations, specifically calcium ions (Ca²⁺), in the crystallization conditions.[1][2][4] These ions are not essential for the folding of the riboswitch or for the binding of preQ1 in a solution environment.[1][7] However, their presence in the crystal lattice induces a conformational state that is more rigid than what is observed in solution.[1][4] The addition of Ca²⁺ to the NMR sample leads to a solution structure that more closely resembles the crystal structure, confirming the ion's role in stabilizing the observed solid-state conformation.[1][4]
Quantitative Comparison of Structural and Dynamic Parameters
The following tables summarize the key quantitative data derived from structural and biophysical studies of the preQ1 riboswitch, highlighting the differences between the solution and crystal structures.
| Parameter | Solution Structure (NMR) | Crystal Structure (X-ray) | Reference |
| Overall Fold | H-type pseudoknot | H-type pseudoknot | [3][8] |
| RMSD (P2/L1 region) | - | 2.0 ± 0.1 Å (compared to solution) | [6] |
| Key Differentiating Factor | Intrinsic flexibility, absence of required divalent cations | Presence of Ca²⁺ ions inducing a more rigid conformation | [1][4] |
| Biophysical Parameter | Value | Condition | Reference |
| Ca²⁺ Binding Affinity (Kd) | 47 ± 2 µM | In solution, ligand-bound state | [1][4][7] |
| "Lid" Residue Dynamics (Exchange Rate) | (9.4 ± 0.7) x 10³ s⁻¹ | In solution | [5][6] |
| PreQ1 Binding Affinity (Kd,app) - Class III | 6.5 ± 0.5 nM | In solution | [9] |
| Crystallographic Data (Representative Examples) | ||
| PDB ID | Resolution | Method |
| 6E1W | 1.69 Å | X-RAY DIFFRACTION |
| 4JF2 | 2.28 Å | X-RAY DIFFRACTION |
| 4RZD | 2.75 Å | X-RAY DIFFRACTION |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the structural data.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of the riboswitch structure. The general workflow involves:
-
Sample Preparation: The preQ1 riboswitch RNA is transcribed in vitro, purified, and co-crystallized with its ligand, preQ1. Crystallization conditions are screened to find optimal concentrations of precipitants, buffers, and ions (in this case, including Ca²⁺) that promote the formation of well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam. The electrons in the atoms of the RNA and ligand diffract the X-rays, producing a diffraction pattern that is recorded on a detector.
-
Structure Determination and Refinement: The diffraction pattern is processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, resulting in a high-resolution three-dimensional structure.
NMR Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of molecules in solution, offering a more dynamic picture compared to crystallography.
-
Sample Preparation: Isotopically labeled (¹³C, ¹⁵N) preQ1 riboswitch RNA is prepared and complexed with preQ1 in a buffered solution.
-
Data Acquisition: A variety of NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei. These experiments include NOESY (Nuclear Overhauser Effect Spectroscopy) to measure inter-proton distances and experiments to measure residual dipolar couplings (RDCs) which provide information on the orientation of bonds with respect to an external magnetic field.
-
Structure Calculation and Dynamics Analysis: The experimental restraints (distances from NOESY, orientations from RDCs) are used as input for computational algorithms to calculate an ensemble of structures that are consistent with the data. Relaxation dispersion experiments can be used to probe conformational exchange processes on the microsecond to millisecond timescale.
Visualizing the Structural Comparison and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Solution and Crystal Structures of PreQ1 Riboswitch Reveals Calcium-Induced Changes in Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of solution and crystal structures of preQ1 riboswitch reveals calcium-induced changes in conformation and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. 4rzd - Crystal Structure of a PreQ1 Riboswitch - Summary - Protein Data Bank Japan [pdbj.org]
Unveiling the Biological Activity of Synthetic preQ1 Dihydrochloride: A Comparative Guide
For researchers in drug discovery and molecular biology, validating the biological activity of synthetic small molecules is a critical step. This guide provides a comprehensive comparison of synthetic pre-queuosine1 (preQ1) dihydrochloride (B599025) with alternative compounds, supported by experimental data, to confirm its role as a biologically active ligand for preQ1 riboswitches. The data underscores the utility of synthetic preQ1 dihydrochloride in studying bacterial gene regulation and as a potential starting point for the development of novel antibacterial agents.
Comparative Analysis of Binding Affinity
The biological activity of preQ1 is primarily mediated through its binding to preQ1 riboswitches, which are RNA regulatory elements found in bacteria that control the expression of genes involved in the biosynthesis and transport of queuosine.[1][2][3] The affinity of synthetic preQ1 for various bacterial preQ1 riboswitches has been quantified using several biophysical techniques. The following tables summarize the dissociation constants (KD) and half-maximal effective concentrations (EC50) of preQ1 and its analogs for different riboswitches. It is standard practice in the field to use synthetic preQ1, often in its stable dihydrochloride salt form, for these assays.
Table 1: Binding Affinities (KD) of preQ1 and Analogs to preQ1 Riboswitches
| Ligand | Riboswitch | Apparent KD (nM) | Experimental Method |
| preQ1 | Thermoanaerobacter tengcongensis (Tte) | 2.1 ± 0.3 | Surface Plasmon Resonance (SPR) |
| preQ0 | Thermoanaerobacter tengcongensis (Tte) | 35.1 ± 6.1 | Surface Plasmon Resonance (SPR) |
| preQ1 | Escherichia coli (Eco) | 120 ± 6 | Surface Plasmon Resonance (SPR) |
| preQ1 | Fusobacterium nucleatum (Fnu) | 360 ± 20 | Microscale Thermophoresis (MST) |
| Guanine | Fusobacterium nucleatum (Fnu) | 200,000 ± 30,000 | Microscale Thermophoresis (MST) |
| Adenine | Fusobacterium nucleatum (Fnu) | No detectable binding | Microscale Thermophoresis (MST) |
Data compiled from multiple sources.[4][5][6][7]
Table 2: Competitive Binding (EC50) of preQ1 and Analogs
| Ligand | Riboswitch | EC50 (µM) | Experimental Method |
| preQ1 | Fusobacterium nucleatum (Fnu) | 0.44 ± 0.066 | Competitive Binding Assay |
| Guanine | Fusobacterium nucleatum (Fnu) | 13 ± 1.1 | Competitive Binding Assay |
| 7-deazaguanine (7dag) | Fusobacterium nucleatum (Fnu) | 1400 ± 200 | Competitive Binding Assay |
| preQ1 | Thermoanaerobacter tengcongensis (Tte) | 10.7 ± 1.6 | Competitive Binding Assay |
Data compiled from multiple sources.[1][5]
The data clearly demonstrates that synthetic preQ1 binds to preQ1 riboswitches with high affinity, often in the nanomolar range, and with greater specificity than its precursor preQ0 and other related analogs like guanine.[4][5][6][7] This high-affinity binding is a cornerstone of its biological function.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the biological activity of synthetic preQ1.
Riboswitch Binding Assays
a) Surface Plasmon Resonance (SPR)
This technique is used to measure the binding kinetics and affinity between a ligand (preQ1) and a target molecule (riboswitch RNA) immobilized on a sensor chip.
-
RNA Immobilization: Biotinylated preQ1 riboswitch aptamer is immobilized on a streptavidin-coated sensor chip.
-
Analyte Injection: A series of concentrations of synthetic this compound in a suitable buffer are flowed over the chip.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass bound, is monitored in real-time to determine the association (kon) and dissociation (koff) rates.
-
Data Analysis: The equilibrium dissociation constant (KD) is calculated as koff/kon.[4]
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event to determine the thermodynamic parameters of the interaction.
-
Sample Preparation: The preQ1 riboswitch RNA is placed in the sample cell, and a solution of synthetic this compound is loaded into the injection syringe.
-
Titration: The preQ1 solution is titrated into the RNA solution in small increments.
-
Heat Measurement: The heat released or absorbed upon binding is measured after each injection.
-
Data Analysis: The resulting data is fitted to a binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4]
c) Competitive Binding Assay
This high-throughput assay measures the ability of a ligand to compete with a fluorescently or quencher-labeled probe for binding to the riboswitch.[1][5]
-
Assay Setup: A fluorophore-labeled riboswitch is incubated with a quencher-labeled antisense oligonucleotide that can hybridize to a portion of the riboswitch, resulting in a low fluorescence signal.[1][5]
-
Competition: Synthetic this compound or other test compounds are added to the mixture. If the compound binds to the riboswitch, it stabilizes a conformation that prevents the antisense oligonucleotide from binding, leading to an increase in fluorescence.[1][5]
-
Measurement: The fluorescence intensity is measured at various concentrations of the competitor.
-
Data Analysis: The data is plotted to determine the EC50 value, which is the concentration of the competitor that displaces 50% of the labeled probe.[5]
In vivo Reporter Gene Assay
This assay confirms the biological activity of preQ1 within a living cell by measuring its effect on gene expression regulated by a riboswitch.[4]
-
Construct Design: A reporter gene (e.g., Green Fluorescent Protein - GFP) is placed under the control of a preQ1 riboswitch in a plasmid.
-
Bacterial Transformation: The plasmid is transformed into a bacterial strain, often one that is deficient in preQ1 biosynthesis.
-
Induction: The bacterial cultures are grown in the presence of varying concentrations of synthetic this compound.
-
Reporter Measurement: The expression of the reporter protein (e.g., GFP fluorescence) is measured.
-
Data Analysis: A dose-response curve is generated to determine the EC50 for riboswitch-mediated gene repression or activation.[4]
Visualizing the Biological Pathway and Experimental Workflow
The following diagrams illustrate the biological context of preQ1 activity and a typical experimental workflow for its validation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of a preQ1 riboswitch aptamer in metabolite-bound and free states with implications for gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Class I, II, and III preQ1 Riboswitches: Structure, Function, and Experimental Interrogation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three known classes of preQ1 riboswitches, which are cis-regulatory elements in bacterial mRNA that bind the metabolite pre-queuosine1 (preQ1) to control gene expression. Understanding the distinct structural folds, ligand recognition mechanisms, and regulatory strategies of each class is crucial for advancing research in RNA biology and for the development of novel antimicrobial agents targeting these RNA structures.
Structural and Functional Comparison
The three classes of preQ1 riboswitches, while all recognizing the same small molecule, exhibit remarkable diversity in their architecture and regulatory mechanisms. Class I riboswitches are the smallest and can regulate either transcription or translation. In contrast, Class II and the more recently discovered Class III riboswitches are larger and appear to exclusively regulate translation.[1][2]
| Feature | Class I preQ1 Riboswitch | Class II preQ1 Riboswitch | Class III preQ1 Riboswitch |
| Aptamer Size | ~25-45 nucleotides[2] | ~58 nucleotides[2] | ~33-58 nucleotides[2] |
| Consensus Structure | H-type pseudoknot[2] | H-type pseudoknot with an embedded hairpin in loop 3[1] | HLout-type pseudoknot[3] |
| Expression Platform | Integrated into the aptamer domain | Shine-Dalgarno (SD) sequence is part of the pseudoknot[1] | Aptamer and expression platform are spatially separated[3] |
| Regulatory Mechanism | Transcriptional termination or translational inhibition[2] | Translational inhibition[1] | Translational inhibition[3] |
Quantitative Analysis of Ligand Binding
The affinity of preQ1 for each riboswitch class has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter for comparing the binding strength.
| Riboswitch Class & Organism | Ligand | Apparent Dissociation Constant (Kd) | Experimental Method |
| Class I (Thermoanaerobacter tengcongensis) | preQ1 | 2.1 ± 0.3 nM | Surface Plasmon Resonance |
| Class I (Thermoanaerobacter tengcongensis) | preQ0 | 35.1 ± 6.1 nM | Surface Plasmon Resonance |
| Class II (Lactobacillus rhamnosus) | preQ1 | 17.9 ± 0.6 nM | Isothermal Titration Calorimetry |
| Class III (Faecalibacterium prausnitzii) | preQ1 | 6.5 ± 0.5 nM | Isothermal Titration Calorimetry[4] |
Signaling Pathways and Regulatory Mechanisms
The binding of preQ1 induces conformational changes in the riboswitch, leading to the regulation of downstream gene expression. The following diagrams illustrate the distinct signaling pathways for each class.
Caption: Class I Transcriptional Regulation.
Caption: Class II Translational Regulation.
Caption: Class III Translational Regulation.
Experimental Protocols
Detailed characterization of riboswitch-ligand interactions relies on a suite of biophysical techniques. Below are overviews of key experimental protocols.
In-line Probing
In-line probing is a method used to analyze the secondary structure of RNA and its ligand-induced conformational changes by exploiting the spontaneous cleavage of the RNA backbone.[5][6][7][8]
Methodology:
-
RNA Preparation: The RNA of interest is typically synthesized by in vitro transcription and is 5'-end-labeled with 32P.
-
Incubation: The labeled RNA is incubated under physiological buffer conditions in the presence and absence of the ligand (preQ1) at various concentrations.
-
Spontaneous Cleavage: During incubation (typically 24-48 hours at room temperature), regions of the RNA that are flexible and unstructured are more susceptible to spontaneous in-line cleavage.
-
Gel Electrophoresis: The RNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The resulting cleavage pattern is visualized by autoradiography. Regions of protection from cleavage upon ligand binding indicate structuring of the RNA, revealing the ligand-binding pocket and conformational changes in the expression platform.
Caption: In-line Probing Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[9][10][11][12][13]
Methodology:
-
Sample Preparation: The purified riboswitch RNA is placed in the sample cell, and a solution of the ligand (preQ1) is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the ligand are made into the RNA solution while the temperature is kept constant.
-
Heat Measurement: The heat absorbed or released upon each injection is measured by a sensitive calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to RNA. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Caption: Isothermal Titration Calorimetry Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to binding affinity (Kd).[14][15][16][17]
Methodology:
-
Sensor Chip Preparation: One of the binding partners (typically the RNA, often biotinylated) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution of the other binding partner (the analyte, preQ1) is flowed over the sensor surface.
-
Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetic Analysis: The association of the analyte is monitored during the injection, and the dissociation is monitored during a subsequent flow of buffer.
-
Data Fitting: The resulting sensorgram (a plot of RU versus time) is fitted to kinetic models to determine the rate constants and the dissociation constant.
Caption: Surface Plasmon Resonance Workflow.
References
- 1. PreQ1-II riboswitch - Wikipedia [en.wikipedia.org]
- 2. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. pnas.org [pnas.org]
- 5. In-Line Probing Analysis of Riboswitches | Springer Nature Experiments [experiments.springernature.com]
- 6. [PDF] In-line probing analysis of riboswitches. | Semantic Scholar [semanticscholar.org]
- 7. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry: Assisted Crystallization of RNA–Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal Titration Calorimetry: Assisted Crystallization of RNA-Ligand Complexes. | Semantic Scholar [semanticscholar.org]
- 11. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. dhvi.duke.edu [dhvi.duke.edu]
- 17. faculty.washington.edu [faculty.washington.edu]
Validating the Antimicrobial Effect of preQ1 Biosynthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial targets. The bacterial-specific preQ1 biosynthesis pathway and its associated preQ1 riboswitch present a promising avenue for the development of new classes of antibiotics. This guide provides a comparative overview of the current landscape of inhibitors targeting this pathway, supported by available experimental data and detailed methodologies for validation.
The preQ1 Biosynthesis Pathway and Its Regulation
In many bacteria, the biosynthesis of the hypermodified nucleoside queuosine (B110006) (Q) is essential for virulence and translational fidelity.[1][2] This pathway begins with guanosine (B1672433) 5'-triphosphate (GTP) and proceeds through several enzymatic steps to produce preQ1 (7-aminomethyl-7-deazaguanine), a key intermediate.[3] The expression of the genes involved in this pathway, such as the queCDEF operon, is often regulated by a preQ1-sensing riboswitch located in the 5' untranslated region of the corresponding messenger RNA (mRNA).[1][4]
Caption: The bacterial preQ1 biosynthesis pathway, highlighting potential enzymatic targets.
The preQ1 riboswitch acts as a genetic "off-switch." When intracellular concentrations of preQ1 are low, the riboswitch adopts a conformation that allows for transcription and translation of the queuosine biosynthesis genes. However, upon binding of preQ1 to the riboswitch's aptamer domain, the RNA undergoes a conformational change. This change typically results in the formation of a terminator hairpin, leading to premature transcription termination, or the sequestration of the Shine-Dalgarno sequence, which blocks translation initiation.[5][6]
Caption: Mechanism of gene regulation by the preQ1 riboswitch.
Comparative Analysis of preQ1 Biosynthesis Inhibitors
The development of small molecules that can either mimic preQ1 to activate the riboswitch or directly inhibit the biosynthetic enzymes is a key strategy for developing novel antibiotics. Research in this area is emerging, with a primary focus on ligand discovery for the preQ1 riboswitch.
A recent high-throughput screening study identified a promising ligand, compound 4494 , which competitively binds to the preQ1 riboswitch and inhibits the translation of a reporter gene.[5] However, it is important to note that subsequent analysis revealed the activity of this compound was likely due to a minor guanine (B1146940) contamination.[7]
Table 1: In Vitro Activity of a Potential preQ1 Riboswitch Ligand
| Compound | Target | Target Organism(s) | Assay Type | EC50 (µM) |
| 4494 | preQ1-I Riboswitch | Thermoanaerobacter tengcongensis | Competitive Binding | 10.7 ± 1.6[5] |
| 4494 | preQ1-I Riboswitch | Fusobacterium nucleatum, Bacillus subtilis, Enterococcus faecalis | Competitive Binding | >100[5] |
Note: The antimicrobial efficacy (e.g., Minimum Inhibitory Concentration - MIC) of compound 4494 against pathogenic bacteria has not been reported.
Another class of compounds, 7-deazaguanine (B613801) derivatives , has been investigated for antimicrobial properties. While preQ1 is a 7-deazaguanine derivative, the antibacterial mechanism of the compounds listed below was found to be the inhibition of DNA polymerase III, not the preQ1 biosynthesis pathway.[5]
Table 2: Antimicrobial Activity of 7-Alkyl-N(2)-substituted-3-deazaguanines (DNA Polymerase III Inhibitors)
| Compound Class | Target Organism(s) | MIC Range (µg/mL) |
| 7-Substituted N(2)-(3-ethyl-4-methylphenyl)-3-deazaguanines | Gram-positive bacteria | 2.5 - 10[5] |
| 7-Substituted N(2)-(3,4-dichlorobenzyl)-3-deazaguanines | Gram-positive bacteria | 2.5 - 10[5] |
Note: These compounds were reported to be inactive against the Gram-negative bacterium Escherichia coli.
Experimental Protocols for Validating Antimicrobial Effect
Validating the antimicrobial efficacy of a potential preQ1 biosynthesis inhibitor requires a series of well-defined experiments. The following protocols provide a framework for this validation process.
Caption: Experimental workflow for validating the antimicrobial effect of preQ1 inhibitors.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (preQ1 biosynthesis inhibitor)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate, inoculate a single colony of the test microorganism into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Compound Dilutions: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. b. Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the compound solution is added to the first well and serially diluted.
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plate at 37°C for 16-24 hours.
-
Determine MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Bacterial Growth Curve Analysis
This experiment provides detailed information on how the inhibitor affects bacterial growth over time.
Materials:
-
Test compound
-
Bacterial strains
-
CAMHB
-
Sterile culture tubes or a 96-well plate
-
Shaking incubator
-
Spectrophotometer or plate reader
Protocol:
-
Preparation: a. Prepare a bacterial culture as described in the MIC protocol, adjusted to a starting OD₆₀₀ of approximately 0.05. b. Prepare several culture tubes or wells with CAMHB containing the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a no-compound control.
-
Inoculation and Monitoring: a. Inoculate each tube or well with the prepared bacterial culture. b. Incubate at 37°C with agitation. c. Measure the OD₆₀₀ of each culture at regular intervals (e.g., every 30-60 minutes) for up to 24 hours.
-
Data Analysis: a. Plot OD₆₀₀ versus time for each concentration. b. Compare the growth curves of the treated cultures to the control to observe effects on the lag phase, exponential growth rate, and maximum cell density.
Conclusion
The preQ1 biosynthesis pathway and its regulatory riboswitch are validated and promising targets for the development of novel antibacterial agents. While the field is still in the early stages of inhibitor discovery, the methodologies outlined in this guide provide a robust framework for the validation of future lead compounds. The lack of extensive quantitative antimicrobial data for specific inhibitors highlights a critical gap and an opportunity for further research in this area. As new compounds are identified and characterized, a clearer picture of their therapeutic potential will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. jpionline.org [jpionline.org]
- 3. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Alkyl-N(2)-substituted-3-deazaguanines. Synthesis, DNA polymerase III inhibition and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of preQ1 Levels in Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for the quantitative analysis of preQ1 (pre-queuosine1), a crucial metabolite in the queuosine (B110006) biosynthesis pathway in bacteria. Accurate quantification of preQ1 is essential for understanding its regulatory roles, particularly in relation to riboswitch-mediated gene control, and for the development of novel antimicrobial agents targeting this pathway. This document outlines direct and indirect methods, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Introduction to preQ1 and its Significance
PreQ1 is the final metabolic precursor in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of certain tRNAs.[1][2] The preQ1 riboswitch, a non-coding RNA element found in the 5' untranslated region of relevant bacterial mRNAs, directly binds to preQ1 to regulate the expression of genes involved in queuosine biosynthesis and transport.[3][4] Given that the lack of queuosine can impair bacterial virulence, preQ1 riboswitches are attractive targets for the development of new antibiotics.[1]
Methods for Quantitative Analysis of preQ1
The quantification of preQ1 in bacterial cells can be approached through direct measurement of the metabolite itself or indirectly by assessing the binding and activity of its cognate riboswitch.
Direct Quantification Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for direct and highly sensitive quantification of small molecules like preQ1 from complex biological samples.[5][6][7][8][9] It offers high specificity and the ability to measure absolute concentrations.
Indirect Quantification and Binding Analysis Methods
-
In-line Probing: This technique assesses the ligand-binding capabilities of a riboswitch by exploiting the spontaneous cleavage of the RNA backbone in unstructured regions.[10][11][12][13] The binding of preQ1 stabilizes the riboswitch structure, leading to a distinct cleavage pattern that can be quantified to determine binding affinity.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand (preQ1) to a macromolecule (preQ1 riboswitch), allowing for the determination of binding affinity (KD), stoichiometry, and thermodynamic parameters.[1][2]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of the interaction between a ligand and an analyte, providing kinetic data on association and dissociation rates.[1]
-
Reporter Gene Assays: These in vivo assays utilize a reporter gene (e.g., GFP or lacZ) placed under the control of a preQ1 riboswitch.[1][4] The level of reporter protein expression is inversely proportional to the intracellular concentration of preQ1, providing a functional readout of preQ1 levels.
-
High-throughput Competitive Binding Assays: These assays are designed for screening large libraries of compounds to identify new ligands for the preQ1 riboswitch and can be adapted to quantify preQ1 through competition.[3]
Quantitative Data Comparison
The following table summarizes quantitative data for preQ1 and its interaction with the preQ1 riboswitch from various bacterial species, as determined by different analytical methods.
| Method | Bacterial Species | Analyte | Quantitative Value | Reference |
| LC-MS/MS | Bartonella henselae | preQ1 | Signal intensity normalized to total RNA | [5] |
| Isothermal Titration Calorimetry (ITC) | Escherichia coli | preQ1-IIII Riboswitch Binding | KD: 57.9 ± 1.5 nM | [1] |
| Isothermal Titration Calorimetry (ITC) | Enterobacter cloacae | preQ1-IIII Riboswitch Binding | KD: 72 nM | [1] |
| Isothermal Titration Calorimetry (ITC) | Bacillus subtilis | Wild-type preQ1 Riboswitch Aptamer Binding | KD: 0.57 ± 0.02 µM (for preQ0) | [2] |
| In-line Probing | Bacillus subtilis | preQ1 Riboswitch Binding | Apparent KD: ~100 nM | [14] |
| Fluorescence Titration | Thermoanaerobacter tengcongensis | preQ1 Riboswitch Aptamer Binding | KD: 64 nM | [15] |
| Reporter Gene Assay (GFP) | Mycobacterium (engineered) | Lrh preQ1-II Riboswitch | EC50 for fold repression: 6.9 nM | [16] |
| Competitive Binding Assay | Thermoanaerobacter tengcongensis | Tte preQ1 Riboswitch | EC50: 10.7 ± 1.6 µM (for compound 4494) | [3] |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in preQ1 quantification and its biological role, the following diagrams are provided.
Experimental Protocols
LC-MS/MS for preQ1 Quantification
This protocol provides a general framework. Specific parameters such as column type, mobile phases, and mass spectrometer settings need to be optimized for the specific instrument and sample matrix.
-
Sample Preparation:
-
Grow bacterial cells to the desired optical density.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using methods such as sonication or bead beating in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Filter the supernatant to remove any remaining particulates.
-
-
LC Separation:
-
Inject the extracted sample onto a liquid chromatography system.
-
Separate the metabolites using a suitable column (e.g., C18 for reversed-phase or HILIC for polar compounds).
-
Elute the metabolites using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
-
MS/MS Detection:
-
Introduce the eluent into a tandem mass spectrometer.
-
Ionize the molecules using an appropriate source (e.g., electrospray ionization - ESI).
-
Select the precursor ion corresponding to the mass-to-charge ratio (m/z) of preQ1 in the first mass analyzer (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Detect the specific product ions in the third mass analyzer (Q3).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a preQ1 standard.
-
Quantify the amount of preQ1 in the samples by comparing their peak areas to the standard curve.
-
In-line Probing Assay
This protocol is used to assess the binding of preQ1 to its riboswitch aptamer.
-
RNA Preparation:
-
Synthesize the preQ1 riboswitch RNA sequence of interest, typically by in vitro transcription.
-
Label the 5' end of the RNA with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Purify the labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Binding Reaction:
-
Incubate the labeled RNA in a reaction buffer (e.g., Tris-HCl, MgCl2, KCl) in the presence of varying concentrations of preQ1.
-
Allow the reactions to proceed for a set period (e.g., 24-48 hours) at room temperature to allow for spontaneous RNA cleavage.
-
-
Analysis:
-
Resolve the RNA cleavage products on a high-resolution denaturing polyacrylamide gel.
-
Visualize the cleavage patterns using autoradiography.
-
Quantify the band intensities corresponding to cleavage in unstructured regions.
-
Plot the fraction of RNA cleaved as a function of preQ1 concentration to determine the apparent dissociation constant (KD).[14]
-
Isothermal Titration Calorimetry (ITC)
This protocol measures the thermodynamics of preQ1 binding to the riboswitch.
-
Sample Preparation:
-
Prepare a solution of the preQ1 riboswitch RNA in a suitable buffer and place it in the sample cell of the ITC instrument.
-
Prepare a solution of preQ1 in the same buffer and load it into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the preQ1 solution into the RNA solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
Conclusion
The choice of method for the quantitative analysis of preQ1 depends on the specific research question. LC-MS/MS provides a direct and absolute quantification of intracellular preQ1 levels, making it ideal for studies focused on metabolic flux and cellular concentrations. Indirect methods, such as in-line probing, ITC, and reporter gene assays, are powerful tools for characterizing the interaction between preQ1 and its riboswitch, determining binding affinities, and assessing the functional consequences of this interaction in vivo. These methods are particularly valuable for drug discovery efforts aimed at identifying compounds that modulate riboswitch activity. This guide provides the necessary information for researchers to make an informed decision on the most suitable approach for their studies on preQ1 in bacteria.
References
- 1. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Nucleobase mutants of a bacterial preQ1-II riboswitch that uncouple metabolite sensing from gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. opus.govst.edu [opus.govst.edu]
- 7. LC–MS/MS quantification of bacterial and fungal signal peptides via direct injection: a case study of cross-kingdom communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. In-Line Probing Analysis of Riboswitches | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Confirmation of a second natural preQ1 aptamer class in Streptococcaceae bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SHAPE-Based Chemical Probes for Studying preQ1–RNA Interactions in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
comparing the effects of preQ1 and preQ0 on riboswitch activity
For Immediate Release
This guide provides a detailed comparison of the effects of two key ligands, prequeuosine-1 (preQ1) and its precursor, pre-queuosine-0 (preQ0), on the activity of preQ1 riboswitches. This document is intended for researchers, scientists, and drug development professionals engaged in the study of RNA-ligand interactions and the development of novel antibacterial agents.
Introduction to PreQ1 Riboswitches
PreQ1 riboswitches are cis-regulatory elements found in the 5' untranslated regions of bacterial mRNAs that are involved in the biosynthesis and transport of queuosine (B110006), a hypermodified nucleoside.[1] These RNA elements directly bind to the metabolic intermediate preQ1, inducing a conformational change in the RNA structure that typically leads to the attenuation of gene expression, either by terminating transcription or by blocking translation initiation. Given that queuosine and its biosynthetic pathway are absent in many eukaryotes, the preQ1 riboswitch represents a promising target for the development of new antibiotics. Understanding the binding dynamics of its natural ligand, preQ1, and related precursors like preQ0, is crucial for the rational design of synthetic ligands that can modulate its activity.
Comparative Analysis of Ligand Binding
The affinity of a riboswitch for its ligand is a critical determinant of its regulatory activity. The dissociation constant (Kd), which represents the concentration of ligand at which half of the riboswitch molecules are bound, is a key metric for quantifying this affinity. A lower Kd value indicates a higher binding affinity. Extensive biophysical studies have been conducted to determine the Kd values of preQ1 and preQ0 for various preQ1 riboswitches.
The data presented below, compiled from multiple studies, consistently demonstrates that preQ1 riboswitches exhibit a significantly higher affinity for preQ1 compared to preQ0. This preferential binding is attributed to specific molecular interactions between the aminomethyl group of preQ1 and the riboswitch aptamer, an interaction that is absent with the cyano group of preQ0.[1]
Quantitative Data Summary
| Riboswitch Organism | Riboswitch Class | Ligand | Dissociation Constant (Kd) | Fold Difference (preQ0/preQ1) | Experimental Method |
| Thermoanaerobacter tengcongensis | preQ1-I | preQ1 | 2.1 ± 0.3 nM[1] | \multirow{2}{}{~17} | Surface Plasmon Resonance (SPR) |
| preQ0 | 35.1 ± 6.1 nM[1] | ||||
| Escherichia coli | preQ1-I (Type III) | preQ1 | 120 ± 6 nM | \multirow{2}{}{~133} | Surface Plasmon Resonance (SPR) |
| preQ0 | 15,970 ± 2260 nM | ||||
| Bacillus subtilis | preQ1-I | preQ1 | ~20 nM[1] | \multirow{2}{*}{~5} | Equilibrium Dialysis |
| preQ0 | ~100 nM[1] |
Signaling Pathways and Regulatory Mechanism
The binding of preQ1 or preQ0 to the preQ1 riboswitch aptamer domain induces a structural rearrangement in the downstream expression platform. This conformational change results in the formation of a terminator hairpin or the sequestration of the ribosome binding site (RBS), leading to the downregulation of gene expression. The higher affinity of preQ1 results in a more efficient switching mechanism at lower ligand concentrations compared to preQ0.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of preQ1 and preQ0 binding to preQ1 riboswitches.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Experimental Workflow:
Methodology for T. tengcongensis preQ1 Riboswitch Analysis:
-
RNA Immobilization: A 5'-biotinylated preQ1 riboswitch aptamer is immobilized on a streptavidin-coated sensor chip.
-
Analyte Preparation: preQ1 and preQ0 are dissolved in the running buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM MgCl2, and 0.005% (v/v) Tween 20). A series of analyte concentrations are prepared by serial dilution.
-
Binding Analysis: Analytes are injected over the sensor surface at a constant flow rate (e.g., 30 µL/min). The association of the analyte to the immobilized RNA is monitored, followed by a dissociation phase where running buffer flows over the chip.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to extract the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Methodology for E. coli preQ1 Riboswitch Analysis:
-
Sample Preparation: The E. coli preQ1 riboswitch RNA is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2). The ligands, preQ1 and preQ0, are dissolved in the same buffer.
-
Titration: The riboswitch solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand are made into the sample cell while the heat evolved or absorbed is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to RNA. The resulting isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka = 1/Kd), enthalpy change (ΔH), and stoichiometry of binding (n).
In-line Probing
In-line probing is a method used to analyze the secondary structure of RNA and its conformational changes upon ligand binding. It relies on the spontaneous cleavage of the RNA backbone at flexible, unstructured regions.
Methodology:
-
RNA Labeling: The preQ1 riboswitch RNA is 5'-end-labeled with 32P.
-
Incubation: The labeled RNA is incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.3, 20 mM MgCl2, 100 mM KCl) in the presence of varying concentrations of preQ1 or preQ0, or in the absence of any ligand as a control. The incubation is typically carried out for an extended period (e.g., 40-48 hours) at room temperature to allow for spontaneous cleavage.
-
Gel Electrophoresis: The RNA cleavage products are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The gel is visualized by autoradiography. Regions of the RNA that are protected from cleavage upon ligand binding appear as bands with decreased intensity, indicating that these regions have become structured. The fraction of RNA cleaved at specific sites can be quantified and plotted against the ligand concentration to estimate the Kd.
Conclusion
The experimental data unequivocally demonstrate that preQ1 riboswitches have a strong binding preference for preQ1 over its precursor, preQ0. This selectivity is crucial for the efficient regulation of queuosine biosynthesis and transport in bacteria. The detailed methodologies provided herein serve as a valuable resource for researchers aiming to investigate the intricate mechanisms of riboswitch function and to explore their potential as novel antibacterial drug targets. The distinct affinities of preQ1 and preQ0 can be leveraged in the design of high-affinity synthetic ligands capable of modulating riboswitch activity.
References
Validating preQ1-Dependent Gene Regulation: A Comparative Guide to Reporter Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of reporter assay systems for validating preQ1-dependent gene regulation. It includes supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most suitable reporter for your research needs.
The metabolite prequeuosine-1 (preQ1) is a crucial precursor in the biosynthesis of queuosine, a modified nucleoside found in the anticodon of certain tRNAs. In many bacteria, the expression of genes involved in preQ1 biosynthesis and transport is regulated by a class of riboswitches that directly bind to preQ1. This binding event induces a conformational change in the mRNA, leading to either transcriptional termination or inhibition of translation initiation. Validating the function of these preQ1 riboswitches is essential for understanding bacterial gene regulation and for the development of novel antimicrobial agents. Reporter gene assays are a cornerstone for such validation, offering a quantifiable readout of riboswitch activity in vivo.
This guide compares the use of common reporter genes—Green Fluorescent Protein (GFP), and β-galactosidase (LacZ)—for the validation of preQ1-dependent gene regulation.
Comparative Analysis of Reporter Gene Performance
The choice of a reporter gene can significantly impact the sensitivity, dynamic range, and experimental workflow of a preQ1 riboswitch validation study. The following table summarizes quantitative data from studies utilizing GFP and LacZ reporters to measure preQ1-mediated gene repression.
| Reporter System | preQ1 Riboswitch Source | Regulation Type | Fold Repression | EC50 | Reference |
| GFPuv | Lactobacillus rhamnosus (Lrh) | Translational | ~8-fold | Not specified | [1] |
| GFPuv | Escherichia coli (Eco) | Translational | ~6-fold | ~100 nM | [2] |
| GFP | Listeria monocytogenes (queT) | Translational | Significant reduction observed | Not specified | [3] |
| LacZ | Bacillus subtilis (M1 mutant) | Transcriptional | ~2.4-fold (with analog) | 498 µM (with analog) | [4] |
Table 1: Quantitative Comparison of Reporter Assays for preQ1 Riboswitch Validation. This table presents a summary of quantitative data from various studies that have used reporter assays to validate preQ1-dependent gene regulation. The fold repression indicates the change in reporter gene expression upon addition of preQ1 or its analogs. EC50 represents the concentration of the ligand required to achieve 50% of the maximal response.
The following table provides a qualitative comparison of the most commonly used reporter systems in the context of preQ1 riboswitch research.
| Feature | Green Fluorescent Protein (GFP) | β-galactosidase (LacZ) | Luciferase (e.g., Firefly, NanoLuc) |
| Principle | Autofluorescent protein, emits light upon excitation. | Enzyme that cleaves a substrate (e.g., ONPG, X-gal) to produce a colored or luminescent product. | Enzyme that catalyzes a light-emitting reaction in the presence of a substrate (luciferin). |
| Detection | Fluorescence microscopy or plate reader. | Spectrophotometry (colorimetric) or luminometry (chemiluminescent). | Luminometry. |
| Sensitivity | Moderate to high. | High (colorimetric), very high (chemiluminescent). | Extremely high.[5] |
| Quantification | Readily quantifiable over a wide dynamic range. | Quantitative with colorimetric and chemiluminescent assays. | Highly quantitative with a very large dynamic range.[5] |
| In vivo/Live-cell imaging | Excellent for real-time, non-invasive imaging. | Limited for live-cell imaging with colorimetric substrates; possible with fluorescent substrates. | Possible with substrate delivery, but signal can be transient. |
| Substrate Requirement | No external substrate required. | Requires addition of a substrate (e.g., ONPG, X-gal). | Requires addition of a substrate (luciferin) and often ATP and oxygen.[5] |
| Pros | - Real-time measurements in living cells.[6] - No substrate needed. - Stable signal. | - High sensitivity.[6] - Well-established protocols. - Cost-effective assays. | - Highest sensitivity.[7] - Large dynamic range.[5] - Low background signal.[7] |
| Cons | - Potential for cellular autofluorescence interference.[6] - Slower maturation time compared to enzymatic reporters.[7] | - Requires cell lysis for most assays. - Substrate can be costly. - Indirect measurement of gene expression. | - Requires cell lysis and addition of substrate.[6] - Signal can decay rapidly. - Potential for compound interference with the enzyme. |
Table 2: Qualitative Comparison of Common Reporter Systems. This table outlines the key characteristics, advantages, and disadvantages of GFP, LacZ, and Luciferase reporter systems for studying preQ1-dependent gene regulation.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures involved in validating preQ1-dependent gene regulation, the following diagrams are provided in the DOT language for Graphviz.
Mechanism of preQ1-Dependent Gene Regulation
The preQ1 riboswitch can regulate gene expression at both the transcriptional and translational levels. The following diagram illustrates these two primary mechanisms.
Caption: Mechanisms of preQ1-dependent gene regulation.
Experimental Workflow for a Reporter Assay
The following diagram outlines the key steps in a typical reporter assay designed to validate the function of a preQ1 riboswitch.
Caption: Experimental workflow for a preQ1 reporter assay.
Detailed Experimental Protocols
The following are generalized protocols for performing preQ1 riboswitch reporter assays using GFP and LacZ in a bacterial system. These should be adapted based on the specific bacterial strain, plasmid, and experimental goals.
Protocol 1: GFP-Based Reporter Assay
This protocol is adapted from methodologies described for in vivo analysis of riboswitch function.[1][2]
1. Plasmid Construction:
- Clone the preQ1 riboswitch sequence of interest upstream of a promoterless Green Fluorescent Protein (GFP) gene (e.g., gfpuv) in a suitable bacterial expression vector.
- A control plasmid lacking the riboswitch sequence should also be constructed.
2. Bacterial Strain and Transformation:
- Use an E. coli strain deficient in preQ1 biosynthesis (e.g., JW2765, a ΔqueC mutant) to ensure that reporter expression is dependent on exogenously added preQ1.
- Transform the reporter and control plasmids into the competent bacterial cells.
3. Cell Culture and Induction:
- Inoculate single colonies into a suitable minimal medium (e.g., M9 minimal medium) supplemented with the appropriate antibiotic.
- Grow the cultures overnight at 37°C with shaking.
- The next day, dilute the overnight cultures into fresh minimal medium to a starting OD600 of ~0.05.
- Aliquot the diluted cultures into a 96-well plate.
- Add preQ1 to the wells to achieve a range of final concentrations (e.g., 0 nM to 10 µM). Include a no-preQ1 control.
- Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for cell growth and GFP expression.
4. Fluorescence Measurement:
- Measure the optical density at 600 nm (OD600) to account for differences in cell growth.
- Measure the GFP fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~395 nm excitation and ~509 nm emission for GFPuv).
5. Data Analysis:
- Normalize the fluorescence readings to the corresponding OD600 values (Fluorescence/OD600).
- Calculate the fold repression by dividing the normalized fluorescence of the no-preQ1 control by the normalized fluorescence at each preQ1 concentration.
- Plot the fold repression as a function of preQ1 concentration to determine the EC50 value.
Protocol 2: LacZ-Based Reporter Assay
This protocol is based on standard β-galactosidase assays adapted for riboswitch analysis.[3][4]
1. Plasmid Construction:
- Clone the preQ1 riboswitch sequence upstream of a promoterless lacZ gene in a suitable expression vector.
- Construct a control plasmid lacking the riboswitch sequence.
2. Bacterial Strain and Transformation:
- Use a bacterial strain deficient in preQ1 biosynthesis and preferably one that is also lacZ negative.
- Transform the reporter and control plasmids into the competent cells.
3. Cell Culture and Induction:
- Follow the same procedure as for the GFP-based assay to grow the bacterial cultures in the presence of varying concentrations of preQ1.
4. β-Galactosidase Assay (Miller Assay):
- After the incubation period, measure the final OD600 of the cultures.
- Take an aliquot of each culture (e.g., 100 µL) and add it to a microfuge tube containing Z-buffer and a cell-permeabilizing agent (e.g., SDS and chloroform).
- Initiate the enzymatic reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG).
- Incubate at a constant temperature (e.g., 28°C or 37°C) until a yellow color develops.
- Stop the reaction by adding a sodium carbonate solution.
- Centrifuge the tubes to pellet the cell debris.
- Measure the absorbance of the supernatant at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering).
5. Data Analysis:
- Calculate the Miller Units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (t × v × OD600) where:
- t = reaction time in minutes
- v = volume of culture used in mL
- OD600 = OD600 of the culture at the time of assay
- Calculate the fold repression and determine the EC50 as described for the GFP-based assay.
Conclusion
The validation of preQ1-dependent gene regulation is a critical step in both fundamental microbiology and antibacterial drug discovery. Reporter gene assays provide a robust and quantitative means to achieve this. The choice between GFP, LacZ, and luciferase reporters should be guided by the specific experimental needs, considering factors such as the desired sensitivity, the importance of real-time measurements, and available equipment. While luciferase assays offer the highest sensitivity, GFP is unparalleled for non-invasive, real-time monitoring of gene expression in living cells. LacZ assays, being cost-effective and highly sensitive, remain a valuable tool, particularly for endpoint measurements. By carefully selecting the appropriate reporter system and following a well-defined experimental protocol, researchers can accurately characterize the function of preQ1 riboswitches and their potential as therapeutic targets.
References
- 1. Coupling Green Fluorescent Protein Expression with Chemical Modification to Probe Functionally Relevant Riboswitch Conformations in Live Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison and Calibration of Different Reporters for Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reporter genes lucFF, luxCDABE, gfp, and dsred have different characteristics in whole-cell bacterial sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. berthold.com [berthold.com]
- 6. When To Use Fluorescent Reporter, Luciferase Or LacZ? | VectorBuilder [en.vectorbuilder.com]
- 7. researchgate.net [researchgate.net]
A Comparative Functional Analysis of preQ1 Riboswitch Mutants: A Guide for Researchers
This guide provides a comparative overview of the functional analysis of preQ1 riboswitch mutants, designed for researchers, scientists, and professionals in drug development. We present quantitative data on the performance of various mutants, detail the experimental protocols for their characterization, and offer visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Performance of preQ1 Riboswitch Mutants
The functional consequences of mutations in preQ1 riboswitches are typically assessed by measuring changes in ligand binding affinity (dissociation constant, KD) and in vivo gene expression. The following table summarizes key quantitative data from studies on preQ1 riboswitch mutants from various bacterial species.
| Riboswitch Class & Organism | Mutant | Technique | KD (nM) | Fold Change vs. WT | Reference |
| Class I Type III (Eco) | Wild-Type | ITC | 57.9 ± 1.5 | - | [1] |
| ΔG (35-mer) | SPR | ~30 | ~1.9x tighter | [1] | |
| ΔGGU (33-mer) | SPR | 30.2 ± 1.3 | ~1.9x tighter | [1] | |
| Class I Type II (Tte) | Wild-Type | SPR | 2.1 ± 0.3 | - | [2] |
| G5DAP/C16U | SPR | - | - | [2] | |
| Class III (Fpr) | A52G | - | - | Tighter Binding | [3] |
| A84G | - | - | - | [3] | |
| Δ84 | - | - | - | [3] | |
| U8C/A85G | - | - | - | [3] |
Note: A direct comparison of KD values across different studies and techniques should be made with caution due to potential variations in experimental conditions.
Signaling Pathway and Regulatory Mechanism
The preQ1 riboswitch regulates gene expression by sensing the cellular concentration of preQ1, a precursor to the modified nucleoside queuosine.[1][4] Upon binding preQ1, the riboswitch undergoes a conformational change that typically results in the sequestration of the Shine-Dalgarno (SD) sequence, thereby inhibiting translation initiation.[1][5] In some cases, ligand binding can also induce the formation of a terminator hairpin, leading to premature transcription termination.[4]
Caption: General mechanism of a translation-regulating preQ1 riboswitch.
Experimental Workflow for Comparative Functional Analysis
A systematic approach is crucial for the comparative functional analysis of preQ1 riboswitch mutants. The workflow typically involves mutant design and generation, followed by in vitro and in vivo characterization to assess changes in ligand binding and gene regulation.
Caption: Experimental workflow for analyzing preQ1 riboswitch mutants.
Detailed Experimental Protocols
In Vitro RNA Synthesis
-
Objective: To produce sufficient quantities of wild-type and mutant preQ1 riboswitch RNA for biophysical assays.
-
Methodology:
-
Template Generation: A DNA template corresponding to the riboswitch sequence is generated by PCR or synthesized commercially. The template should include a T7 RNA polymerase promoter sequence at the 5' end.
-
In Vitro Transcription: The DNA template is transcribed using T7 RNA polymerase in a reaction mixture containing NTPs, a buffer (e.g., Tris-HCl), MgCl₂, and DTT.
-
Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE). The corresponding RNA band is excised, eluted from the gel, and precipitated with ethanol.
-
Quantification: The concentration of the purified RNA is determined by UV-Vis spectrophotometry at 260 nm.
-
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of preQ1 to the riboswitch.
-
Methodology:
-
Immobilization: A biotinylated version of the preQ1 riboswitch RNA is immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: A series of concentrations of preQ1 in a suitable running buffer are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of preQ1 binding to the riboswitch, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
Methodology:
-
Sample Preparation: The purified riboswitch RNA is placed in the sample cell of the calorimeter, and a concentrated solution of preQ1 is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the preQ1 solution are made into the RNA solution. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to RNA. The resulting binding isotherm is fitted to a binding model to determine the KD, stoichiometry (n), and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
In Vivo Reporter Gene Assay
-
Objective: To assess the regulatory activity of the wild-type and mutant riboswitches in a cellular context.
-
Methodology:
-
Construct Design: The riboswitch sequence and its downstream reporter gene (e.g., lacZ encoding β-galactosidase or a fluorescent protein like GFP) are cloned into an expression vector.
-
Bacterial Transformation: The vector is transformed into a suitable bacterial strain (e.g., E. coli).
-
Gene Expression Analysis: The transformed bacteria are grown in the presence and absence of preQ1. The expression level of the reporter gene is quantified. For β-galactosidase, this is typically done using a colorimetric assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate. For fluorescent proteins, fluorescence intensity is measured.
-
Data Analysis: The fold-change in reporter gene expression in the presence versus absence of preQ1 is calculated to determine the switching efficiency of the riboswitch.
-
References
- 1. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two riboswitch classes that share a common ligand-binding fold show major differences in the ability to accommodate mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
Illuminating RNA-Ligand Interactions: A Comparative Guide to preQ1-Based Chemical Probes
For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and RNA is paramount for advancing novel therapeutics. This guide provides a comprehensive comparison of preQ1-based chemical probes, powerful tools for elucidating these interactions. We delve into their mode of action, present supporting experimental data, and offer detailed protocols to empower your research.
At the heart of this technology is the preQ1 riboswitch, a bacterial RNA element that regulates gene expression by binding to its cognate ligand, pre-queuosine1 (preQ1), a precursor to the modified nucleoside queuosine.[1] This specific and high-affinity interaction has been ingeniously repurposed by chemical biologists to probe RNA structure and function. This guide will focus on two prominent classes of preQ1-based probes: photoaffinity probes and SHAPE-based probes.
The Mode of Action: Hijacking a Bacterial Sensory System
preQ1-based chemical probes are synthetic analogs of preQ1 modified with reactive moieties. These probes retain the ability to bind specifically to the preQ1 riboswitch aptamer. Upon binding, they can be activated to covalently link to the RNA, providing a stable marker for downstream analysis.
The most effective photoaffinity probes often incorporate a diazirine group.[2][3] This small, minimally perturbing group can be activated by UV light to form a highly reactive carbene, which then rapidly inserts into nearby C-H or other bonds within the RNA binding pocket, creating a covalent crosslink.[4][5][6] This "snapshot" of the interaction allows for the identification and enrichment of target RNAs.
Another innovative approach utilizes SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry.[7][8][9] In this method, the preQ1 molecule is tethered to an acylating agent. When the probe binds to the riboswitch, it delivers the acylating agent to the 2'-hydroxyl groups of nearby flexible nucleotides, effectively marking the binding site.[7][8][9]
Comparative Performance of preQ1-Based Chemical Probes
The choice of a chemical probe depends on the specific research question. Photoaffinity probes are excellent for identifying binding partners in complex mixtures, while SHAPE-based probes provide detailed structural information about the binding site in living cells.
Quantitative Data Summary
| Probe Type | Ligand/Probe | Target RNA Aptamer | Binding Affinity (Kd) | Functional Activity (EC50) | Crosslinking Efficiency | Reference |
| Natural Ligand | preQ1 | T. tengcongensis | 2.1 ± 0.3 nM | - | - | [10] |
| Natural Ligand | preQ1 | B. subtilis | ~50 nM | 7.4 nM | - | [11][12] |
| Photoaffinity | Diazirine Probe 11 | B. subtilis | ~2.5 µM (50-fold weaker than preQ1) | 7.1 µM | High | [3][12] |
| Photoaffinity | Diazirine Probe 11 | T. tengcongensis | ~100 nM (50-fold weaker than preQ1) | - | High | [12] |
| SHAPE-based | icSHAPE probe 8b | L. rhamnosus | Weaker than preQ1 | - | Sufficient for enrichment | [9] |
| Natural Ligand Analog | Guanine | F. nucleatum | 6.9 ± 0.74 µM | - | - | [11] |
| Natural Ligand Analog | 7c7dag | F. nucleatum | 23 ± 2.8 µM | - | - | [11] |
Visualizing the Mechanisms and Workflows
To better understand the underlying principles, the following diagrams illustrate the key processes.
Detailed Experimental Protocols
For successful application of these probes, meticulous experimental execution is key. Below are detailed protocols for two cornerstone techniques.
Protocol 1: Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP)
This protocol is adapted for a diazirine-based preQ1 probe.[13][14][15]
-
Probe Incubation: Incubate the target cells or cell lysate with the diazirine-alkyne-preQ1 probe at a predetermined concentration (e.g., 50 µM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
Photo-Crosslinking: Transfer the samples to a suitable plate and irradiate with UV light at ~350 nm for a specified duration (e.g., 1 minute) at a close distance (e.g., ~6 cm from the lamp).[4] Keep control samples protected from light.
-
RNA Isolation: Lyse the cells and perform total RNA extraction using a standard protocol (e.g., TRIzol).
-
Click Chemistry: To the isolated RNA, add a biotin-azide conjugate, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate to attach biotin (B1667282) to the cross-linked probe.
-
Affinity Purification: Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the probe-RNA adducts.
-
Washing: Perform stringent washes to remove non-specifically bound RNA.
-
Elution and Analysis: Elute the captured RNA from the beads. Analyze the enriched RNA using qRT-PCR for specific targets or by next-generation sequencing for transcriptome-wide discovery.
Protocol 2: In-cell SHAPE-MaP for Binding Site Identification
This protocol outlines the use of an icSHAPE-based preQ1 probe to map binding sites within living cells.[16][17][18]
-
Cell Culture and Probe Treatment: Grow bacterial cells expressing the RNA of interest to the desired density. Treat the cells with the icSHAPE-based preQ1 probe (e.g., 50 µM) for a defined period. Include a DMSO control and a competition control with excess unmodified preQ1.[9]
-
RNA Modification: The probe will acylate flexible regions of the RNA within the living cells.
-
RNA Isolation: Harvest the cells and extract total RNA.
-
Reverse Transcription with Mutational Profiling (MaP): Perform reverse transcription on the isolated RNA using a specialized reverse transcriptase that reads through the 2'-O-adducts and incorporates mutations into the resulting cDNA at the modification sites.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the generated cDNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference RNA sequence. Analyze the mutation rates at each nucleotide position. A decrease in SHAPE reactivity (lower mutation rate) in the presence of the probe compared to the control indicates a binding site, as ligand binding typically stabilizes the RNA structure, making it less flexible and less reactive to the SHAPE reagent.
Alternative Approaches and Concluding Remarks
While preQ1-based probes are highly specific, other methods exist for studying RNA-small molecule interactions. These include global approaches like RNA affinity chromatography and computational methods. However, the targeted nature of preQ1 probes, especially when coupled with techniques like Chem-CLIP and SHAPE-MaP, offers a powerful and direct means to identify and characterize these interactions in a physiologically relevant context.[8]
The development of diverse preQ1-derived probes, including those with varying linker chemistries and reactive groups, has demonstrated a significant impact of the probe's structure on its crosslinking efficiency and utility.[3] The diazirine-based photocrosslinking probes have shown high selectivity and efficiency, making them ideal for target identification.[2][3] In parallel, SHAPE-based probes provide an unparalleled view of the structural consequences of ligand binding within living cells.[7][9]
By carefully selecting the appropriate preQ1-based probe and experimental methodology, researchers can unlock new insights into the complex world of RNA-ligand interactions, paving the way for the development of novel RNA-targeted therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In-cell RNA structure probing with SHAPE-MaP | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diazirine-containing RNA photocrosslinking probes for the study of siRNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SHAPE-Based Chemical Probes for Studying preQ1–RNA Interactions in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using SHAPE-MaP to probe small molecule-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
side-by-side comparison of different preQ1 dihydrochloride synthesis methods
A Side-by-Side Comparison of preQ1 Dihydrochloride (B599025) Synthesis Methods
The synthesis of 7-aminomethyl-7-deazaguanine, commonly known as preQ1, is a critical process for researchers studying riboswitches and developing novel RNA-targeted therapeutics. As a precursor to the hypermodified nucleoside queuosine, preQ1 plays a vital role in regulating gene expression in many bacteria.[1][2][3] This guide provides a detailed comparison of two prominent methods for the synthesis of preQ1 dihydrochloride, offering insights into their efficiency, complexity, and overall yield.
Two primary synthetic strategies have emerged: a streamlined, protecting-group-free three-step protocol and a more traditional multi-step synthesis involving protecting groups. The choice between these methods often depends on the desired scale, purity requirements, and the available laboratory resources.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound, providing a clear overview of their respective efficiencies.
| Metric | Protecting-Group-Free Method | Protecting-Group-Based Method |
| Overall Yield | 43%[4][5] | 30% (for O6-methylated preQ1)[1] |
| Purity | >98%[4][5] | High (not explicitly quantified) |
| Number of Steps | 3[4][5] | 5 (for O6-methylated preQ1)[1] |
| Key Advantage | High yield, high purity, fewer steps | Versatility for derivative synthesis |
| Key Disadvantage | Potentially less adaptable for derivatives | Lower overall yield, more complex |
Detailed Experimental Protocols
Method 1: Protecting-Group-Free Synthesis
This optimized three-step protocol offers a high-yield and straightforward route to this compound without the need for protecting groups, which simplifies the overall process and reduces purification challenges.[4][5]
Step 1: Synthesis of preQ0 (7-cyano-7-deazaguanine)
This initial step involves a cyclocondensation reaction. 2-chloro-3-cyanopropan-1-al is reacted with 2,6-diaminopyrimidin-4(3H)-one to yield preQ0.[4][5] This reaction is a foundational step in the synthesis of the 7-deazaguanine (B613801) core structure.[2]
Step 2: Reduction of the Nitrile Group
The critical step in this synthesis is the reduction of the nitrile moiety of preQ0 to the corresponding aminomethyl group of preQ1. This transformation is notoriously challenging due to the low reactivity of the nitrile group in the preQ0 structure.[4][5] The optimized protocol utilizes hydrogenation under strongly acidic protic conditions and increased pressure (30 bar), which leads to an almost quantitative conversion.[4][5]
Step 3: Isolation of this compound
The final product, preQ1, is isolated in its pure dihydrochloride salt form through a simple filtration step, avoiding the need for time-consuming chromatographic purification.[4][5]
Method 2: Protecting-Group-Based Synthesis of an O6-alkylated preQ1 derivative
This multi-step synthesis employs protecting groups to enhance the solubility of intermediates in organic solvents, allowing for more controlled reaction sequences.[1] While this example is for an O6-methylated derivative, the principles can be adapted for the synthesis of preQ1 itself.
Step 1: Synthesis of O6-Methyl preQ0
The synthesis begins with the cyclocondensation of 2-chloro-3-oxopropanenitrile (B1338427) and 6-methoxypyrimidine-2,4-diamine. This initial step, however, results in modest yields.[1][6]
Step 2: Introduction of Protecting Groups
To improve solubility in organic solvents, the preQ0 derivative is treated with 4,4'-dimethoxytrityl chloride to protect the N2 and N9 positions.[1]
Step 3: Reduction of the Cyano Group to a Formyl Group
The protected intermediate is then subjected to reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures to convert the 7-cyano group into a 7-formyl group.[1]
Step 4: Conversion of the Formyl Group to an Aminomethyl Group
The transformation to the final aminomethyl group is achieved through a two-step process: formation of an oxime using hydroxylamine (B1172632) hydrochloride, followed by reduction with Raney nickel.[1][6]
Step 5: Deprotection
The final step involves the removal of the dimethoxytrityl protecting groups using trifluoroacetic acid (TFA) to yield the desired O6-methyl preQ1 as its trifluoroacetate (B77799) salt.[1]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two compared synthesis methods for preQ1 and its derivative.
Caption: A flowchart comparing the protecting-group-free and protecting-group-based synthesis routes.
Caption: A workflow diagram illustrating the key experimental stages of each synthesis method.
References
- 1. Synthesis of O6-alkylated preQ1 derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of preQ1 Dihydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of preQ1 dihydrochloride (B599025), a compound used in gene regulation research. Adherence to these guidelines is vital for protecting laboratory personnel and the environment.
Hazard Identification and Safety Precautions
preQ1 dihydrochloride is classified as a hazardous substance.[1][2] Understanding its specific hazards is the first step in safe handling and disposal.
Summary of Hazards:
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Source: Cayman Chemical and Sigma-Aldrich Safety Data Sheets[1][2]
Due to these hazards, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following protocol outlines the general steps for its proper disposal as a hazardous chemical waste.
1. Waste Characterization and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.[3][4]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate acidic and basic waste streams to prevent violent reactions.[5]
2. Waste Collection and Containerization:
-
Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
The container must be in good condition with a secure, screw-on cap.[6][7]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), concentration, and accumulation start date.[8]
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[5]
-
The storage area should be well-ventilated and provide secondary containment to capture any potential leaks.[6]
-
Keep the waste container closed except when adding waste.[6][7]
4. Requesting Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (typically 90 days, but this can vary by jurisdiction), arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][9]
-
Complete all necessary waste disposal forms accurately and completely.[8]
5. Disposal of Empty Containers:
-
A container that held this compound is also considered hazardous waste.
-
To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent (such as water, if appropriate).[3][7]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3][4][7]
-
After triple-rinsing and air-drying, deface or remove the original labels before placing the container in the appropriate recycling or trash receptacle.[3]
Prohibited Disposal Methods:
-
Do not dispose of this compound down the sink or in the regular trash.[1][4][10] This substance is classified as slightly hazardous to water, and its release into the sewer system should be avoided.[1]
-
Do not dispose of this chemical through evaporation in a fume hood.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific waste management policies and procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vumc.org [vumc.org]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling preQ1 Dihydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of preQ1 Dihydrochloride, a key precursor in the biosynthesis of queuosine. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Essential Safety and Handling Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is required when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[3] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved P2 particulate filter respirator is recommended.[3]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅O · 2HCl | [4] |
| Molecular Weight | 252.1 g/mol | [2][4] |
| Solubility in DMSO | ~10 mg/mL | [4][5] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [4][5] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for both safety and experimental reproducibility.
Step-by-Step Handling and Experimental Protocol: Preparing a Stock Solution
This protocol outlines the preparation of a stock solution, a common procedure in a research setting.
-
Preparation: Before handling the compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including vials, pipettes, and the required solvent (DMSO or aqueous buffer).
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. Avoid creating dust. If the balance cannot be placed inside the hood, use an enclosure to minimize air currents.
-
Dissolving the Compound:
-
For a DMSO stock solution: Add the weighed this compound to a sterile vial. Add the desired volume of DMSO to achieve a concentration of approximately 10 mg/mL.[5] The solution can be gently warmed to aid dissolution.[2] Purge the vial with an inert gas before sealing.
-
For an aqueous stock solution: Directly dissolve the crystalline solid in an aqueous buffer, such as PBS (pH 7.2), to a concentration of approximately 10 mg/mL.[5]
-
-
Storage of Stock Solution:
-
DMSO stock solutions should be stored at -20°C.
-
It is not recommended to store aqueous solutions for more than one day.[5]
-
-
Further Dilutions: For biological experiments, further dilutions of the stock solution into aqueous buffers or isotonic saline should be made. Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[5]
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment as outlined above.
-
Contain the Spill: For a solid spill, carefully scoop the material into a designated waste container, avoiding dust generation.[2]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into a sealed bag.
-
Dispose of Waste: Label the sealed bag as "Hazardous Waste" and dispose of it according to your institution's and local regulations.
Disposal Plan
Unused this compound and contaminated materials must be disposed of as chemical waste.
-
Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect unused solutions in a designated, sealed waste container. Do not pour solutions down the drain.
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office, following all local and national regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
